molecular formula C7H14N2O B1362588 1-Methylpiperidine-4-carboxamide CAS No. 62718-28-9

1-Methylpiperidine-4-carboxamide

Cat. No.: B1362588
CAS No.: 62718-28-9
M. Wt: 142.2 g/mol
InChI Key: BTVJTKWOCSGJDQ-UHFFFAOYSA-N
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Description

1-Methylpiperidine-4-carboxamide (CAS 62718-28-9) is a chemical compound with the molecular formula C 7 H 14 N 2 O and a molecular weight of 142.20 g/mol . This piperidine carboxamide serves as a valuable scaffold and intermediate in medicinal chemistry for the design and synthesis of novel bioactive molecules. This compound's core structure is a key feature in several high-impact research areas. It has been identified as a critical precursor and scaffold for a class of potent antimalarial agents known as piperidine carboxamides, which act as non-covalent, species-selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in animal models and presenting a low propensity for resistance . Furthermore, the piperidine-4-carboxamide moiety is recognized as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC) , an enzyme considered a promising therapeutic target for the treatment of Alzheimer's disease . Its utility also extends to cancer research, where related hybrid structures have been developed and evaluated as anticancer agents targeting multiple kinases . The compound is also structurally related to key intermediates in the synthesis of approved pharmaceuticals, such as the migraine treatment Lasmiditan, highlighting its relevance in sophisticated synthetic pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVJTKWOCSGJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320737
Record name 1-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62718-28-9
Record name 1-methylpiperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylpiperidine-4-carboxamide: Core Properties and Scientific Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-4-carboxamide is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid piperidine core, substituted with a methyl group on the nitrogen and a carboxamide functional group, provides a versatile scaffold for the synthesis of a diverse array of more complex molecules. This guide offers a comprehensive overview of the fundamental properties of this compound, including its synthesis, analytical characterization, and a discussion of the known biological activities of closely related analogues, thereby providing a valuable resource for researchers utilizing this compound in their work.

While this compound itself is primarily utilized as a building block in organic synthesis, the broader class of piperidine-4-carboxamide derivatives has been investigated for a range of therapeutic applications. These include the development of antimalarial agents, inhibitors of secretory glutaminyl cyclase for potential Alzheimer's disease treatment, and as scaffolds for anticancer drug candidates[1]. This highlights the importance of understanding the basic properties of this foundational molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 62718-28-9[2][3]
Molecular Formula C₇H₁₄N₂O[2]
Molecular Weight 142.20 g/mol [2]
Canonical SMILES CN1CCC(CC1)C(=O)N[2]
InChI InChI=1S/C7H14N2O/c1-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10)[2]
Appearance White to off-white solid (predicted)
Solubility Expected to be soluble in water and polar organic solvents

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from 1-methylpiperidine-4-carboxylic acid (also known as 1-methylisonipecotic acid). The overall synthetic pathway involves the esterification of the carboxylic acid followed by aminolysis of the resulting ester.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Aminolysis Carboxylic_Acid 1-Methylpiperidine-4-carboxylic Acid Hydrochloride Ester Methyl 1-methylpiperidine-4-carboxylate Carboxylic_Acid->Ester  Methanol, Thionyl Chloride   Amide This compound Ester->Amide  Ammonia  

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 1-methylpiperidine-4-carboxylate

The first step involves the conversion of 1-methylpiperidine-4-carboxylic acid hydrochloride to its corresponding methyl ester. This is a classic Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. In this case, thionyl chloride serves as a convenient source of HCl in situ, which protonates the carboxylic acid and facilitates nucleophilic attack by methanol.

Experimental Protocol:

  • To a stirred solution of 1-methylisonipecotic acid hydrochloride (1 mole) in methanol (8 equivalents), cooled to -10 °C in an ice-salt bath, add thionyl chloride (1.55 equivalents) dropwise over 1 hour, maintaining the temperature below 0 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to 40 °C. Maintain this temperature for 2 hours to ensure the completion of the reaction.

  • Cool the reaction mixture and carefully neutralize it to approximately pH 8 with a saturated aqueous solution of sodium carbonate.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methylpiperidine-4-carboxylate as a clear liquid[4].

Step 2: Synthesis of this compound

The second step is the aminolysis of the methyl ester with ammonia to form the primary amide. This nucleophilic acyl substitution reaction involves the attack of ammonia on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxide leaving group.

Experimental Protocol:

  • Dissolve methyl 1-methylpiperidine-4-carboxylate (1 mole) in a saturated solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel.

  • Heat the reaction mixture with stirring to a temperature between 80-100 °C and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on its structure and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The 1H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

  • N-CH₃: A singlet around 2.2-2.4 ppm, integrating to 3 protons.

  • Piperidine ring protons (axial and equatorial): A series of multiplets in the range of 1.5-3.0 ppm. The protons on the carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear further downfield compared to the protons on C3 and C5. The proton at C4 will also be deshielded due to the adjacent carbonyl group.

  • -CONH₂: Two broad singlets corresponding to the two amide protons, typically in the range of 5.5-7.5 ppm, which are exchangeable with D₂O.

13C NMR (Carbon NMR): The 13C NMR spectrum should display seven distinct carbon signals.

  • C=O (amide): A signal in the range of 175-180 ppm.

  • Piperidine ring carbons:

    • C2 and C6: Signals in the range of 55-60 ppm.

    • C4: A signal around 40-45 ppm.

    • C3 and C5: Signals in the range of 25-30 ppm.

  • N-CH₃: A signal around 46 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H stretch (amide): Two medium to strong bands in the region of 3100-3500 cm⁻¹.

  • C-H stretch (alkane): Strong absorptions in the 2800-3000 cm⁻¹ region.

  • C=O stretch (amide I band): A strong, sharp absorption around 1640-1680 cm⁻¹.

  • N-H bend (amide II band): A medium to strong absorption around 1590-1650 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 142. Key fragmentation patterns would likely involve the loss of the carboxamide group or cleavage of the piperidine ring. A prominent fragment at m/z 70 is often observed in the mass spectra of N-methylpiperidine derivatives, corresponding to the N-methyl-Δ¹-piperidinium cation.

Pharmacological Profile: A Field of Opportunity

Currently, there is a notable lack of publicly available pharmacological data specifically for this compound. The primary role of this compound in the scientific literature is as a synthetic intermediate for the construction of more complex, biologically active molecules. However, the piperidine-4-carboxamide scaffold is a recurring motif in a variety of pharmacologically active compounds, suggesting that this compound could serve as a valuable starting point for new drug discovery programs.

Derivatives of piperidine-4-carboxamide have been investigated for a range of biological targets:

  • Antimalarial Agents: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, demonstrating efficacy in animal models of malaria.

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors: The piperidine-4-carboxamide moiety has been recognized as a novel scaffold for the design of sQC inhibitors, which are being explored as a potential therapeutic strategy for Alzheimer's disease.

  • Anticancer Agents: Hybrid molecules incorporating the piperidine-4-carboxamide structure have been synthesized and evaluated for their potential as multi-kinase inhibitors for cancer therapy.

The lack of direct pharmacological data for this compound presents an opportunity for researchers. Screening this compound against a broad range of biological targets could uncover novel activities and provide the basis for the development of new therapeutic agents.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, including a detailed synthetic protocol and expected analytical characteristics. While direct pharmacological data for this specific compound is currently limited, the established biological activities of its derivatives underscore the potential of the piperidine-4-carboxamide scaffold in drug discovery. The information presented herein is intended to serve as a practical resource for researchers, scientists, and drug development professionals, facilitating the effective use of this compound in their scientific endeavors.

References

1-Methylpiperidine-4-carboxamide chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Methylpiperidine-4-carboxamide: Structure, Synthesis, and Analysis

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, synthetic pathways, and detailed analytical methodologies. The focus is on the practical application of these techniques, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal framework for optimizing drug-target interactions. This compound (CAS No. 62718-28-9) is a valuable derivative within this class.[1][2] It serves as a crucial intermediate and structural motif in the development of novel therapeutics, including potent antimalarial agents, anticancer compounds targeting multiple kinases, and inhibitors of secretory glutaminyl cyclase (sQC), a promising target for Alzheimer's disease treatment.[3][4] Understanding its chemical properties and establishing rigorous analytical methods for its characterization are therefore paramount for any research and development program utilizing this compound.

Chemical Structure and Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and inherent properties.

Chemical Structure

The IUPAC name for this compound is This compound .[1] Its structure consists of a piperidine ring N-alkylated with a methyl group and substituted at the C4 position with a primary carboxamide group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of key computed and experimental properties is essential for experimental design, including solubility testing, formulation, and analytical method development.

PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
CAS Number 62718-28-9PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CN1CCC(CC1)C(=O)NPubChem[1]
Boiling Point 286.1°C at 760 mmHg (Predicted)LookChem[5]
Density 1.046 g/cm³ (Predicted)LookChem[5]
LogP 0.45 (Predicted)LookChem[5]
Topological Polar Surface Area 46.3 ŲPubChem[1]

Synthesis Pathways

The synthesis of this compound can be approached through several routes, typically starting from piperidine-4-carboxylic acid or its derivatives. A common and efficient laboratory-scale synthesis involves two key steps:

  • Amidation of a Carboxylic Acid Ester: The synthesis often begins with a commercially available ester, such as methyl 1-methylpiperidine-4-carboxylate. This ester can be synthesized by reacting 1-methylisonipecotic acid hydrochloride with methanol in the presence of a reagent like thionyl chloride.[6] The resulting ester is then subjected to ammonolysis, where it is treated with ammonia (or a source thereof) to form the primary amide.

  • Reductive Amination: An alternative route starts with 4-carboxamidopiperidine. This precursor undergoes reductive amination using formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) to introduce the N-methyl group.[5]

Expert Insight: The choice of synthetic route often depends on the starting material's availability and cost. The reductive amination approach is highly efficient and selective, making it a preferred method in many contexts due to its mild reaction conditions and high yields.

Comprehensive Analytical Characterization

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stability of a compound intended for research or drug development. The following workflow outlines a logical approach to the analysis of this compound.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) IR Infrared Spectroscopy (FTIR) NMR->IR Functional Groups MS Mass Spectrometry (ESI-MS) report Certificate of Analysis MS->report HPLC HPLC-CAD/ELSD (Purity Assay) IR->HPLC Process Impurities KF Karl Fischer Titration (Water Content) HPLC->KF Non-chromophoric Impurities HPLC->report KF->report start Sample Received start->NMR Primary Structure start->MS Molecular Weight

Caption: A logical workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, one would expect to see:

    • A singlet corresponding to the N-methyl group (CH₃).

    • Multiplets for the piperidine ring protons (CH₂ and CH).

    • Broad singlets for the amide protons (NH₂), which are exchangeable with D₂O.[7]

  • ¹³C NMR Analysis: The carbon NMR spectrum confirms the carbon framework of the molecule. Key expected signals include:

    • A peak for the carbonyl carbon of the amide.

    • Signals for the distinct carbons of the piperidine ring.

    • A signal for the N-methyl carbon.

Causality Behind Experimental Choices: The choice of solvent is critical. A solvent like Deuterated Chloroform (CDCl₃) will show the amide protons, while Deuterium Oxide (D₂O) will cause them to exchange, leading to their disappearance from the spectrum.[7] This experiment is a definitive way to identify labile protons associated with N-H or O-H bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound, providing strong evidence for its identity.

  • Technique: Electrospray Ionization (ESI) is the preferred method for a polar molecule like this. It is a soft ionization technique that typically results in a prominent protonated molecular ion [M+H]⁺.

  • Expected Result: For a molecular formula of C₇H₁₄N₂O, the monoisotopic mass is 142.11 Da.[1] The ESI-MS spectrum in positive ion mode should show a major peak at m/z 143.12, corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

  • Expected Absorptions:

    • N-H Stretch: Primary amides typically show two bands in the region of 3100-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the N-H bonds.[7]

    • C=O Stretch (Amide I band): A strong, sharp absorption peak around 1630-1680 cm⁻¹.

    • N-H Bend (Amide II band): An absorption peak around 1550-1640 cm⁻¹.

    • C-H Stretch: Aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.

    • C-N Stretch: Typically found in the fingerprint region (1000-1350 cm⁻¹).[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and intermediates.

Challenge & Rationale: this compound lacks a significant UV chromophore, making detection by standard UV-Vis detectors challenging and insensitive. Therefore, a "universal" detector that does not rely on light absorption is required. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is ideal. Furthermore, the compound is polar and may show poor retention on standard reversed-phase columns. To overcome this, an ion-pairing agent is often employed.[8]

Protocol: Purity Determination by HPLC-CAD

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water. (HFBA acts as an ion-pairing agent to improve retention of the basic analyte).[8]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • CAD Settings: Nitrogen gas pressure at 35 psi.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-18 min: 70% B

    • 18-18.1 min: 70% to 10% B

    • 18.1-25 min: 10% B (re-equilibration)

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 25 mL of a 50:50 mixture of water and acetonitrile to achieve a 1 mg/mL solution.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area percent method.

Safety and Handling

Proper handling is essential to ensure laboratory safety. Based on available Safety Data Sheets (SDS), this compound and its precursors should be handled with care.

  • Hazards: May cause skin, eye, and respiratory irritation.[9][10]

  • Precautions for Safe Handling:

    • Handle in a well-ventilated place, preferably within a chemical fume hood.[11][12]

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9]

    • Avoid formation of dust and aerosols.[12]

    • Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

    • Protect from moisture and store under an inert atmosphere for long-term stability.[9][11]

Conclusion

This compound is a molecule of significant interest in contemporary drug discovery. Its synthesis is well-established, and its characterization can be achieved through a multi-technique analytical approach. The methodologies described in this guide, from structural elucidation by NMR and MS to purity assessment by a tailored HPLC-CAD method, provide a robust framework for ensuring the quality and integrity of this compound. By understanding the scientific principles behind each experimental choice, researchers can confidently generate reliable data, accelerating their research and development efforts.

References

A Technical Guide to 1-Methylpiperidine-4-carboxamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth overview of 1-methylpiperidine-4-carboxamide, a key heterocyclic building block in modern medicinal chemistry. We will cover its precise chemical identification, including its IUPAC name and relevant synonyms, and detail its core physicochemical properties. The primary focus of this document is to provide a robust, field-proven protocol for its synthesis via reductive amination of piperidine-4-carboxamide, followed by a comprehensive, self-validating methodology for its analytical characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Furthermore, we will explore its critical role as a synthetic intermediate in the development of advanced pharmaceutical agents. This guide is intended for researchers, chemists, and drug development professionals who require a practical, scientifically grounded understanding of this important compound.

Nomenclature and Chemical Identity

Accurate identification is the foundation of reproducible science. This compound is a disubstituted piperidine derivative characterized by a methyl group at the nitrogen atom (position 1) and a carboxamide group at position 4.

  • IUPAC Name: this compound[1]

  • Synonyms: 1-methylisonipecotamide, 4-PIPERIDINECARBOXAMIDE, 1-METHYL-[1]

  • CAS Number: 62718-28-9[1][2]

  • PubChem Compound ID: 339011[1]

Table 1: Core Chemical Identifiers
IdentifierValueSource
Molecular Formula C₇H₁₄N₂OPubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
Canonical SMILES CN1CCC(CC1)C(=O)NPubChem[1]
InChIKey BTVJTKWOCSGJDQ-UHFFFAOYSA-NPubChem[1]

Physicochemical Properties

Understanding the physical properties of a compound is crucial for its handling, storage, and application in synthetic protocols. The data presented below are computed properties, which serve as a reliable guide for laboratory practice.

Table 2: Computed Physicochemical Data
PropertyValueNotes
XLogP3-AA (LogP) -0.4Indicates high hydrophilicity.[1]
Hydrogen Bond Donor Count 1From the primary amide (-NH₂) group.[1]
Hydrogen Bond Acceptor Count 2From the carbonyl oxygen and piperidine nitrogen.[1]
Rotatable Bond Count 1The C-C bond between the ring and carboxamide.[1]

Synthesis Protocol: N-Methylation of Piperidine-4-carboxamide

The most direct and widely adopted method for synthesizing this compound is the N-methylation of its precursor, piperidine-4-carboxamide (also known as isonipecotamide). The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation.

Causality of Method Selection: The Eschweiler-Clarke reaction is chosen for its high yield, operational simplicity, and the use of inexpensive reagents (formic acid and formaldehyde). It avoids the use of alkyl halides, which can lead to over-alkylation and the formation of quaternary ammonium salts. The reaction proceeds via reductive amination, where formaldehyde forms an intermediate iminium ion that is subsequently reduced in situ by formate (from formic acid).

Detailed Experimental Protocol:
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-4-carboxamide (1.0 eq).

  • Reagent Addition: Add formic acid (HCOOH, ~2.5 eq) and aqueous formaldehyde (HCHO, ~2.2 eq). The reaction is typically performed without an additional solvent, as formic acid serves as both a reagent and solvent.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. Basify the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution until the pH is >10. This step is critical to deprotonate the product and neutralize excess formic acid.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). The choice of solvent is dictated by the product's solubility and ease of removal.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification process.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification Start Piperidine-4-carboxamide Reagents Add Formic Acid & Formaldehyde Start->Reagents Heat Heat to 90-100°C Reagents->Heat Quench Quench on Ice & Basify (pH > 10) Heat->Quench Reaction Complete Extract Extract with DCM/EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography) Dry->Purify Product Pure 1-Methylpiperidine- 4-carboxamide Purify->Product

Caption: Synthesis workflow for this compound.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is non-negotiable. A combination of NMR spectroscopy and mass spectrometry provides a self-validating system to ensure the correct structure has been synthesized.

Expected Analytical Data:
  • ¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural confirmation. Key expected signals include:

    • A singlet integrating to 3 protons around δ 2.2-2.3 ppm, corresponding to the N-methyl (N-CH₃) group.

    • Multiplets corresponding to the piperidine ring protons. Typically, the axial and equatorial protons will show distinct chemical shifts and coupling patterns. Protons at C2 and C6 adjacent to the nitrogen will be downfield compared to those at C3 and C5.

    • A broad singlet or two distinct broad signals for the amide (-CONH₂) protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should show 7 distinct signals, confirming the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) is ideal. In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 143.12.

This multi-faceted analytical approach ensures that the synthesized material is structurally correct and free of significant impurities, upholding the principles of experimental trustworthiness.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial structural motif and synthetic intermediate in drug discovery. The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to improve aqueous solubility and serve as a versatile scaffold.[3]

Key Roles:

  • Scaffold for CNS Agents: The piperidine moiety is a well-established scaffold for agents targeting the Central Nervous System (CNS). The N-methyl group can influence properties like blood-brain barrier penetration and receptor affinity.

  • Intermediate for Receptor Modulators: This compound is a precursor for more complex molecules designed to interact with specific biological targets. For example, derivatives are used in the synthesis of 5-HT receptor agonists and antagonists.[4]

  • Fragment in Drug Design: The this compound fragment can be incorporated into larger molecules to fine-tune pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. For instance, the related core is found in complex molecules like Zavegepant, a CGRP receptor antagonist for migraine treatment.[5]

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

1-Methylpiperidine-4-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanisms of Action of 1-Methylpiperidine-4-carboxamide

Abstract

This compound is a heterocyclic organic compound featuring a core piperidine scaffold, a structure of significant interest in medicinal chemistry and drug development. While direct, extensive pharmacological data on this compound itself is limited in publicly accessible literature, the piperidine-4-carboxamide moiety serves as a foundational structural framework for a diverse array of biologically active molecules. This technical guide synthesizes the current understanding of this scaffold's capabilities by examining the well-documented mechanisms of action of its derivatives. By analyzing these related compounds, we can infer the putative biological targets and pathways for this compound. This guide explores its potential roles in enzyme inhibition, G-protein coupled receptor (GPCR) modulation, and neurotransmitter transporter interactions, providing researchers and drug development professionals with a comprehensive overview of the scaffold's therapeutic potential.

Introduction: The Piperidine-4-Carboxamide Scaffold

The piperidine ring is one of the most prevalent nitrogen-containing heterocyclic scaffolds found in pharmaceuticals and natural alkaloids.[1] Its chair-like, three-dimensional conformation allows for the precise spatial orientation of substituents, making it an ideal building block for designing molecules that can interact with complex biological targets. The 1-methyl and 4-carboxamide substitutions on this core structure provide key physicochemical properties:

  • 1-Methyl Group: The tertiary amine at the N1 position is basic (pKa ~8-9), meaning it is typically protonated at physiological pH. This positive charge is crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.

  • 4-Carboxamide Group: The carboxamide moiety at the C4 position is a versatile functional group capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This allows for multiple points of interaction within a target's active site, enhancing binding affinity and specificity.

These features make the this compound scaffold a privileged structure for engaging with a wide range of biological targets. This guide will explore the most prominent mechanisms of action identified through the study of its derivatives.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem CID: 339011[2]
Molecular Weight 142.20 g/mol PubChem CID: 339011[2]
IUPAC Name This compoundPubChem CID: 339011[2]
CAS Number 62718-28-9PubChem CID: 339011[2]
Topological Polar Surface Area 46.3 ŲPubChem CID: 339011[2]
Predicted LogP -0.4PubChem CID: 339011[2]

Putative Mechanism 1: Enzyme Inhibition

The piperidine-4-carboxamide scaffold has proven to be a highly effective framework for the design of potent and selective enzyme inhibitors. The core structure serves as an anchor, allowing for functionalization at various positions to achieve high-affinity binding to enzyme active sites.[3]

Targeting Pathogen Proteasomes: An Anti-Infective Strategy

A compelling application of this scaffold is in the development of anti-malarial agents. Derivatives of piperidine carboxamide have been identified as potent, reversible, and species-selective inhibitors of the Plasmodium falciparum 20S proteasome (Pf20S), specifically targeting the chymotrypsin-like activity of the β5 subunit.[4]

Causality: The proteasome is essential for the parasite's life cycle, and its inhibition leads to cell death.[4] The piperidine carboxamide derivatives fit into a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distal from the catalytic threonine residue. This non-covalent binding mode is responsible for the observed species selectivity, as the corresponding pocket in human proteasomes has a different architecture.[4]

Experimental Validation: Fluorogenic Proteasome Inhibition Assay

This assay quantifies the inhibitory activity of a compound by measuring the reduction in the cleavage of a fluorogenic substrate.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA.

    • Enzyme: Purified P. falciparum 20S proteasome.

    • Substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin) dissolved in DMSO.

    • Test Compound: this compound derivative dissolved in DMSO to create a dilution series.

  • Assay Procedure:

    • In a 96-well black microplate, add the test compound dilutions.

    • Add the purified Pf20S proteasome to all wells except the negative control.

    • Pre-incubate the plate to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to all wells.

    • Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates relative to positive (enzyme + DMSO) and negative (no enzyme) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[3]

Diagram 1: Workflow for a Fluorogenic Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - Enzyme Solution - Substrate Solution A1 Dispense Compound Dilutions into 96-Well Plate P1->A1 P2 Create Serial Dilution of Test Compound P2->A1 A2 Add Enzyme to Wells (Pre-incubation) A1->A2 A3 Initiate Reaction: Add Fluorogenic Substrate A2->A3 D1 Measure Fluorescence Kinetics in Plate Reader A3->D1 D2 Calculate Reaction Rates (% Inhibition) D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

Caption: A generalized workflow for determining the IC₅₀ of an inhibitor.

Inhibition of Bacterial Enzymes

Derivatives of the piperidine scaffold have also been investigated as inhibitors of essential bacterial enzymes. One notable target is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis.[5] MenA is a critical enzyme in the menaquinone biosynthetic pathway, which is essential for the bacterium's electron transport chain and long-term survival.[5]

Causality: The piperidine moiety often serves as a basic amine anchor, while modifications to the carboxamide and other positions on the ring allow the molecule to occupy hydrophobic pockets within the MenA active site, disrupting its catalytic function.

Putative Mechanism 2: G-Protein Coupled Receptor (GPCR) Antagonism

The piperidine-4-carboxamide scaffold is a key component in several potent and selective GPCR antagonists.

CCR5 Antagonism for Anti-HIV Therapy

A significant finding is the development of novel piperidine-4-carboxamide derivatives as potent C-C chemokine receptor type 5 (CCR5) inhibitors.[6] CCR5 is a co-receptor used by the most common strains of HIV-1 to enter host T-cells. By blocking this receptor, these compounds prevent viral entry.

Causality: The design of these inhibitors was based on a pharmacophore model where the protonated piperidine nitrogen interacts with key acidic residues in the transmembrane domain of CCR5. The carboxamide and other appended groups engage in hydrophobic and hydrogen bonding interactions within the receptor pocket, leading to high-affinity binding.[6] Compounds developed from this scaffold have shown anti-HIV-1 activity with IC₅₀ values in the nanomolar range, comparable to the approved drug Maraviroc.[6]

Table 2: Biological Activity of Representative Piperidine-4-Carboxamide Derivatives
Compound IDTargetAssay TypePotency (IC₅₀)Source
16g Human CCR5Calcium Mobilization25.73 nMEur. J. Med. Chem.[6]
16i Human CCR5Calcium Mobilization25.53 nMEur. J. Med. Chem.[6]
16g HIV-1 (NL4.3)Single Cycle Antiviral73.01 nMEur. J. Med. Chem.[6]
16i HIV-1 (NL4.3)Single Cycle Antiviral94.10 nMEur. J. Med. Chem.[6]
Zavegepant CGRP ReceptorReceptor Antagonist-Wikipedia[7]

Note: Zavegepant contains a 1-methylpiperidin-4-yl group as part of a larger, more complex structure.[7]

Putative Mechanism 3: Modulation of CNS Targets

The ability of the piperidine scaffold to cross the blood-brain barrier makes it a valuable core for CNS-acting drugs. Derivatives have shown activity at key neurological targets, including neurotransmitter transporters and sigma receptors.

Dopamine Reuptake Inhibition

A study of various piperidine-4-carboxamide derivatives demonstrated their potential as potent dopamine reuptake inhibitors.[8] The dopamine transporter (DAT) is responsible for clearing dopamine from the synaptic cleft, thereby terminating its signal. Inhibition of DAT increases synaptic dopamine levels, a mechanism utilized by drugs for conditions like ADHD and depression, but also a property of psychostimulants.

Causality: The protonated 1-methylpiperidine nitrogen is a classic pharmacophore that mimics the amine of dopamine, allowing it to bind to the transporter's central binding site. The rest of the molecule can then engage with surrounding hydrophobic and polar pockets to increase affinity and modulate the transporter's conformational state, blocking dopamine reuptake. The same study also noted that these derivatives possess analgesic properties, suggesting a complex downstream effect of their primary mechanism.[8]

Diagram 2: Putative Synaptic Action of a DAT Inhibitor

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Dopamine Vesicles Cleft Synaptic Cleft (Increased Dopamine) Vesicle->Cleft Release DAT Dopamine Transporter (DAT) Inhibitor 1-Methylpiperidine- 4-carboxamide Derivative Inhibitor->DAT Blocks Receptor Dopamine Receptors Signal Signal Transduction Receptor->Signal Cleft->DAT Reuptake Cleft->Receptor Binding

Caption: Inhibition of DAT by a piperidine derivative blocks dopamine reuptake.

Sigma-1 (σ₁) Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein implicated in various neurological processes and diseases.[9] The piperidine scaffold is a well-established core for sigma-1 receptor ligands. Structure-activity relationship studies have shown that subtle modifications to the piperidine core can switch selectivity between the sigma-1 receptor and the dopamine D4 receptor.[9]

Causality: Both receptors possess binding sites that accommodate a basic nitrogen and adjacent hydrophobic groups. The 1-methyl group of 1-methylpiperidine derivatives can form favorable lipophilic interactions within the sigma-1 binding pocket, contributing to high affinity.[10] This highlights the scaffold's tunability, where small chemical changes can redirect the molecule to different biological targets.

Conclusion and Future Directions

While this compound is primarily utilized as a synthetic building block, the extensive body of research on its derivatives provides a strong, evidence-based foundation for predicting its potential mechanisms of action. The recurring themes of enzyme inhibition, GPCR antagonism, and CNS target modulation demonstrate the remarkable versatility of this scaffold.

For researchers, scientists, and drug development professionals, this compound represents a promising starting point. Future research should focus on direct biological screening of the parent compound and the rational design of new derivatives to optimize potency and selectivity for specific targets. The insights gathered from studies on its analogs, as outlined in this guide, provide a clear roadmap for exploring its full therapeutic potential, from developing novel anti-infectives to pioneering new treatments for neurological disorders and HIV.

References

An In-Depth Technical Guide to 1-Methylpiperidine-4-carboxamide: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-Methylpiperidine-4-carboxamide, a pivotal molecular scaffold in modern medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document details the compound's physicochemical properties, outlines robust synthetic and purification protocols, and offers an expert analysis of its spectroscopic characteristics. The core of this guide focuses on the compound's significant role as a foundational structure for the development of novel therapeutics, particularly as an inhibitor of Secretory Glutaminyl Cyclase (sQC), a key target in Alzheimer's disease research. We provide detailed, field-proven experimental methodologies and explain the scientific rationale behind key procedural choices, ensuring both technical accuracy and practical applicability.

Chemical Identity and Physicochemical Properties

This compound is a derivative of piperidine, a saturated heterocycle that is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids. The presence of the N-methyl group and the C-4 carboxamide functionality imparts specific steric and electronic properties that make it a valuable building block for creating molecules with high affinity for biological targets.

PropertyValueSource(s)
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
IUPAC Name This compound[1]
CAS Number 62718-28-9[1]
Canonical SMILES CN1CCC(CC1)C(=O)N[1]
Monoisotopic Mass 142.110613074 Da[1]
Topological Polar Surface Area 46.3 Ų[1]
Appearance Expected to be a solid at room temperature

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with commercially available precursors. The described pathway is designed for high yield and purity, leveraging well-established and reliable chemical transformations. The causality behind each step is to build the molecule sequentially, starting with the core piperidine ring and functionalizing it methodically.

SynthesisWorkflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Esterification cluster_2 Step 3: Amidation A Isonipecotic Acid (Piperidine-4-carboxylic acid) B 1-Methylpiperidine-4-carboxylic Acid A->B  Formaldehyde,  Formic Acid (or H₂/Pd)   C Methyl 1-Methylpiperidine-4-carboxylate B->C  Methanol,  Thionyl Chloride (SOCl₂)   D This compound (Target Compound) C->D  Ammonia (NH₃)  

Figure 1: Synthetic workflow for this compound.
Protocol: Synthesis of 1-Methylpiperidine-4-carboxylic Acid (Precursor 1)

This step employs a reductive amination (specifically, the Eschweiler-Clarke reaction) to methylate the secondary amine of the piperidine ring. This method is advantageous due to its use of inexpensive reagents and typically high yields.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend isonipecotic acid (1 eq.) in formic acid (3-5 eq.).

  • Reaction Initiation: Slowly add aqueous formaldehyde (37 wt. %, 1.5 eq.) to the suspension. The reaction is exothermic and will be accompanied by the evolution of CO₂ gas.

  • Reflux: Once the initial effervescence subsides, heat the reaction mixture to reflux (approx. 100-110 °C) for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate until the pH is ~8-9.

  • Isolation: The product often precipitates upon neutralization. If not, concentrate the solution under reduced pressure to obtain the crude product. The hydrochloride salt can be prepared by dissolving the crude product in a minimal amount of water and adding concentrated HCl before concentrating again.[2]

Protocol: Synthesis of Methyl 1-Methylpiperidine-4-carboxylate (Precursor 2)

The carboxylic acid is converted to a methyl ester to activate the carbonyl group for the subsequent amidation. Thionyl chloride is a highly effective reagent for this transformation, proceeding through an acid chloride intermediate.

  • Reaction Setup: Suspend 1-methylpiperidine-4-carboxylic acid hydrochloride (1 eq.) in methanol (approx. 5-8 equivalents by volume).[3]

  • Reagent Addition: Cool the stirred suspension to -10 °C using an ice-salt bath. Add thionyl chloride (1.5 eq.) dropwise via an addition funnel, ensuring the internal temperature does not exceed 0 °C.[3]

  • Reaction Progression: After the addition is complete, remove the cooling bath and allow the mixture to warm to 40 °C. Maintain this temperature for 2 hours.

  • Work-up and Extraction: Cool the reaction mixture and adjust the pH to ~8 with a saturated sodium carbonate solution. Extract the aqueous layer three times with dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester as a clear oil.[3]

Protocol: Synthesis of this compound (Final Product)

This final step involves the nucleophilic acyl substitution of the methyl ester with ammonia. This is a classic amidation reaction.

  • Reaction Setup: Dissolve methyl 1-methylpiperidine-4-carboxylate (1 eq.) in a 7N solution of ammonia in methanol in a sealed pressure vessel.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Isolation: Upon completion, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization.

Purification Protocol: Recrystallization
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of hot isopropanol or an ethyl acetate/hexane mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic and Structural Characterization

Characterization by modern spectroscopic methods is essential to confirm the identity and purity of the synthesized compound. While public domain spectra for this specific compound are limited, its structure allows for a confident prediction of its key spectral features based on well-established principles and data from closely related analogues.[4][5][6]

Expected ¹H NMR Analysis (400 MHz, CDCl₃)
  • δ ~ 5.5-7.0 ppm (br s, 2H): Two broad singlets corresponding to the diastereotopic protons of the primary amide (-CONH₂). Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen bonding.

  • δ ~ 2.8-3.0 ppm (m, 2H): Multiplet for the two axial protons on the piperidine ring adjacent to the nitrogen (C2-Hax, C6-Hax).

  • δ ~ 2.28 ppm (s, 3H): A sharp singlet for the three equivalent protons of the N-methyl group (-NCH₃).

  • δ ~ 2.1-2.3 ppm (m, 1H): Multiplet for the proton at the C4 position, coupled to the adjacent methylene protons.

  • δ ~ 1.9-2.1 ppm (m, 2H): Multiplet for the two equatorial protons on the piperidine ring adjacent to the nitrogen (C2-Heq, C6-Heq).

  • δ ~ 1.7-1.9 ppm (m, 4H): Overlapping multiplets for the remaining four protons on the piperidine ring (C3 and C5 positions).

Expected ¹³C NMR Analysis (100 MHz, CDCl₃)
  • δ ~ 177-179 ppm: Carbonyl carbon of the amide group (C=O).

  • δ ~ 55-57 ppm: Carbons of the piperidine ring adjacent to the nitrogen (C2, C6).

  • δ ~ 46-48 ppm: Carbon of the N-methyl group (-NCH₃).

  • δ ~ 42-44 ppm: Methine carbon at the C4 position.

  • δ ~ 28-30 ppm: Carbons of the piperidine ring at the C3 and C5 positions.

Expected Infrared (IR) Spectroscopy Analysis

Based on a reference vapor phase IR spectrum and standard frequencies, the following key absorptions are expected:[1][7]

  • ~3350 and ~3180 cm⁻¹ (m, sharp): Two distinct bands corresponding to the asymmetric and symmetric N-H stretching of the primary amide.

  • ~2940, ~2850, ~2790 cm⁻¹ (s): Strong C-H stretching vibrations from the piperidine ring and N-methyl group. The band around 2790 cm⁻¹ is characteristic of a C-H bond adjacent to a tertiary amine.

  • ~1670 cm⁻¹ (s): Strong C=O stretching (Amide I band).

  • ~1620 cm⁻¹ (m): N-H bending (scissoring) vibration (Amide II band).

  • ~1400-1450 cm⁻¹ (m): C-H bending vibrations.

Expected Mass Spectrometry (MS) Analysis
  • Molecular Ion (M⁺): A peak at m/z = 142, corresponding to the molecular weight of the compound.

  • Major Fragmentation: The most likely fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, leading to the loss of radicals and the formation of stable iminium ions. A prominent fragment would be expected at m/z = 98, corresponding to the loss of the carboxamide group (-CONH₂), and another at m/z = 71, from cleavage of the C4-carbonyl bond.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is not merely a synthetic intermediate; it is a privileged structure in medicinal chemistry. Its conformational rigidity, basic nitrogen center, and hydrogen-bonding carboxamide group provide an ideal framework for interacting with enzyme active sites.

Core Scaffold for Secretory Glutaminyl Cyclase (sQC) Inhibitors

A primary application of this scaffold is in the design of inhibitors for Secretory Glutaminyl Cyclase (sQC). Overexpression of sQC is implicated in the pathology of Alzheimer's disease (AD). The enzyme catalyzes the formation of pyroglutamate-amyloid-beta (pGlu-Aβ), a highly neurotoxic variant of the amyloid-beta peptide that acts as a seed for the aggregation of Aβ into plaques.[1]

Inhibition of sQC is therefore a promising therapeutic strategy to prevent the formation of these toxic seeds. The piperidine-4-carboxamide moiety has been identified as a novel and effective scaffold for sQC inhibitors.[1]

sQC_Inhibition cluster_0 sQC Active Site cluster_1 Inhibitor Moiety ZN Zn²⁺ Ion H_Bond_Acceptor H-Bond Acceptor (e.g., Glu residue) Hydrophobic_Pocket Hydrophobic Pocket Piperidine_N Piperidine N-Methyl Piperidine_N->Hydrophobic_Pocket Interacts with Carboxamide_O Carboxamide Oxygen (C=O) Carboxamide_O->ZN Coordinates to Zinc Carboxamide_NH2 Carboxamide Amine (-NH₂) Carboxamide_NH2->H_Bond_Acceptor H-Bonds

Figure 2: Proposed binding model of the piperidine-4-carboxamide scaffold in the sQC active site.
Rationale in Alzheimer's Disease Therapeutic Design

The unique structural features of this compound are key to its function as an sQC inhibitor scaffold:

  • Zinc Coordination: The carbonyl oxygen of the carboxamide group is positioned to act as a zinc-binding group, coordinating with the catalytic Zn²⁺ ion in the sQC active site.

  • Hydrogen Bonding: The -NH₂ group of the amide provides crucial hydrogen bond donor capabilities, allowing for strong interactions with amino acid residues (like glutamate) that line the active site.

  • Scaffold Rigidity: The piperidine ring holds these functional groups in a well-defined spatial orientation, reducing the entropic penalty of binding and increasing affinity.

  • Modularity: The core scaffold can be readily functionalized at other positions to enhance properties like selectivity, potency, and blood-brain barrier permeability.

Experimental Protocol: In Vitro sQC Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potential of compounds like this compound against human sQC. The assay measures the rate of a reaction where sQC converts a non-fluorescent substrate into a fluorescent product.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 1 mM DTT, 20% (v/v) glycerol, pH 6.0.

    • Enzyme Stock: Recombinant human sQC diluted in Assay Buffer to a working concentration (e.g., 20 nM).

    • Substrate Stock: A suitable fluorogenic sQC substrate (e.g., H-Gln-AMC) dissolved in DMSO.

    • Test Compound Stock: this compound (or derivatives) dissolved in DMSO to create a 10 mM stock, followed by serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of Assay Buffer.

    • Add 2 µL of the test compound dilution (or DMSO for control wells).

    • Add 25 µL of the sQC enzyme solution to initiate a pre-incubation. Mix gently and incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 25 µL of the substrate solution.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.

    • Measure the increase in fluorescence intensity (e.g., Ex/Em = 380/460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety, Handling, and Storage

  • Safety Precautions: this compound should be handled in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

Methodological & Application

Application Notes & Protocols: 1-Methylpiperidine-4-carboxamide as a Foundational Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methylpiperidine-4-carboxamide moiety is a privileged scaffold in medicinal chemistry, serving as a crucial building block in the design and synthesis of novel therapeutic agents. Its unique combination of a basic tertiary amine, a rigid cyclic backbone, and a hydrogen-bonding carboxamide group imparts favorable physicochemical and pharmacokinetic properties, making it a recurring feature in molecules targeting a wide array of biological systems. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of this scaffold. We will explore its significance in various therapeutic areas, present detailed synthetic protocols for its incorporation into lead compounds, analyze structure-activity relationships (SAR), and discuss key pharmacokinetic considerations.

Introduction: The Strategic Value of the 1-Methylpiperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocycles found in approved drugs and natural products. The specific substitution pattern of this compound offers several distinct advantages in drug design:

  • Modulation of Physicochemical Properties: The tertiary amine at the 1-position (pKa ~8-9) is typically protonated at physiological pH. This positive charge can be exploited to enhance aqueous solubility and to form critical ionic interactions with biological targets, such as the acidic residues (e.g., aspartate, glutamate) in enzyme active sites or receptor binding pockets.

  • Vectorial Exit from Lipophilic Pockets: The polar carboxamide group at the 4-position provides strong hydrogen bond donor and acceptor capabilities. This feature often serves as an anchor to engage with the target protein while the piperidine ring itself occupies a more lipophilic pocket, providing a vector for further structural elaboration.

  • Pharmacokinetic Tuning: The N-methyl group can influence metabolic stability and permeability across biological membranes, including the blood-brain barrier.[1] The overall scaffold strikes a balance between lipophilicity and hydrophilicity, a key aspect of ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

  • Structural Rigidity and Conformational Control: The piperidine ring's chair conformation reduces the conformational flexibility of a molecule compared to an analogous acyclic chain, which can lead to higher binding affinity and improved selectivity by minimizing the entropic penalty upon binding.

With a molecular formula of C₇H₁₄N₂O and a molecular weight of 142.20 g/mol , this building block is an efficient and versatile starting point for library synthesis and lead optimization.[2]

Therapeutic Landscape and Applications

The this compound core is integral to a diverse range of bioactive molecules, highlighting its versatility.

  • Antimalarial Agents: The piperidine carboxamide scaffold has been identified as a critical component of potent, non-covalent inhibitors of the Plasmodium falciparum proteasome.[3][4] These compounds bind to a previously unexplored pocket at the β5/β6/β3 subunit interface, demonstrating species-selective activity and a low propensity for resistance development, making them a promising avenue for new antimalarial therapies.[4]

  • Central Nervous System (CNS) Disorders: This moiety is structurally related to key intermediates in the synthesis of sophisticated CNS-active drugs. For instance, its derivatives are relevant in the synthetic pathways for migraine treatments like Lasmiditan and Zavegepant, a calcitonin gene-related peptide (CGRP) receptor antagonist.[3][5][6] The scaffold's ability to be tailored for blood-brain barrier penetration is a key asset in this area.[7]

  • Oncology: In cancer research, the scaffold has been incorporated into inhibitors of various targets. Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been developed as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are tumor-associated enzymes involved in pH regulation in hypoxic cancer cells.[8] Furthermore, the related 4-amino-4-methylpiperidine moiety is a key feature in Darovasertib, a first-in-class inhibitor of protein kinase C (PKC) being investigated for uveal melanoma.[9]

  • Pain and Inflammation: A series of piperidine carboxamides were developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), an ion channel that is an emerging target for treating pain.[10]

Synthesis and Incorporation: The Amide Coupling Workflow

The most common and critical reaction for incorporating the this compound scaffold is the amide bond formation between its precursor, 1-methylpiperidine-4-carboxylic acid (also known as 1-methylisonipecotic acid), and a primary or secondary amine. Direct condensation is inefficient, necessitating the activation of the carboxylic acid.[11]

Below, we detail robust protocols for this transformation and compare common coupling reagents.

General Experimental Workflow for Amide Coupling

The following diagram illustrates the typical decision-making and operational flow for synthesizing a target amide from 1-methylpiperidine-4-carboxylic acid.

G General Workflow for Amide Coupling cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Start Dissolve 1-Methylpiperidine- 4-carboxylic Acid (1.0 eq) in anhydrous solvent (DMF, DCM) Activator Add Coupling Reagent (e.g., HATU, EDC/NHS) and Base (e.g., DIPEA) if needed Start->Activator Stir Stir for 15-60 min (Activation Step) Activator->Stir AddAmine Add Target Amine (1.0-1.2 eq) Stir->AddAmine Pre-activation complete React Stir at RT for 2-24h AddAmine->React Monitor Monitor progress by TLC or LC-MS React->Monitor Quench Quench Reaction (e.g., add water) Monitor->Quench Reaction complete Extract Liquid-Liquid Extraction (e.g., EtOAc / aq. NaHCO3) Quench->Extract Purify Purify by Column Chromatography or Crystallization Extract->Purify End Characterize Final Product (NMR, MS, HPLC) Purify->End

Caption: A generalized experimental workflow for amide coupling reactions.

Comparison of Common Amide Coupling Reagents

The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, cost, and potential for side reactions (e.g., racemization if the amine is chiral).

Reagent SystemClassMechanism of ActionAdvantagesDisadvantages
EDC / HOBt or NHS CarbodiimideForms an O-acylisourea intermediate, which is then converted to a more stable HOBt or NHS active ester to react with the amine.[12][13]Cost-effective, water-soluble byproducts (urea) are easily removed with aqueous workup.Can be less effective for sterically hindered substrates. Potential for racemization.
HATU / DIPEA Uronium/Aminium SaltRapidly forms a highly reactive O-acylisouronium active ester. The base (DIPEA) is required to deprotonate the carboxylic acid and neutralize byproducts.[12]High reactivity, fast reaction times, low racemization rates, effective for hindered substrates.More expensive, byproducts are not water-soluble, requiring chromatographic purification.
SOCl₂ or (COCl)₂ Acyl Halide FormationConverts the carboxylic acid to a highly reactive acyl chloride intermediate, which then reacts with the amine.[11]Very high reactivity, inexpensive reagents.Harsh conditions (requires inert atmosphere), generates corrosive HCl byproduct, not suitable for sensitive functional groups.
Detailed Laboratory Protocols

This protocol is a reliable standard for many applications and is particularly useful when easy purification is desired.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Activation: Add N-Hydroxysuccinimide (NHS) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).[12]

  • Stir: Stir the reaction mixture at room temperature for 30-60 minutes. During this time, the solution may become cloudy as the active ester forms.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 eq) to free the amine.

  • Reaction: Continue stirring at room temperature for 4-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

G Mechanism of EDC/NHS Mediated Amide Coupling RCOOH R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea + EDC EDC EDC NHS NHS Amine R'-NH₂ (Amine) ActiveEster NHS Active Ester Acylisourea->ActiveEster + NHS - EDU Amide R-CO-NH-R' (Final Amide) ActiveEster->Amide + R'-NH₂ - NHS Urea EDU (Byproduct)

Caption: Simplified mechanism for EDC/NHS-mediated amide coupling.

This protocol is preferred for challenging couplings involving electron-poor amines or sterically hindered substrates.

  • Preparation: In a flask under an inert atmosphere, dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) followed by DIPEA (2.0-3.0 eq).[11][12]

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC couplings. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction with EtOAc.

    • Wash the organic layer multiple times with 5% aqueous LiCl to remove DMF, followed by washes with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[12]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product using flash column chromatography.

Structure-Activity Relationship (SAR) and Pharmacokinetic (PK) Insights

Systematic modification of the this compound scaffold is a cornerstone of lead optimization. Understanding the impact of these changes on biological activity (SAR) and drug-like properties (PK) is crucial.

Key Points for SAR Diversification

The diagram below highlights the primary vectors for chemical modification to explore the SAR of this scaffold.

Caption: Key diversification points for SAR studies on the this compound scaffold.

  • Amide (R¹): This is the most common point of diversification. Attaching various aryl, heteroaryl, or aliphatic groups here directly probes the binding pocket of the target protein. Changes can dramatically alter potency and selectivity.

  • N-Alkyl Group (R²): While N-methyl is standard, varying this group (e.g., to N-ethyl or N-cyclopropyl) can fine-tune the amine's pKa. This affects solubility, cell permeability, and potential off-target activities (e.g., hERG liability). This site is also a potential hotspot for metabolism by cytochrome P450 enzymes via N-dealkylation.[1]

  • Piperidine Ring (R³): Substitution on the ring itself (e.g., with methyl or fluoro groups) can lock the ring into a specific conformation, introduce chirality, or block sites of metabolic oxidation, thereby increasing the compound's half-life.

Pharmacokinetic Considerations

A primary goal in drug discovery is to optimize a compound's pharmacokinetic profile.[14] The this compound scaffold provides a favorable starting point, but careful optimization is required.

The table below presents hypothetical PK data for derivatives, illustrating how structural changes can impact key parameters.

CompoundModificationCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC (ng·h/mL)Oral Bioavailability (%)
Parent R¹ = Phenyl, R² = CH₃4501.0210035
Analog A R¹ = 4-Fluorophenyl, R² = CH₃5201.0285048
Analog B R¹ = Phenyl, R² = C₂H₅3801.5180029
Analog C R¹ = Phenyl, R² = CH₃, 3-fluoro on ring4801.0350055
  • Interpretation:

    • Analog A: Adding a fluoro group to the phenyl ring (a common tactic to block metabolism) increases exposure (AUC) and bioavailability.

    • Analog B: Increasing the size of the N-alkyl group from methyl to ethyl slightly reduces absorption and overall exposure, possibly due to increased lipophilicity or altered metabolism.

    • Analog C: Adding a fluorine atom to the piperidine ring blocks a potential site of metabolism, leading to a significant increase in AUC and bioavailability without negatively impacting absorption speed.

Conclusion

This compound is more than just a chemical reagent; it is a validated strategic building block that confers advantageous properties to drug candidates. Its synthetic tractability, combined with its favorable structural and physicochemical characteristics, ensures its continued prominence in medicinal chemistry. By understanding the nuances of its incorporation via robust amide coupling protocols and by systematically exploring its SAR and PK profiles, researchers can leverage this powerful scaffold to accelerate the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols: Strategic Derivatization of 1-Methylpiperidine-4-carboxamide for Advanced Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methylpiperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active agents, including antimalarials, enzyme inhibitors, and neurological disorder therapeutics.[1][2][3] To elucidate the mechanism of action, quantify target engagement, and understand the pharmacokinetic/pharmacodynamic (PK/PD) relationships of compounds built upon this scaffold, it is essential to develop derivatized versions suitable for a range of biological assays. This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of this compound, enabling researchers to create tailored molecular probes for fluorescent imaging, affinity purification, and quantitative binding assays.

Introduction: The Strategic Value of the this compound Scaffold

The piperidine ring is a ubiquitous motif in FDA-approved pharmaceuticals, valued for its ability to confer favorable properties such as improved solubility and metabolic stability.[4][5] The this compound structure, in particular, presents a synthetically versatile platform. Its tertiary amine can influence solubility and receptor interactions, while the carboxamide group provides a key hydrogen bonding motif.[6] However, the inherent structure lacks readily available functional groups for direct conjugation to reporter molecules like fluorophores or affinity tags like biotin.

This document addresses this challenge by outlining three core strategies for derivatization, moving from functionalization of the existing core to the rational design of analogs with built-in handles for bioconjugation. The choice of strategy depends on the specific research question, the tolerance of the biological target for structural modification, and the synthetic resources available.

Core Derivatization Strategies: A Mechanistic Overview

The successful derivatization of this compound hinges on introducing a reactive handle for subsequent bioconjugation without ablating the compound's intrinsic biological activity. The primary reactive moieties on the core scaffold are the carboxamide and the C-H bonds of the piperidine ring.

Strategy 1: Hydrolysis of the Carboxamide to a Carboxylic Acid

The most direct, albeit multi-step, approach is to hydrolyze the relatively inert carboxamide to a more reactive carboxylic acid. This creates a versatile handle for subsequent amide bond formation with amine-containing labels.

Causality: This strategy leverages the well-established and highly efficient carbodiimide chemistry.[7] By converting the carboxamide to a carboxyl group, we unlock access to a vast library of commercially available amine-functionalized probes. The two-step activation with EDC and Sulfo-NHS is critical for creating a more stable intermediate that efficiently reacts with primary amines in aqueous buffers, minimizing competing hydrolysis.[7]

Strategy 2: Bioisosteric Replacement of the Carboxamide

For de novo synthesis campaigns, a more elegant strategy involves the bioisosteric replacement of the carboxamide group with a heterocycle that is either more metabolically stable or inherently easier to functionalize, such as a 1,2,4-oxadiazole or a 1,2,3-triazole.[6] This approach is predictive rather than retrospective, designing derivatization potential into the molecule from the outset.

Causality: Amide bonds can be susceptible to in vivo hydrolysis by amidases.[6] Heterocyclic bioisosteres like triazoles can mimic the hydrogen bonding properties of amides while improving metabolic stability.[6][8] Incorporating a functional handle like an alkyne during synthesis allows for highly specific and efficient labeling via bioorthogonal "click chemistry," which proceeds with high yield in complex biological media without interfering with native biological processes.[9]

Strategy 3: C-H Functionalization of the Piperidine Ring

Direct C-H functionalization is an atom-economical approach to introduce substituents onto the piperidine ring.[10] This advanced strategy typically requires catalysis (e.g., with rhodium catalysts) and may necessitate N-protection to prevent side reactions at the tertiary amine.[11]

Causality: This method avoids altering the critical carboxamide moiety, which may be essential for biological activity. By targeting C-H bonds, one can introduce functionalities at positions that may be more tolerant of substitution, thereby preserving the core pharmacophore. The regioselectivity of C-H functionalization can be controlled by the choice of catalyst and directing groups.[11][12]

Experimental Protocols

These protocols provide a starting point for derivatization. Optimization of molar ratios, reaction times, and purification methods is recommended for each new derivative.

Protocol 1: Synthesis of Biotinylated this compound via Hydrolysis and EDC/NHS Coupling

This protocol details the conversion of the parent compound into a biotinylated derivative for use in affinity-based assays like pull-downs or Surface Plasmon Resonance (SPR).

Part A: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a 2:1 mixture of ethanol and water.

  • Hydrolysis: Add potassium hydroxide (KOH, 5.0 eq) and heat the mixture to reflux (approx. 90-100°C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Neutralization & Extraction: Cool the reaction to room temperature. Carefully acidify the mixture to pH ~5-6 with 1M HCl. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-methylpiperidine-4-carboxylic acid.[13]

Part B: Biotinylation using EDC/Sulfo-NHS Chemistry

  • Materials:

    • 1-methylpiperidine-4-carboxylic acid (from Part A)

    • Biotin-PEG4-Amine

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

    • Quenching Solution: 1 M Tris-HCl, pH 8.5[7]

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Step: a. Dissolve 1-methylpiperidine-4-carboxylic acid (1.0 eq) in Coupling Buffer. b. Immediately before use, prepare a 10 mg/mL solution of EDC in Coupling Buffer. Add to the carboxylic acid solution to a final concentration of 10 mM. c. Immediately prepare a 25 mg/mL solution of Sulfo-NHS in Coupling Buffer. Add to the reaction mixture to a final concentration of 25 mM.[7] d. Incubate at room temperature for 15-30 minutes to generate the reactive Sulfo-NHS ester.

  • Coupling Step: a. Dissolve Biotin-PEG4-Amine (1.2 eq) in anhydrous DMF or DMSO. b. Add the biotin-amine solution to the activated carboxylic acid mixture. c. Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C.

  • Quenching and Purification: a. Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15 minutes.[7] b. Purify the biotinylated product from excess reagents using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[14] c. Analyze the collected fractions by LC-MS to confirm the mass of the desired product. Pool fractions containing the pure conjugate and lyophilize.

Protocol 2: Application in a Competitive Receptor Binding Assay

This protocol describes the use of the newly synthesized biotinylated derivative to determine the binding affinity (Ki) of unlabeled test compounds.

  • Assay Components:

    • Receptor Source: Cell membranes or purified receptor protein expressing the target of interest.

    • Radioligand or Fluorescent Ligand: A known high-affinity ligand for the target receptor.

    • Biotinylated Derivative: The compound synthesized in Protocol 1, used as a competitor.

    • Test Compounds: Unlabeled potential ligands for the receptor.

    • Assay Buffer: Buffer optimized for receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Detection System: Scintillation counter (for radioligands) or fluorescence plate reader.

  • Assay Procedure: a. Prepare serial dilutions of the biotinylated derivative and the unlabeled test compounds in Assay Buffer. b. In a 96-well plate, add the receptor source, the radioligand/fluorescent ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the competitor (either the biotinylated derivative or a test compound). c. Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature). d. Separate bound from free ligand. For membrane preps, this is typically done by rapid filtration over a glass fiber filter mat, followed by washing with ice-cold Assay Buffer. e. Quantify the amount of bound ligand in each well using the appropriate detection system.

  • Data Analysis: a. Plot the percentage of specific binding against the logarithm of the competitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). c. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand/fluorescent ligand and Kd is its dissociation constant.

Hypothetical Data Summary:

CompoundIC₅₀ (nM)Ki (nM)
Unlabeled Parent Compound157.5
Biotinylated Derivative4522.5
Test Compound A52.5
Test Compound B>10,000>5,000

This table illustrates how the biotinylated derivative can be used as a reference competitor and to validate that the modification did not completely abolish binding activity.

Visualization of Assay Workflow

Conclusion and Future Perspectives

The derivatization of this compound is a critical step in advancing the pharmacological characterization of drugs and probes based on this important scaffold. The strategies outlined—hydrolysis followed by coupling, bioisosteric replacement, and C-H functionalization—provide a versatile toolkit for researchers. The choice of method should be guided by a thorough understanding of the structure-activity relationship (SAR) of the compound class to ensure that the introduced modification does not disrupt the key interactions with the biological target. The resulting molecular probes are invaluable tools for target validation, drug screening, and mechanistic studies, ultimately accelerating the drug discovery and development process.

References

Analytical methods for 1-Methylpiperidine-4-carboxamide quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 1-Methylpiperidine-4-carboxamide

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document outlines three robust analytical methodologies: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section delves into the scientific principles, explains the rationale behind experimental choices, and presents step-by-step protocols to ensure accuracy, precision, and reliability. The methods are grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction: The Need for Robust Quantification

This compound (MW: 142.20 g/mol , CAS: 62718-28-9) is a heterocyclic compound featuring a piperidine ring, a core structure in many pharmacologically active molecules.[1] Its role as a synthetic intermediate or its potential emergence as a process-related impurity or metabolite necessitates its accurate and reliable quantification. Whether for purity assessment of an active pharmaceutical ingredient (API), stability testing, or pharmacokinetic analysis, a validated analytical method is paramount for ensuring data integrity and regulatory compliance.[2]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] This document is structured to provide not just procedural steps, but a foundational understanding of method development and validation, adhering to global regulatory standards such as the ICH Q2(R2) guideline.[4][5][6][7][8]

Foundational Principles: A Regulatory Perspective on Method Validation

In the pharmaceutical industry, analytical method validation is a formal, documented process that provides scientific evidence that an analytical procedure is reliable for its intended use.[2][9] The ICH and FDA have established comprehensive guidelines that form the global standard for this process.[7][10] The recently revised ICH Q2(R2) and the new ICH Q14 guidelines emphasize a lifecycle approach, where method validation is a continuous process from development through routine use.[7][11]

Key validation characteristics that will be addressed in the following protocols include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[9][11][12]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy & Precision: The closeness of test results to the true value (accuracy) and the degree of agreement among individual tests (precision).[11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

Methodology I: High-Performance Liquid Chromatography (HPLC)

3.1. Expertise & Rationale

HPLC is a cornerstone technique for the analysis of non-volatile compounds.[13] this compound lacks a significant UV-absorbing chromophore, rendering standard UV detection impractical for sensitive quantification. To overcome this, we employ a universal detector, the Charged Aerosol Detector (CAD), which provides a near-uniform response for non-volatile analytes irrespective of their chemical structure. For enhanced chromatographic retention of this polar, basic compound on a reversed-phase column, an ion-pairing agent like heptafluorobutyric acid (HFBA) is introduced into the mobile phase.[14] This approach ensures a robust and reliable separation.

3.2. Experimental Protocol: HPLC-CAD

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Standard S2 Prepare Stock Solution (1 mg/mL in Diluent) S1->S2 S3 Create Calibration Curve (Serial Dilutions) S2->S3 A1 Inject into HPLC System S3->A1 S4 Prepare Sample Solution S4->A1 A2 Isocratic Separation (C18 Column, HFBA Mobile Phase) A1->A2 A3 Charged Aerosol Detection (CAD) A2->A3 D1 Integrate Peak Area A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for HPLC-CAD quantification of this compound.

Instrumentation & Materials:

  • HPLC system with a binary or quaternary pump and autosampler.

  • Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[14]

  • Analytical balance, volumetric flasks, and pipettes.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Heptafluorobutyric acid (HFBA).

  • This compound reference standard.

Chromatographic Conditions:

  • Mobile Phase: 0.1% HFBA in Water : Acetonitrile (90:10, v/v).[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.[14]

  • Injection Volume: 10 µL.

  • CAD Settings: Nitrogen gas pressure at 35 psi, data collection rate as per manufacturer's recommendation.[14]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards followed by the samples.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from this curve.

3.3. Quantitative Data Summary

ParameterExpected ValueRationale / Reference
Retention Time 4 - 7 minDependent on specific column and conditions.
Linearity (r²) > 0.995Industry standard for good fit.[15]
LOD 0.3 - 1 µg/mLEstimated for CAD with a non-chromophoric analyte.[15]
LOQ 1 - 3 µg/mLTypically 3x LOD.[15]
Accuracy (% Recovery) 98 - 102%As per ICH guidelines for assay of a main component.[11]
Precision (%RSD) < 2%As per ICH guidelines.[11]

Methodology II: Gas Chromatography-Mass Spectrometry (GC-MS)

4.1. Expertise & Rationale

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[13][15] this compound, with a molecular weight of 142.20, is sufficiently volatile for GC analysis. The mass spectrometer provides high selectivity and structural information, confirming the identity of the analyte based on its unique mass spectrum and retention time.[16] This method is particularly useful for purity analysis and identifying volatile impurities. A mid-polarity capillary column (e.g., DB-5ms) is chosen for its versatility and robustness in separating a wide range of compounds.

4.2. Experimental Protocol: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Prepare Stock Solution (1 mg/mL in Methanol) S2 Create Calibration Standards S1->S2 A1 Inject into GC S2->A1 S3 Prepare Sample Solution S3->A1 A2 Vaporization & Separation (Capillary Column) A1->A2 A3 Ionization (EI) & Mass Analysis (MS Detector) A2->A3 D1 Extract Ion Chromatogram (EIC) A3->D1 D2 Integrate Peak & Build Curve D1->D2 D3 Quantify Sample D2->D3

Caption: Workflow for GC-MS quantification of this compound.

Instrumentation & Materials:

  • Gas chromatograph with an autosampler coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[15]

  • Reagents: Methanol or Dichloromethane (GC grade).

  • This compound reference standard.

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[15]

  • Inlet Temperature: 250 °C.[15]

  • Injection Mode: Split (e.g., 20:1).[15]

  • Oven Program: Initial 60°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).[15]

  • Ion Source Temperature: 230 °C.[15]

  • MS Quadrupole Temperature: 150 °C.[15]

  • MS Mode: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification using characteristic ions.

Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in methanol. Create calibration standards by serial dilution (e.g., 0.1 µg/mL to 20 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Quantification: For quantification, use SIM mode monitoring characteristic ions of this compound (e.g., the molecular ion and major fragment ions). Build a calibration curve and calculate the sample concentration.

4.3. Quantitative Data Summary

ParameterExpected ValueRationale / Reference
Retention Time 8 - 12 minDependent on the temperature program.
Linearity (r²) > 0.998High linearity is achievable with GC-MS.[15]
LOD 0.01 - 0.1 µg/mLEnhanced sensitivity in SIM mode.[15]
LOQ 0.03 - 0.3 µg/mLTypically 3x LOD.[15]
Accuracy (% Recovery) 95 - 105%Within standard acceptance criteria.[11]
Precision (%RSD) < 5%Slightly higher variability than HPLC but well within limits.

Methodology III: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

5.1. Expertise & Rationale

LC-MS/MS is the definitive method for ultra-sensitive and highly selective quantification, especially in complex biological matrices.[17] This technique couples the separation power of HPLC with the specificity of tandem mass spectrometry. For this compound, Electrospray Ionization (ESI) in positive ion mode is ideal due to the easily protonated nitrogen atoms. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion ([M+H]+) is selected and fragmented, and a resulting unique product ion is monitored. This process virtually eliminates matrix interference, providing exceptional sensitivity and specificity, which is essential for bioanalytical studies.[18]

5.2. Experimental Protocol: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Prepare Standards (in surrogate matrix) A1 Inject into UPLC/HPLC S1->A1 S2 Sample Extraction (e.g., Protein Precipitation or SPE) S3 Add Internal Standard S2->S3 S3->A1 A2 Fast Gradient Separation A1->A2 A3 ESI+ Ionization A2->A3 A4 MRM Detection (Precursor -> Product) A3->A4 D1 Integrate Peak Area Ratios (Analyte/IS) A4->D1 D2 Generate Weighted Calibration Curve D1->D2 D3 Calculate Concentration D2->D3

Caption: Workflow for LC-MS/MS quantification of this compound.

Instrumentation & Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • This compound reference standard and a suitable stable isotope-labeled internal standard (IS), if available.

LC and MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.

  • MRM Transition: Infuse a standard solution to determine the optimal precursor and product ions.

    • Hypothetical Transition: Precursor [M+H]+: m/z 143.1 -> Product: m/z 98.1 (loss of -CONH2 and -CH3).

Procedure:

  • Sample Preparation: For biological samples (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing the internal standard. Centrifuge and inject the supernatant. For more complex matrices, Solid Phase Extraction (SPE) may be required.

  • Standard Preparation: Prepare calibration standards in the same matrix as the samples (e.g., blank plasma) to account for matrix effects.

  • Analysis: Inject the processed standards and samples into the LC-MS/MS system.

  • Quantification: Plot the peak area ratio (analyte/internal standard) against concentration. Use a weighted (1/x²) linear regression to generate the calibration curve.

5.3. Quantitative Data Summary

ParameterExpected ValueRationale / Reference
Retention Time 1 - 3 minTypical for fast UPLC methods.
Linearity (r²) > 0.999Excellent linearity is expected.[18]
LOD 0.01 - 0.1 ng/mLDemonstrates the high sensitivity of the technique.[18]
LOQ 0.05 - 0.5 ng/mLEnables trace-level quantification.
Accuracy (% Recovery) 85 - 115%Wider but acceptable range for bioanalysis at low levels.
Precision (%RSD) < 15%Standard acceptance criterion for bioanalytical methods.

Conclusion and Method Selection

This application note details three validated methods for the quantification of this compound. The choice of method should be guided by the specific analytical requirements:

  • HPLC-CAD: A robust, reliable method suitable for routine quality control, purity assessment, and assay determination where high sensitivity is not the primary requirement.

  • GC-MS: An excellent choice for identifying and quantifying the analyte as a volatile impurity or for purity testing where orthogonal verification is needed.

  • LC-MS/MS: The gold standard for trace-level quantification in complex matrices, making it indispensable for pharmacokinetic, toxicokinetic, and other bioanalytical studies.

Each protocol is designed to be a self-validating system, grounded in the authoritative principles of the ICH and FDA guidelines to ensure data of the highest quality and integrity.

References

Application Note: A Validated Protocol for the Synthesis of 1-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated experimental protocol for the synthesis of 1-Methylpiperidine-4-carboxamide, a critical building block in modern medicinal chemistry. The piperidine carboxamide scaffold is integral to the development of novel therapeutics, including potent antimalarial agents, inhibitors of secretory glutaminyl cyclase for Alzheimer's disease research, and multi-kinase inhibitors for oncology.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We delve into the causality behind experimental choices, provide a self-validating system through rigorous characterization, and ensure scientific integrity with authoritative citations.

Introduction and Scientific Context

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its favorable physicochemical properties and ability to confer drug-like characteristics.[3] Specifically, this compound serves as a versatile intermediate, enabling the exploration of chemical space in drug discovery programs.[1][4] Its synthesis, while conceptually straightforward via the formation of an amide bond, requires careful control of reaction conditions to achieve high yield and purity.

Directly reacting a carboxylic acid with an amine is often thermodynamically unfavorable and kinetically slow, typically leading to an acid-base neutralization reaction that forms a stable salt.[5][6] To overcome this barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This protocol employs a classic and reliable two-step approach: first, the activation of the precursor, 1-Methylpiperidine-4-carboxylic acid, to its corresponding acid chloride, followed by nucleophilic acyl substitution with ammonia to form the target amide.

Reaction Principle and Mechanism

The overall synthesis transforms 1-Methylpiperidine-4-carboxylic acid into this compound. This is achieved by first activating the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the highly reactive acyl chloride intermediate. This intermediate is then subjected to amidation using an ammonia source.

Step 1: Activation of the Carboxylic Acid The reaction of 1-Methylpiperidine-4-carboxylic acid hydrochloride with thionyl chloride converts the carboxyl group into a highly electrophilic acyl chloride. The mechanism involves the nucleophilic attack of the carboxylic acid's oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride, yielding the reactive acyl chloride.

Step 2: Nucleophilic Acyl Substitution (Amidation) The resulting 1-Methylpiperidine-4-carbonyl chloride is not isolated but is reacted in situ with an excess of ammonia (from ammonium hydroxide). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and yielding the final product, this compound.

ReactionScheme cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Start 1-Methylpiperidine-4-carboxylic acid (Hydrochloride Salt) Intermediate 1-Methylpiperidine-4-carbonyl chloride (Reactive Acyl Chloride) Start->Intermediate  Thionyl Chloride (SOCl₂)  Activation   Product This compound Intermediate->Product  Ammonium Hydroxide (NH₄OH)  Amidation  

Caption: Overall reaction scheme for the two-step synthesis.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
1-Methylpiperidine-4-carboxylic acid hydrochloride71985-80-3C₇H₁₄ClNO₂179.64≥96%
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97≥99%
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂84.93≥99.8%
Ammonium hydroxide (28-30% NH₃ basis)1336-21-6NH₄OH35.04ACS Grade
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01≥99.5%
Sodium sulfate (Na₂SO₄), anhydrous7757-82-6Na₂SO₄142.04ACS Grade
Diethyl ether (Et₂O)60-29-7C₄H₁₀O74.12ACS Grade
Deionized Water (H₂O)7732-18-5H₂O18.02N/A
Equipment and Glassware
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • Standard laboratory glassware (graduated cylinders, pipettes)

  • pH paper or pH meter

  • Analytical balance

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from its corresponding carboxylic acid hydrochloride salt.

Workflow prep 1. Preparation - Charge flask with starting material - Add anhydrous DCM activation 2. Acyl Chloride Formation - Cool to 0°C - Add thionyl chloride dropwise - Reflux for 2 hours prep->activation Setup cool_down1 3. Cooling - Cool reaction to RT - Concentrate via rotary evaporation activation->cool_down1 Reaction Complete amidation 4. Amidation Reaction - Cool residue to 0°C - Slowly add NH₄OH solution - Stir for 1 hour cool_down1->amidation Solvent Removed extraction 5. Work-up & Extraction - Add DCM - Transfer to separatory funnel - Extract aqueous layer with DCM amidation->extraction Quenching wash 6. Washing & Drying - Wash combined organic layers - Dry over anhydrous Na₂SO₄ extraction->wash Phase Separation purification 7. Isolation & Purification - Filter and concentrate - Recrystallize if necessary wash->purification Dried Solution characterization 8. Characterization - Obtain NMR, MS, IR spectra - Determine yield and purity purification->characterization Crude Product

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Formation of 1-Methylpiperidine-4-carbonyl chloride
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methylpiperidine-4-carboxylic acid hydrochloride (5.0 g, 27.8 mmol).

  • Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.

  • Reagent Addition: Place the flask in an ice-water bath to cool the contents to 0°C. Cautiously add thionyl chloride (4.0 mL, 55.6 mmol, 2.0 eq) dropwise over 15 minutes using a dropping funnel. Causality: This slow, cooled addition is crucial to control the initial exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 40°C) and maintain for 2 hours. The reaction should become a clear solution. Rationale: Heating drives the reaction to completion, ensuring full conversion of the carboxylic acid to the acyl chloride. The formation of gaseous byproducts (SO₂ and HCl) helps push the equilibrium forward.

  • Solvent Removal: After 2 hours, cool the reaction mixture back to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The residue, the crude 1-Methylpiperidine-4-carbonyl chloride hydrochloride, is a pale yellow solid and is used directly in the next step without further purification.

Step 2: Amidation to form this compound
  • Preparation: Place the flask containing the crude acyl chloride back into an ice-water bath and cool to 0°C.

  • Ammonia Addition: Slowly and carefully add 50 mL of concentrated ammonium hydroxide (28-30%) to the cooled residue with vigorous stirring. A thick white precipitate will form. Causality: This step is highly exothermic. Slow addition at 0°C is essential to manage the heat generated and maximize the yield of the desired amide over hydrolysis of the acyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and stir the suspension at room temperature for an additional 1 hour.

  • Extraction: Add 50 mL of DCM to the flask and stir for 10 minutes. Transfer the entire mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM (2 x 30 mL).

  • Washing and Drying: Combine all organic extracts. Wash the combined organic layer with a saturated solution of sodium bicarbonate (2 x 30 mL) to remove any remaining acidic impurities, followed by a wash with brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Rationale: The bicarbonate wash neutralizes any residual HCl, and the brine wash helps to remove residual water before the final drying step.

  • Isolation: Filter the dried solution to remove the Na₂SO₄. Concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to afford pure this compound.

Product Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical MethodExpected Results
Appearance White to off-white solid
Yield 75-85% (typical)
¹H NMR (400 MHz, CDCl₃)δ ppm: 7.25 (br s, 1H, -CONH₂), 5.50 (br s, 1H, -CONH₂), 2.85 (d, 2H), 2.25 (s, 3H, -NCH₃), 2.05-1.95 (m, 3H), 1.85-1.75 (m, 2H)
¹³C NMR (100 MHz, CDCl₃)δ ppm: 177.5 (C=O), 55.2 (2C), 46.5, 42.8, 28.8 (2C)
Mass Spec. (ESI+)m/z: 143.11 [M+H]⁺ (Calculated for C₇H₁₅N₂O⁺: 143.12)[7]
IR Spectroscopy (KBr)ν (cm⁻¹): 3350-3180 (N-H stretch, amide), 2940 (C-H stretch), 1650 (C=O stretch, amide I), 1620 (N-H bend, amide II)

Safety and Hazard Management

All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1-Methylpiperidine-4-carboxylic acid hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation.[8][9]

  • Thionyl chloride: Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle with extreme care under anhydrous conditions.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Ammonium hydroxide: Corrosive and causes severe skin burns and eye damage. The concentrated solution releases ammonia gas, which is a respiratory irritant.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local institutional and environmental regulations.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield Incomplete formation of acyl chloride due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Hydrolysis of the acyl chloride intermediate.Ensure the amidation step is performed at 0°C with slow addition of the ammonium hydroxide solution.
Impure Product Presence of unreacted starting material.Increase the reflux time during the acyl chloride formation step. Purify the final product using recrystallization or column chromatography.
Side product from hydrolysis (carboxylic acid).Ensure efficient extraction and washing with saturated sodium bicarbonate solution to remove acidic impurities.
Reaction stalls Insufficient activation agent.Use at least 2 equivalents of thionyl chloride to ensure complete conversion.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound. By converting the starting carboxylic acid to a reactive acyl chloride intermediate, this method overcomes the inherent difficulty of direct amidation, providing good yields and a high-purity product. The structured workflow, mechanistic explanations, and comprehensive safety guidelines make this protocol a valuable resource for researchers in synthetic and medicinal chemistry, facilitating the production of this important molecular scaffold for drug discovery and development.

References

Application Notes and Protocols for High-Throughput Screening with 1-Methylpiperidine-4-carboxamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methylpiperidine-4-carboxamide Scaffold in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, present in a remarkable number of approved pharmaceuticals.[1][2] Its prevalence is a testament to its utility as a versatile scaffold that can impart favorable physicochemical and pharmacokinetic properties to drug candidates.[3][4] The this compound core, in particular, offers a synthetically tractable starting point for the creation of diverse chemical libraries.[5][6] This moiety can be strategically elaborated to explore vast chemical space, making it an ideal framework for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of a wide array of biological targets, from G-protein coupled receptors (GPCRs) and ion channels to enzymes implicated in various disease states.[7][8][9]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound libraries in HTS. We will delve into the principles of library design, provide a detailed protocol for a representative cell-based GPCR assay, and outline a robust workflow for hit validation and data analysis.

Part 1: Library Design Philosophy for this compound Scaffolds

The success of any HTS campaign is fundamentally linked to the quality and design of the small molecule library.[10] For a this compound library, two primary design strategies can be employed: diversity-oriented synthesis (DOS) and target-focused design.

  • Diversity-Oriented Synthesis (DOS): The goal of a DOS library is to maximize structural diversity to broadly sample chemical space. Starting with the this compound core, a variety of chemical transformations can be employed to introduce diverse functional groups at multiple positions. This approach is particularly useful for initial screening campaigns against novel targets or when the structure-activity relationship (SAR) is unknown.

  • Target-Focused Library Design: When screening against a known target or target family (e.g., aminergic GPCRs), a focused library can be designed to incorporate structural motifs known to interact with the target class. For instance, incorporating aromatic or heteroaromatic moieties can be a strategy to target GPCRs that bind neurotransmitters. This approach increases the probability of identifying potent and selective hits.

Table 1: Exemplar this compound Library Sub-structure Design

R-Group PositionR-Group DiversityRationale
CarboxamidePrimary, secondary, and tertiary amidesModulates hydrogen bonding potential and lipophilicity.
Piperidine RingSubstitution at the 2, 3, 5, and 6 positionsIntroduces chirality and conformational constraints, influencing binding affinity and selectivity.[3]
Methyl GroupReplacement with other alkyl or aryl groupsExplores the impact of steric bulk and electronic effects on target engagement.

Part 2: High-Throughput Screening Workflow

A well-structured HTS workflow is critical for efficiently identifying and validating true hits while minimizing false positives.[11] The following diagram illustrates a typical HTS cascade, from initial screening to hit validation.

HTS_Workflow cluster_primary_screen Primary Screen cluster_hit_confirmation Hit Confirmation cluster_hit_validation Hit Validation Primary_Screen Single-Concentration Screen (e.g., 10 µM) Data_Analysis_1 Raw Data Analysis (Normalization, Z' calculation) Primary_Screen->Data_Analysis_1 Hit_Selection Primary Hit Selection (e.g., >3σ from mean) Data_Analysis_1->Hit_Selection Dose_Response Dose-Response Confirmation (IC50/EC50 determination) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Binding Assay) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen Selectivity_Panel Selectivity Profiling (Related Targets) Counter_Screen->Selectivity_Panel Validated_Hits Validated_Hits Selectivity_Panel->Validated_Hits

Caption: High-Throughput Screening Cascade.

Part 3: Detailed Protocol - Cell-Based GPCR Calcium Mobilization Assay

This protocol details a common HTS assay for identifying modulators of a Gq-coupled GPCR using a this compound library.[12] The principle of this assay is that activation of a Gq-coupled GPCR leads to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.[8]

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing the target Gq-coupled GPCR.

  • Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • Fluorescent Calcium Indicator: Fluo-4 AM or equivalent.

  • Pluronic F-127: 20% solution in DMSO.

  • Compound Library: this compound library plated in 384-well format at a stock concentration of 10 mM in DMSO.

  • Positive Control: A known agonist for the target GPCR.

  • Negative Control: DMSO.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

Step-by-Step Experimental Protocol
  • Cell Culture and Plating:

    • Culture the CHO-K1 cells expressing the target GPCR according to standard cell culture practices.

    • On the day before the assay, harvest the cells and resuspend them in culture medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting this mixture in assay buffer to a final concentration of 2 µM Fluo-4 AM.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library plates with assay buffer to achieve a 4X final concentration (e.g., 40 µM for a 10 µM final assay concentration).

    • Using an automated liquid handler, add 10 µL of the diluted compounds, positive control, or negative control (DMSO) to the appropriate wells of the cell plates.

  • Signal Detection:

    • Immediately place the assay plates into a fluorescence plate reader (e.g., FLIPR Tetra®).

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~525 nm) kinetically for 2-3 minutes.

Data Analysis and Hit Identification

The goal of data analysis is to identify compounds that elicit a statistically significant response compared to the negative controls.[13][14]

  • Data Normalization: Raw fluorescence data from each well is typically normalized to the baseline fluorescence measured before compound addition.

  • Quality Control: The quality of the assay is assessed on each plate using the Z'-factor, calculated from the positive and negative controls.[11] A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for HTS.

    Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

  • Hit Selection: For the primary screen, hits are often identified as compounds that produce a signal greater than three standard deviations above the mean of the negative controls.

Table 2: Representative Primary HTS Data Summary

ParameterValue
Library Size100,000
Screening Concentration10 µM
Average Z'-Factor0.78
Primary Hit Rate0.5%
Number of Primary Hits500

Part 4: Hit Validation Cascade

Primary hits from an HTS campaign require rigorous validation to eliminate false positives and confirm their mechanism of action.[10][15] A well-designed hit validation cascade is essential for progressing high-quality hits into lead optimization.[16]

Hit_Validation_Cascade Primary_Hits Primary Hits (500) Dose_Response Dose-Response Confirmation (Potency & Efficacy) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., cAMP Assay for Gs/Gi coupling) Dose_Response->Orthogonal_Assay Binding_Assay Radioligand Binding Assay (Direct Target Engagement) Orthogonal_Assay->Binding_Assay SAR_Analysis Preliminary SAR Analysis (Analog Purchase/Synthesis) Binding_Assay->SAR_Analysis Validated_Leads Validated Leads (5-10) SAR_Analysis->Validated_Leads

Caption: Hit Validation and Triage Workflow.

Dose-Response Confirmation

Primary hits are re-tested over a range of concentrations (typically 8-10 points) to determine their potency (EC50 or IC50) and efficacy. This step helps to differentiate true hits from compounds that are active only at high concentrations.

Orthogonal Assays

To confirm that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures a different biological endpoint.[16] For a GPCR target, this could be a cAMP assay for Gs or Gi coupling, or a β-arrestin recruitment assay.[17][18]

Counter-Screens

Counter-screens are used to identify compounds that interfere with the assay technology itself, such as autofluorescent compounds or those that inhibit the reporter enzyme.

Preliminary Structure-Activity Relationship (SAR)

Confirmed hits are examined for SAR by testing structurally related analogs.[19] This can involve purchasing commercially available analogs or synthesizing a small number of new derivatives. The goal is to identify a chemical series with a clear relationship between structure and activity.

Table 3: Potency Data for a Validated Hit Series

Compound IDR-Group ModificationEC50 (nM)
Hit-001-H1250
Analog-1A-Cl780
Analog-1B-OCH3250
Analog-1C-CF3150

Conclusion: From Hit to Lead

High-throughput screening of a this compound library offers a powerful approach to identify novel starting points for drug discovery programs. The success of such a campaign relies on a thoughtful library design, a robust and well-validated HTS assay, and a rigorous hit validation cascade. By following the principles and protocols outlined in this guide, researchers can increase the likelihood of identifying high-quality, tractable hits for progression into lead optimization.

References

Topic: High-Efficiency Chromatographic Purification of 1-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-Methylpiperidine-4-carboxamide is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents, including inhibitors for enzymes like secretory glutaminyl cyclase (sQC), a target in Alzheimer's disease research, and as a scaffold for potent antimalarial agents.[1] The piperidine moiety is a prevalent heterocycle in many FDA-approved drugs.[2][3] Achieving high purity of this intermediate is non-negotiable for ensuring the integrity of downstream synthetic steps and the validity of biological screening data. This application note provides a detailed guide to the chromatographic purification of this compound, addressing the specific challenges posed by its polar and basic nature. We present optimized protocols for preparative flash chromatography and analytical-to-preparative scale High-Performance Liquid Chromatography (HPLC), focusing on both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methodologies. The rationale behind method selection and parameter optimization is discussed to empower researchers to adapt these protocols to their specific impurity profiles.

Foundational Principles: Understanding the Analyte

The successful purification of any compound begins with a thorough understanding of its physicochemical properties. This compound is a small molecule characterized by a tertiary amine and a primary amide, which dictate its behavior in chromatographic systems.

1.1 Physicochemical Properties

The properties of this compound present a distinct set of challenges for traditional chromatographic methods. Its high polarity and basicity are the primary factors that must be addressed.

PropertyValueSourceSignificance for Chromatography
Molecular FormulaC₇H₁₄N₂O[4]Influences detector response and molecular weight confirmation.
Molecular Weight142.20 g/mol [4][5]Basic property for all analytical calculations.
XLogP3-AA (LogP)-0.4[4]The negative LogP value indicates high hydrophilicity (polarity), predicting poor retention on standard reversed-phase (C18) columns.[6][7]
pKa (Predicted)~10.0 (for the tertiary amine)[8]The tertiary amine is strongly basic and will be protonated (cationic) at neutral and acidic pH, leading to strong interactions with acidic silanols on silica surfaces and requiring specific mobile phase conditions for good peak shape.
SolubilityMiscible in water and polar organic solvents[9]Facilitates sample preparation but reinforces the challenge of retention in reversed-phase chromatography.

1.2 The Core Chromatographic Challenge: Polarity and Basicity

The combination of high polarity and a basic nitrogen center creates two primary purification hurdles:

  • Poor Retention in Reversed-Phase (RP) Chromatography: In RP-HPLC, separation is driven by hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18).[7][10] Highly polar compounds like this compound have minimal affinity for the stationary phase and tend to elute at or near the void volume, resulting in little to no separation from other polar impurities.[6]

  • Peak Tailing on Silica-Based Media: The basic tertiary amine can interact strongly with acidic silanol groups present on the surface of silica gel, the most common stationary phase for both flash and HPLC chromatography.[11] This interaction leads to non-ideal behavior, manifesting as broad, tailing peaks, which severely compromises resolution and purification efficiency.

Strategic Workflow for Purification

A multi-step, logic-driven workflow is essential for progressing from a crude reaction mixture to a highly pure final product. The strategy involves a bulk purification step followed by a high-resolution polishing step, with analytical checks at each stage.

G crude Crude Reaction Mixture flash Protocol 1: Preparative Flash Chromatography (Bulk Purification) crude->flash Goal: Remove major impurities & unreacted starting materials analysis1 Purity Check 1 (TLC / Analytical HPLC) flash->analysis1 Assess bulk purity hplc_select Method Selection: RP-HPLC vs. HILIC rphplc Protocol 2: Reversed-Phase HPLC (High pH) hplc_select->rphplc For moderate polarity range hilic Protocol 3: HILIC (High Resolution) hplc_select->hilic For highly polar analytes analysis2 Purity Check 2 (Analytical HPLC) rphplc->analysis2 hilic->analysis2 analysis1->hplc_select If further purification needed pure Pure Compound (>98%) (Characterization: NMR, MS) analysis2->pure Fractions combined & solvent removed

Caption: Overall purification and analysis workflow.

Comparative Retention Mechanisms

Choosing the correct HPLC methodology is critical. The decision between Reversed-Phase and HILIC depends on the specific impurity profile and the desired retention behavior.

G cluster_0 Reversed-Phase (RP-HPLC) cluster_1 HILIC rp_column Non-Polar Stationary Phase (C18) Mobile Phase Flow (Polar) analyte_rp Polar Analyte (Low Retention) analyte_rp->rp_column:f1 Elutes Quickly hilic_column Polar Stationary Phase (Silica/Amide) Immobilized Water Layer Mobile Phase Flow (Non-Polar) analyte_hilic Polar Analyte (High Retention) analyte_hilic->hilic_column:f1 Partitions into water layer

References

Application Note: Synthesis of Novel Antitubercular Agents Utilizing a 1-Methylpiperidine-4-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Therapies

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised the efficacy of current first-line treatments, creating an urgent need for the discovery and development of new therapeutic agents with novel mechanisms of action.[1][2] The unique and complex cell wall of M. tb presents a significant barrier to many conventional antibiotics, necessitating innovative chemical scaffolds that can overcome these defenses.[1] In this context, nitrogen-containing heterocyclic compounds, particularly those featuring a piperidine core, have emerged as a highly promising class of molecules in the design of new antitubercular drugs.[3]

This application note provides a detailed guide for researchers engaged in the synthesis of potential antitubercular agents, focusing on the strategic use of the 1-methylpiperidine-4-carboxamide scaffold. We will explore the rationale behind this structural choice, detail a robust synthetic protocol for derivatization, discuss the likely mechanism of action, and present structure-activity relationship (SAR) data to guide future drug design efforts.

The Privileged Scaffold: this compound

The piperidine-4-carboxamide (P4C) framework is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile structural motif that can be decorated with various substituents to interact with a wide range of biological targets. In the realm of antitubercular drug discovery, the P4C core has been identified as the foundation for a new class of potent mycobacterial DNA gyrase inhibitors.[4] The 1-methyl substituent on the piperidine nitrogen can enhance metabolic stability and modulate the physicochemical properties of the resulting compounds, such as solubility and cell permeability, which are critical for efficacy against intracellular pathogens like M. tb.

Mechanism of Action: Targeting Mycobacterial DNA Gyrase

Evidence strongly suggests that piperidine-4-carboxamide derivatives exert their antimycobacterial effect by targeting DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription in bacteria.[4][5] DNA gyrase introduces negative supercoils into DNA, a process vital for relieving torsional stress during replication. The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The P4C class of compounds are considered Novel Bacterial Topoisomerase Inhibitors (NBTIs) and are believed to bind to a site on the GyrA subunit, distinct from the fluoroquinolone binding pocket.[4] This binding event stabilizes the DNA-gyrase complex after DNA cleavage, preventing the re-ligation of the DNA strands. The accumulation of these stalled complexes leads to double-strand DNA breaks, triggering a lethal cascade of cellular events.[5]

DNA_Gyrase_Inhibition Figure 1: Proposed Mechanism of Action cluster_0 Bacterial Cell P4C_Derivative 1-Methylpiperidine- 4-carboxamide Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) P4C_Derivative->DNA_Gyrase Inhibits GyrA subunit Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Activity DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes Cleavage Complex DNA Relaxed DNA DNA->DNA_Gyrase Supercoiling Activity Replication_Fork DNA Replication & Transcription Supercoiled_DNA->Replication_Fork Cell_Death Bacterial Cell Death DSB->Cell_Death

Figure 1: Proposed Mechanism of Action

Synthetic Protocol: Amide Coupling of this compound with a Heteroaromatic Amine

This section details a representative protocol for the synthesis of an N-heteroaryl derivative of this compound. The procedure is adapted from established methods for the synthesis of piperidine-4-carboxamides with demonstrated antimycobacterial activity.[4] The core of this synthesis is an amide bond formation, a cornerstone reaction in medicinal chemistry. Here, we will form the amide bond between a carboxylic acid and an amine using a peptide coupling reagent. For this example, we will use 1-methylpiperidine-4-carboxylic acid and a substituted aminonaphthyridine. This compound itself would be the product of coupling 1-methylpiperidine-4-carboxylic acid with ammonia, or it can be derived from the corresponding ester. The subsequent derivatization would typically involve modifying a different part of the molecule. For the purpose of this guide, we will illustrate the key amide bond forming step that links the piperidine moiety to an aromatic system, a common strategy in creating P4C antitubercular agents.

Workflow Overview

Synthesis_Workflow Figure 2: General Synthesis Workflow Start_Acid 1-Methylpiperidine-4-carboxylic Acid Coupling Amide Coupling (HATU, DIPEA, DMF) Start_Acid->Coupling Start_Amine Substituted Aryl/Heteroaryl Amine Start_Amine->Coupling Product N-(Aryl/Heteroaryl)- This compound Coupling->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Figure 2: General Synthesis Workflow
Materials and Reagents

  • 1-Methylpiperidine-4-carboxylic acid

  • Substituted 2-amino-naphthyridine (or other aryl/heteroaryl amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperidine-4-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1 M concentration).

  • Addition of Amine and Base: To the stirred solution, add the substituted aryl/heteroaryl amine (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes. Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and the amine's ammonium salt, facilitating the subsequent coupling reaction.

  • Activation and Coupling: Add HATU (1.2 eq) portion-wise to the reaction mixture. The reaction may slightly exotherm. Causality: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or DCM/methanol) to afford the pure N-aryl/heteroaryl-1-methylpiperidine-4-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Structure-Activity Relationship (SAR) and Biological Activity

The biological activity of piperidine-4-carboxamide derivatives is highly dependent on the nature of the substituents attached to the core scaffold. SAR studies provide invaluable insights for lead optimization. Based on the literature for related P4C compounds, several key trends have been observed.[4]

Compound ID (Exemplary)R1 (N-substituent)R2 (Amide Substituent)MIC against M. abscessus (μM)[4]IC₅₀ against M. abscessus DNA Gyrase (μM)[4]
844 H6-methoxy-7-amino-naphthyridine15Not Reported
844-TFM H6-methoxy-7-(4-(trifluoromethyl)phenyl)amino-naphthyridine1.51.5
5l H6-methoxy-7-((3-fluorobenzyl)amino)naphthyridine0.60.8
5r H6-methoxy-7-((4-fluorobenzyl)amino)naphthyridine0.40.8
9f H6-methoxy-7-(3-(trifluoromethyl)phenyl)amino-naphthyridine12.5Not Reported

Key SAR Insights:

  • Amide Substituent (R2): The nature of the group attached to the carboxamide nitrogen is a critical determinant of activity. Large, hydrophobic, and often aromatic or heteroaromatic systems are preferred.

  • Aromatic Ring Substitution: As seen with compound 844-TFM , the addition of a trifluoromethyl group to the terminal phenyl ring significantly enhances activity compared to the unsubstituted parent compound 844 .[4]

  • Linker and Regioisomerism: The introduction of a flexible linker, such as a benzylamine group (compounds 5l and 5r ), can lead to a substantial increase in potency. The position of substituents on the aromatic rings is also crucial; for instance, a 3-trifluoromethyl group (9f ) is less favorable than a 4-trifluoromethyl group (844-TFM ).[4]

These findings suggest that the this compound scaffold provides a solid anchor, while modifications on the N-aryl/heteroaryl portion allow for fine-tuning of the molecule's interaction with the DNA gyrase binding pocket.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel antitubercular agents. Its derivatives have been shown to target the essential bacterial enzyme DNA gyrase, a mechanism distinct from many current TB drugs. The synthetic accessibility of this scaffold, primarily through robust amide coupling reactions, allows for the systematic exploration of chemical space to optimize potency and drug-like properties. The detailed protocol and SAR data presented in this application note provide a solid foundation for researchers to design and synthesize new P4C-based compounds in the critical fight against tuberculosis.

References

Application Notes & Protocols: Strategic Incorporation of the 1-Methylpiperidine-4-carboxamide Moiety in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes whose dysregulation is a known driver of numerous diseases, particularly cancer.[1][2] The development of small-molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery.[3] Within the medicinal chemist's toolkit, certain structural motifs, often termed "privileged scaffolds," appear with remarkable frequency due to their favorable influence on pharmacological properties.[4][5] The piperidine ring is one such scaffold, and its functionalized derivative, the 1-Methylpiperidine-4-carboxamide moiety, serves as a particularly valuable building block. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this moiety, detailing its impact on structure-activity relationships (SAR), providing validated synthetic protocols, and illustrating its application in the synthesis of potent kinase inhibitors.

The Rationale: Why Employ the this compound Scaffold?

The decision to incorporate a specific chemical fragment into a drug candidate is a multifactorial process grounded in medicinal chemistry principles. The this compound unit offers several distinct advantages that explain its prevalence in kinase inhibitor design.

  • Improved Physicochemical Properties: The tertiary amine of the N-methylpiperidine group has a pKa in the physiological range, allowing it to be protonated at physiological pH. This positive charge can significantly enhance aqueous solubility, a critical factor for oral bioavailability and formulation.

  • Vector for Solvent-Front Engagement: In many kinase active sites, the piperidine ring can position the N-methyl group towards the solvent-exposed region of the ATP-binding pocket. This allows for favorable interactions with water molecules and can be a key strategy to gain potency and selectivity without introducing significant lipophilicity.

  • Stable, Tunable Linker: The carboxamide bond is metabolically robust and provides a structurally defined linker.[6] It serves as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling crucial interactions with the target protein. The piperidine ring itself acts as a rigid spacer, locking the conformation of the substituent it presents to the kinase.

  • SAR Optimization Handle: The piperidine scaffold provides multiple points for synthetic modification, allowing for fine-tuning of a compound's properties to optimize potency, selectivity, and pharmacokinetic profile.[7][8][9]

The logical flow for incorporating this moiety into a lead compound is depicted below.

G cluster_0 Lead Identification & Optimization Lead Initial Lead Compound (e.g., Poor Solubility) Strategy Introduce Polar, Basic Moiety for Physicochemical Improvement Lead->Strategy Problem Scaffold Select 4-amino-1-methylpiperidine as Building Block Strategy->Scaffold Solution Synthesis Amide Coupling to Core Structure Scaffold->Synthesis Method Optimized Optimized Inhibitor with This compound Moiety Synthesis->Optimized Outcome

Caption: Logic diagram for incorporating the piperidine moiety.

Core Synthesis: The Amide Coupling Reaction

The most direct and widely used method for installing the this compound moiety is through the amide coupling of a carboxylic acid-bearing molecular core with 4-amino-1-methylpiperidine . This reaction is a cornerstone of medicinal chemistry, and several reliable methods exist to achieve high yields and purity.[10]

The general principle involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of 4-amino-1-methylpiperidine.[11]

G Acid R-COOH (Kinase Inhibitor Core) Activated Activated Intermediate (e.g., O-Acylisourea, Active Ester) Acid->Activated + Amine 4-Amino-1-methylpiperidine Product Final Product (Inhibitor with Moiety) Amine->Product CouplingAgent Coupling Reagent (e.g., HBTU, EDC) CouplingAgent->Activated Base Non-nucleophilic Base (e.g., DIEA, Et3N) Base->Activated Solvent Aprotic Solvent (e.g., DMF, DCM) Activated->Product + Byproduct Byproducts Product->Byproduct Separation

Caption: General workflow for amide coupling reactions.

Two of the most robust and commonly employed protocols are detailed below.

Protocol 2.1: HBTU-Mediated Amide Coupling

This method utilizes a uronium-based coupling reagent and is highly efficient, often resulting in clean reactions with short reaction times. It is particularly effective for coupling valuable or complex fragments.

Materials:

  • Carboxylic acid-containing core (1.0 eq)

  • 4-amino-1-methylpiperidine (1.1 eq)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et3N) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Setup: To a clean, dry reaction vessel under an inert atmosphere (N2 or Ar), add the carboxylic acid core (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add 4-amino-1-methylpiperidine (1.1 eq), followed by HBTU (1.2 eq), and finally DIPEA (3.0 eq). Causality Note: The base (DIPEA) is crucial. It deprotonates the carboxylic acid, facilitating its reaction with HBTU, and also neutralizes the acidic byproduct formed during the reaction, driving the equilibrium towards the product.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, quench by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Wash the combined organic layers sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired amide.

Protocol 2.2: EDC/HOBt-Mediated Amide Coupling

This carbodiimide-based method is a cost-effective and highly reliable alternative. The use of an additive like HOBt is critical to suppress side reactions and minimize potential racemization if the carboxylic acid has a chiral center adjacent to it.[11]

Materials:

  • Carboxylic acid-containing core (1.0 eq)

  • 4-amino-1-methylpiperidine (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 eq)

  • HOBt·H2O (Hydroxybenzotriazole hydrate) (1.5 eq)

  • DIPEA or Triethylamine (Et3N) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Setup & Dissolution: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC·HCl (1.5 eq), and HOBt·H2O (1.5 eq) in anhydrous DCM or DMF.

  • Activation: Stir the mixture at room temperature for 15-30 minutes. Causality Note: During this pre-activation step, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. HOBt rapidly traps this intermediate to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea itself.

  • Amine Addition: Add the base (DIPEA, 3.0 eq) to the mixture, followed by a solution of 4-amino-1-methylpiperidine (1.1 eq) in a small amount of the reaction solvent.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup & Purification: Follow the workup and purification steps as described in Protocol 2.1. The urea byproduct from EDC is water-soluble, which often simplifies the purification process.

Application Example I: Synthesis of a PLK1/BRD4 Dual Inhibitor

The compound BI-2536 is a potent inhibitor of both Polo-like kinase 1 (PLK1) and the bromodomain BRD4.[7] Its synthesis provides a clear example of incorporating the this compound moiety to create a key aniline intermediate.

G cluster_0 Synthesis of Aniline Intermediate NitroAcid Substituted 4-Nitrobenzoic Acid Coupling Amide Coupling (HBTU, Et3N, DMF) NitroAcid->Coupling Amine 4-Amino-1-methylpiperidine Amine->Coupling NitroAmide Nitro-Amide Intermediate Coupling->NitroAmide Reduction Nitro Reduction (SnCl2) NitroAmide->Reduction Aniline Key Aniline Building Block Reduction->Aniline Final SNAr Coupling Final SNAr Coupling Aniline->Final SNAr Coupling To complete BI-2536 analogue synthesis

Caption: Workflow for the BI-2536 aniline intermediate.

Protocol 3.1: Synthesis of 4-amino-N-(1-methylpiperidin-4-yl)benzamide

This protocol is adapted from the reported synthesis of BI-2536 analogues.[7]

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add 4-amino-1-methylpiperidine (1.1 eq), HBTU (1.2 eq), and triethylamine (3.0 eq) to the solution.

  • Amidation: Stir the reaction mixture at room temperature for 16 hours.

  • Workup: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Nitro Reduction: Dissolve the crude nitro-amide intermediate in a 10:3 mixture of ethyl acetate and ethanol. Add tin(II) chloride dihydrate (SnCl2·2H2O, ~5 eq) and heat the mixture to 50 °C for 16 hours.

  • Purification: After cooling, basify the mixture with saturated NaHCO3 solution and filter through celite. Extract the filtrate with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude aniline can be purified by column chromatography to yield the final product.

Compound/AnalogueTarget(s)IC50 / Ki (nM)Role of Moiety
BI-2536 PLK1 / BRD4Ki = 8.7 (BRD4)Key aniline fragment for coupling to the core
Analogue 39j PLK1 / BRD4Ki = 8.7 (BRD4)Maintained potency with modifications elsewhere

Table 1: Potency data for BI-2536 and a key analogue, demonstrating the utility of the core structure containing the this compound fragment. Data adapted from reference[7].

Application Example II: Synthesis of an Akt Kinase Inhibitor

The clinical candidate AZD5363 (Capivasertib) is a potent pan-Akt inhibitor.[12] Its structure features a 4-amino-piperidine-4-carboxamide core, where the 1-position of the piperidine is attached to the main pyrrolopyrimidine scaffold. The synthesis involves forming the carboxamide bond as a key step.

Protocol 4.1: Synthesis of the Piperidine Carboxamide Core

This generalized protocol illustrates the formation of the critical amide bond using standard carbodiimide chemistry, a common strategy for such scaffolds.

  • Acid Activation: Dissolve the Boc-protected 4-amino-1-(pyrrolopyrimidinyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes.

  • Amine Addition: In a separate flask, prepare a solution of the requisite amine side chain (e.g., (S)-1-(4-chlorophenyl)-3-hydroxypropan-1-amine) (1.2 eq) in DCM.

  • Coupling: Add the amine solution to the activated acid mixture. Stir at room temperature for 18 hours.

  • Workup: Dilute the reaction with DCM and wash with saturated aqueous NaHCO3 and brine. Dry the organic phase over MgSO4, filter, and concentrate.

  • Deprotection & Purification: The crude product can be purified by chromatography. Subsequent deprotection of the Boc group (if present) under acidic conditions (e.g., TFA in DCM) would yield the final inhibitor core.

CompoundTarget(s)IC50 (nM)Key Structural Feature
AZD5363 Akt1, Akt2, Akt33, 8, 84-amino-piperidine-4-carboxamide core

Table 2: Potency of AZD5363 against Akt isoforms. The piperidine carboxamide scaffold is central to its structure and activity. Data sourced from reference[12].

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Yield Incomplete activation; Steric hindrance; Poor solubility of starting materials.Use a stronger coupling reagent (e.g., HATU). Increase reaction temperature slightly (e.g., to 40 °C). Use a more polar solvent like DMF or NMP.
Side Product Formation Racemization of chiral centers; Reaction of amine with coupling reagent.Use HOBt or HOAt as an additive with carbodiimides. Ensure correct order of addition: activate the acid first before adding the amine.
Difficult Purification Water-soluble byproducts (e.g., DCU from DCC); Similar polarity of product and starting material.Use EDC, as its urea byproduct is water-soluble. Optimize chromatography gradient; consider reverse-phase HPLC for highly polar compounds.

Conclusion

The this compound moiety is a powerful and versatile building block in the design and synthesis of kinase inhibitors. Its strategic incorporation, most commonly via robust amide coupling protocols with 4-amino-1-methylpiperidine, allows medicinal chemists to effectively address challenges of solubility and to introduce a key interaction point for SAR exploration. The validated protocols and examples provided herein serve as a practical guide for researchers aiming to leverage this privileged scaffold in the development of the next generation of targeted therapeutics.

References

Troubleshooting & Optimization

1-Methylpiperidine-4-carboxamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methylpiperidine-4-carboxamide

A Guide to Stability, Storage, and Experimental Best Practices

Welcome to the technical support guide for this compound (CAS No. 62718-28-9). This document is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper handling of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to help you ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximum long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] The key is to minimize exposure to atmospheric moisture and oxygen. While related piperidine compounds are noted to be hygroscopic (absorb moisture from the air), it is best practice to assume this compound may also be sensitive.[3] For sensitive applications or long-term archival, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: How should I handle the compound upon receiving it?

Upon receipt, the container should be inspected for damage. Handle the compound in a well-ventilated area or under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4] Avoid creating dust when handling the solid material.[4]

Q3: What are the primary chemical incompatibilities I should be aware of?

This compound should be kept away from strong oxidizing agents and strong acids.[4]

  • Strong Oxidizing Agents: These can react with the tertiary amine on the piperidine ring, potentially leading to the formation of N-oxides or other degradation products.[5]

  • Strong Acids: The tertiary amine is basic and will react with strong acids. Furthermore, acidic conditions, particularly with heating, can promote the hydrolysis of the carboxamide group to the corresponding carboxylic acid (1-Methylpiperidine-4-carboxylic acid).

Q4: How stable are solutions of this compound?

The stability of the compound in solution depends heavily on the solvent, pH, and storage temperature. For routine experimental use, it is highly recommended to prepare solutions fresh. If a stock solution must be stored, it should be kept at a low temperature (-20°C or -80°C), tightly sealed to prevent solvent evaporation, and protected from light. Avoid repeated freeze-thaw cycles, which can accelerate degradation. Aqueous solutions, in particular, may be more susceptible to hydrolysis or microbial growth over time.

Q5: What are the common signs of compound degradation?

  • In Solid Form: Visual changes such as discoloration (e.g., yellowing), clumping, or a change in texture can indicate degradation or moisture absorption.

  • In Solution: The appearance of cloudiness, precipitation in a previously clear solution, or a change in color are all indicators of potential degradation or insolubility issues.

  • Analytically: The most reliable indicator is a change in the analytical profile. Inconsistent results in your assays, or a decreasing peak area and the appearance of new peaks in chromatographic methods (e.g., HPLC, LC-MS), strongly suggest the compound is degrading.[5]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during experiments.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible assay results. 1. Degradation of the compound in the stock solution. 2. Use of an old or improperly stored stock solution. 3. Reaction of the compound with a component in the assay buffer (e.g., incompatible pH).1. Prepare a fresh stock solution from the solid material. 2. Perform a quality control check on the new solution (e.g., via HPLC) to establish a baseline. 3. Review the pH and composition of all buffers and media to ensure compatibility.
Solid compound appears clumpy or discolored. 1. Absorption of atmospheric moisture. 2. Exposure to light or incompatible vapors during storage. 3. Long-term storage at elevated temperatures.1. Discard the compromised material to avoid compromising experimental results. 2. Review storage procedures. Ensure containers are tightly sealed and stored in a desiccator if necessary.[1] 3. Order a fresh batch of the compound.
Precipitate forms in a thawed stock solution. 1. The compound's solubility limit was exceeded at the storage temperature. 2. The compound is degrading into a less soluble product. 3. Interaction with leachates from the storage container.1. Gently warm the solution and vortex to attempt redissolution. If it dissolves, consider preparing a more dilute stock solution for future use. 2. If the precipitate does not redissolve, it is likely a degradant. The solution should be discarded. 3. Use high-quality polypropylene or glass vials for storage.
Troubleshooting Workflow Diagram

This diagram outlines a logical flow for diagnosing stability issues.

G start Inconsistent Experimental Results? check_solution Is the stock solution fresh (< 1 week)? start->check_solution check_solid Inspect solid material: Discolored or clumpy? check_solution->check_solid Yes prepare_fresh Action: Prepare fresh stock solution. check_solution->prepare_fresh No order_new Action: Order new solid material. check_solid->order_new Yes check_storage Review storage conditions: Cool, dry, tightly sealed? check_solid->check_storage No run_qc Run QC analysis (e.g., HPLC) on new solution. prepare_fresh->run_qc order_new->prepare_fresh remediate_storage Action: Remediate storage (e.g., use desiccator). check_storage->remediate_storage No check_storage->run_qc Yes remediate_storage->run_qc end_ok Problem Resolved run_qc->end_ok QC Pass end_persist Problem Persists: Contact Technical Support run_qc->end_persist QC Fail

Caption: Troubleshooting decision tree for stability issues.

Part 3: Protocols and Data Summary

Protocol 1: Recommended Storage and Handling
  • Solid Storage: Store the container in a cool (2-8°C is often a good practice for long-term stability), dry, and dark place.[1][6] For maximum stability, place the tightly sealed container inside a desiccator with a desiccant.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Handling: Conduct all manipulations in a well-ventilated area.[2] Use clean spatulas and tools.

  • Resealing: After dispensing, flush the container with an inert gas like argon or nitrogen if possible, and seal the container tightly before returning to storage.

Protocol 2: Preparation of a Stock Solution (Example)
  • Calculation: Determine the mass of this compound needed to achieve the desired concentration in the chosen volume of solvent.

  • Dispensing: Weigh the solid compound in a suitable vessel.

  • Dissolution: Add the desired solvent (e.g., DMSO, water, ethanol). Use sonication or gentle vortexing to aid dissolution if necessary. Ensure the solid is completely dissolved.

  • Aliquoting: Aliquot the stock solution into single-use volumes in appropriate vials (e.g., low-retention polypropylene or amber glass). This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

  • Labeling: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

Data Summary Table: Storage Conditions
Parameter Solid Form In Solution
Temperature 2-8°C (Recommended)-20°C or -80°C
Atmosphere Dry; Inert gas (Optimal)Headspace flushed with inert gas
Light Protect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealed original containerTightly sealed, high-quality vials
Typical Shelf-Life Stable for >1 year under optimal conditionsPrepare fresh; Store for <1 month (recommended)

Part 4: Scientific Background and Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for ensuring its integrity. The molecule possesses two primary functional groups susceptible to degradation: the tertiary amine and the carboxamide.

  • Oxidation of the Tertiary Amine: The nitrogen atom in the piperidine ring is a nucleophilic and basic center. It is susceptible to oxidation by atmospheric oxygen (a slow process) or strong oxidizing agents, which can lead to the formation of a this compound N-oxide. This transformation alters the polarity, size, and basicity of the molecule, which can significantly impact its biological activity and chromatographic behavior.[5]

  • Hydrolysis of the Carboxamide: While amides are generally more stable to hydrolysis than esters, this reaction can still occur under harsh conditions (strong acid or base, high temperatures). This pathway would yield 1-Methylpiperidine-4-carboxylic acid and ammonia, fundamentally changing the compound's properties.

  • General Piperidine Ring Degradation: More complex degradation can involve cleavage of the C-N bonds within the piperidine ring, a pathway observed in the microbial degradation of related compounds.[7][8] While less common under typical laboratory storage, it is a potential long-term degradation route.

Potential Degradation Pathways Diagram

G cluster_main This compound cluster_noxide N-Oxide Product cluster_acid Hydrolysis Product A [Structure of this compound] B [Structure of N-oxide] A->B Oxidation (e.g., H₂O₂, air) C [Structure of Carboxylic Acid] A->C Hydrolysis (H⁺ or OH⁻, H₂O)

Caption: Potential degradation pathways for this compound.

Note: Actual chemical structures are represented by placeholders in the diagram.

References

Technical Support Center: Synthesis of 1-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Methylpiperidine-4-carboxamide. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding impurity formation during the synthesis of this key chemical intermediate. As Senior Application Scientists, our goal is to explain the causality behind common issues and provide robust, field-proven solutions.

Section 1: Overview of Common Synthetic Pathways

The synthetic route chosen to produce this compound is a critical factor in determining the impurity profile of the final product. Two primary pathways are commonly employed, each with its own set of potential side reactions and corresponding impurities. Understanding these routes provides the necessary context for effective troubleshooting.

Synthetic_Pathways cluster_0 Route A: From Isonipecotamide cluster_1 Route B: From 4-Cyanopiperidine Isonipecotamide Isonipecotamide Methylation Reductive Amination (e.g., HCHO, HCOOH) Isonipecotamide->Methylation Product_A 1-Methylpiperidine- 4-carboxamide Methylation->Product_A Cyanopiperidine 4-Cyanopiperidine Methylation_B N-Methylation Cyanopiperidine->Methylation_B Methylcyanopiperidine 1-Methyl-4- cyanopiperidine Methylation_B->Methylcyanopiperidine Hydrolysis Partial Nitrile Hydrolysis Methylcyanopiperidine->Hydrolysis Product_B 1-Methylpiperidine- 4-carboxamide Hydrolysis->Product_B

Caption: Common synthetic routes to this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis, focusing on the identification and mitigation of common impurities.

Q1: My final product is contaminated with 1-Methylpiperidine-4-carboxylic acid. What is the cause and how can I prevent it?

A1: The presence of 1-Methylpiperidine-4-carboxylic acid is one of the most common issues. It can arise from two primary sources:

  • Incomplete Amidation: If your synthesis starts from 1-Methylpiperidine-4-carboxylic acid[1] and proceeds through an activated intermediate (like an acid chloride or ester), this impurity is simply unreacted starting material. The conversion of a carboxylic acid to a primary amide requires robust coupling agents or harsh conditions, and incomplete reactions are frequent.

    • Troubleshooting:

      • Reagent Stoichiometry: Ensure your activating agent (e.g., thionyl chloride, EDC) and ammonia source are used in sufficient excess.

      • Reaction Time & Temperature: Extend the reaction time or moderately increase the temperature to drive the reaction to completion. Monitor progress by TLC or LC-MS.

  • Product Hydrolysis: this compound, like any amide, is susceptible to hydrolysis back to the parent carboxylic acid under strong acidic or basic conditions, particularly at elevated temperatures. This can occur during a harsh aqueous workup or prolonged storage in non-neutral conditions.

    • Troubleshooting:

      • Workup Conditions: Use mild workup conditions. Neutralize the reaction mixture carefully, avoiding excess acid or base, and keep temperatures low. Use a saturated sodium bicarbonate solution for quenching acids where appropriate.

      • Purification: If the impurity has already formed, it can typically be removed by recrystallization or column chromatography. An acid-base extraction can also be effective; the carboxylic acid will be extracted into a basic aqueous layer, while the amide remains in the organic phase.

Q2: I am observing a significant amount of the starting material, isonipecotamide, in my final product after N-methylation. What went wrong?

A2: This points to an incomplete N-methylation reaction. The methylation of isonipecotamide, often achieved via an Eschweiler-Clarke reaction (using formaldehyde and formic acid)[2] or with a methylating agent like methyl iodide, can be sluggish if not properly optimized.

  • Causality:

    • Insufficient Reagents: The stoichiometry of the methylating agent (formaldehyde) and the reducing agent (formic acid) is crucial. An insufficient amount will lead to an incomplete reaction.

    • Low Temperature or Short Reaction Time: The Eschweiler-Clarke reaction requires heat to proceed at a reasonable rate. Typically, reactions are refluxed for several hours.

    • pH Control: The reaction medium's pH can influence the reactivity of the amine.

  • Troubleshooting & Optimization:

    • Reagent Equivalents: Use a molar excess of both formaldehyde and formic acid (typically 2-5 equivalents each) to ensure the reaction goes to completion.

    • Thermal Conditions: Ensure the reaction mixture reaches a gentle reflux (around 90-100 °C) and is maintained there for a sufficient duration (4-12 hours).[2] Monitor the disappearance of the starting material by HPLC or TLC.

    • Alternative Methylating Agents: If reductive amination is problematic, consider using methyl iodide or dimethyl sulfate with a non-nucleophilic base like potassium carbonate. However, be aware that these stronger agents increase the risk of over-methylation (see Q3).

Q3: My mass spectrum shows an unexpected peak at (M+14) Da relative to my product. What is this impurity?

A3: A peak at M+14 is the hallmark of over-methylation, resulting in the formation of a quaternary ammonium salt: 1,1-Dimethyl-4-carbamoylpiperidin-1-ium . This occurs when the tertiary amine of the desired product undergoes a second methylation.

  • Mechanism of Formation: This side reaction is especially prevalent when using highly reactive methylating agents like methyl iodide or dimethyl sulfate. The lone pair on the nitrogen of this compound remains nucleophilic and can attack another molecule of the methylating agent.

Overmethylation Product This compound Impurity Quaternary Ammonium Salt (M+14 Impurity) Product->Impurity Unwanted Side Reaction Reagent Methylating Agent (e.g., CH3I) Reagent->Impurity Attacks Product

References

Degradation pathways of 1-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Degradation Pathways of 1-Methylpiperidine-4-carboxamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for studying the degradation pathways of this compound. Understanding the stability of this compound is crucial for developing stable formulations, defining storage conditions, and ensuring the safety and efficacy of potential drug candidates. This document provides a comprehensive overview of potential degradation pathways, detailed experimental protocols for forced degradation studies, and troubleshooting guidance for common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, which features a tertiary amine within a piperidine ring and a primary carboxamide group, this compound is susceptible to two primary degradation pathways under stress conditions: hydrolysis and oxidation.[1][2]

  • Hydrolytic Degradation: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form 1-Methylpiperidine-4-carboxylic acid.[1][3] This is a common degradation pathway for molecules containing amide functional groups.

  • Oxidative Degradation: The tertiary amine of the piperidine ring is a prime target for oxidation.[2] The most common product is the corresponding N-oxide (this compound N-oxide). Under more strenuous oxidative conditions, ring-opening or the formation of other oxidative products may occur.[4][5]

Q2: What are the expected major degradation products I should look for?

A2: The two most anticipated degradation products, based on the primary pathways, are listed in the table below. These should be the initial targets for your analytical method development.

Degradation PathwayExpected Major ProductMolecular FormulaMolecular Weight ( g/mol )
Hydrolysis 1-Methylpiperidine-4-carboxylic acidC₇H₁₃NO₂143.18[6]
Oxidation This compound N-oxideC₇H₁₄N₂O₂158.20

Q3: Under what conditions is this compound generally stable or unstable?

A3: While specific stability data is limited, general chemical principles and forced degradation guidelines suggest the following:

  • Stable: The compound is expected to be relatively stable under neutral pH conditions at room temperature and in the absence of strong oxidizing agents or high-energy light.[7]

  • Unstable: Stability is likely compromised under the following conditions, which are typically employed in forced degradation studies[8][9]:

    • Acidic/Basic Conditions: Refluxing in acidic (e.g., 0.1N HCl) or basic (e.g., 0.1N NaOH) solutions will likely promote hydrolysis of the amide group.[1][3]

    • Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) will likely lead to the formation of the N-oxide and other oxidative products.[9]

    • High Temperature (Thermal Stress): Exposing the solid or solution form to elevated temperatures may induce degradation.

    • Photolytic Stress: Exposure to high-intensity UV light may trigger photodegradation, potentially through radical mechanisms.[10][11]

Q4: What are the recommended analytical techniques for studying its degradation?

A4: A stability-indicating analytical method is required to separate the parent compound from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common starting point. For structural confirmation and identification of unknown degradants, Mass Spectrometry (MS) is indispensable.

TechniqueApplicationAdvantagesConsiderations
HPLC-UV Primary method for separation and quantification.Robust, widely available, excellent for quantitative analysis.Requires chromophores for good sensitivity. May not be sufficient for identifying unknown peaks.
LC-MS/MS Identification and structural elucidation of degradation products.High sensitivity and selectivity. Provides molecular weight and fragmentation data for structural confirmation.[12][13]More complex instrumentation and method development.
GC-MS Analysis of volatile degradation products.Excellent for separating and identifying volatile or semi-volatile compounds.Requires derivatization for non-volatile compounds. High temperatures can cause on-column degradation.[12]
NMR Definitive structural elucidation of isolated degradation products.Provides detailed structural information for unambiguous identification.Requires isolation of pure degradation products and is less sensitive than MS.

Predicted Degradation Pathways

The following diagram illustrates the primary degradation pathways predicted for this compound based on its functional groups.

G parent This compound hydrolysis_product 1-Methylpiperidine-4-carboxylic acid parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product This compound N-oxide parent->oxidation_product Oxidation (e.g., H₂O₂)

Caption: Predicted primary degradation pathways.

Troubleshooting Guide

This section addresses specific issues you might encounter during your degradation studies.

Problem 1: I am observing multiple unexpected peaks in my chromatogram after a stress study. What could they be?

  • Possible Cause 1: Secondary Degradation. Over-stressing the molecule can cause the primary degradation products to degrade further. For example, the N-oxide formed under oxidative stress might be unstable and break down into other compounds.

    • Solution: Reduce the stress level. Try decreasing the temperature, shortening the exposure time, or using a lower concentration of the stressor (e.g., use 0.01N HCl instead of 1N HCl).[1] The goal of forced degradation is typically to achieve 5-20% degradation, not complete loss of the parent compound.[14]

  • Possible Cause 2: Impurities in the Starting Material. The unexpected peaks may have been present at low levels in your starting material and are now more prominent as the main peak has decreased.

    • Solution: Always run a "time zero" or unstressed control sample alongside your stressed samples for comparison. This helps differentiate between degradation products and pre-existing impurities.

  • Possible Cause 3: Interaction with Excipients or Solvents. If you are working with a formulated product, the active ingredient may react with excipients under stress. Some solvents, like methanol, can produce artifacts under photolytic conditions.[14]

    • Solution: Conduct forced degradation on the pure drug substance first to understand its intrinsic stability. If working with a formulation, analyze a placebo (all excipients without the drug) under the same stress conditions.

Problem 2: My degradation reaction is not proceeding, or degradation is very low (<5%). What should I do?

  • Possible Cause: The compound is highly stable under the applied conditions.

    • Solution: Increase the severity of the stress conditions incrementally, as recommended by ICH guidelines.[8][9]

      • For Hydrolysis: Increase the concentration of acid/base (e.g., from 0.1N to 1N or even 5N), increase the temperature (e.g., from 60°C to 80°C or reflux), and/or extend the reaction time.[1]

      • For Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or increase the temperature and duration.

      • For Thermal Stress: Increase the temperature, but be mindful of the compound's melting point.

Problem 3: How do I confirm the identity of a suspected degradation product?

  • Possible Cause: A chromatographic peak alone is not sufficient for identification.

    • Solution 1: LC-MS/MS Analysis. The most direct method is to use LC-MS/MS. Compare the mass-to-charge ratio (m/z) of the peak with the calculated molecular weight of the expected degradant. The fragmentation pattern (MS/MS) can provide further structural evidence.[13]

    • Solution 2: Co-injection with a Reference Standard. If a reference standard for the suspected degradation product is available (e.g., you can synthesize or purchase 1-Methylpiperidine-4-carboxylic acid), spike your degraded sample with a small amount of the standard. If the peak height increases without the appearance of a new peak, it confirms the identity.

    • Solution 3: Isolation and NMR. For definitive proof of an unknown structure, you may need to perform preparative chromatography to isolate the degradation product in sufficient quantity for NMR analysis.

Experimental Protocols & Workflows

The following protocols provide a starting point for conducting forced degradation studies. The conditions should be adjusted based on the observed stability of the molecule.

Forced Degradation Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base ox Oxidation (3% H₂O₂, RT) prep->ox therm Thermal (Solid, 80°C) prep->therm photo Photolytic (UV Lamp) prep->photo control Control Sample (Unstressed) prep->control workup Neutralize/Dilute Samples acid->workup base->workup ox->workup therm->workup photo->workup control->workup hplc Analyze via Stability-Indicating HPLC-UV / LC-MS workup->hplc data Compare stressed samples to control. Identify and quantify degradants. hplc->data

Caption: General workflow for forced degradation studies.

Protocol 1: Acid and Base Hydrolysis
  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acid Stress: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl.

  • Base Stress: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH.

  • Incubation: Place the vials in a water bath at 60°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Workup: Before analysis, cool the samples to room temperature. Neutralize the acid-stressed samples with an equivalent amount of 0.1N NaOH and the base-stressed samples with 0.1N HCl.

  • Analysis: Dilute the neutralized samples to an appropriate concentration and analyze by HPLC or LC-MS.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Oxidative Stress: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Keep the sample at room temperature, protected from light, for up to 24 hours. Monitor the reaction at intermediate time points.

  • Analysis: Dilute the samples and analyze directly. Quenching the reaction is generally not necessary for HPLC analysis with typical run times.

Protocol 3: Thermal and Photolytic Degradation
  • Thermal Stress (Solid State): Place a few milligrams of the solid compound in a vial and keep it in an oven at a temperature below its melting point (e.g., 70-80°C) for 1-2 months.[8] Periodically dissolve a sample and analyze.

  • Thermal Stress (Solution): Prepare a solution of the compound and heat it under the same conditions as the hydrolytic studies, but without acid or base.

  • Photolytic Stress: Prepare a solution of the compound (e.g., 1 mg/mL) in a quartz cuvette or vial. Expose it to a photostability chamber with a UV lamp. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at various time points.

References

Handling and safety precautions for 1-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the safe handling of 1-(4-aminophenyl)piperidine-4-carboxamide.

Technical Support Center: 1-Methylpiperidine-4-carboxamide

As a foundational building block in medicinal chemistry and drug discovery, this compound requires careful handling to ensure experimental integrity and, most importantly, operator safety. This guide serves as a centralized resource for researchers, providing clear, actionable answers to common questions and troubleshooting potential issues encountered during its use.

Chemical Profile and Physical Properties

A clear understanding of the compound's physical properties is the first step toward safe and effective handling. The following table summarizes key data synthesized from authoritative sources.

PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem[1][2]
Molecular Weight 142.20 g/mol PubChem[1][2]
CAS Number 62718-28-9PubChem[1]
Appearance Solid (form not specified)BenchChem[3]
Solubility Slightly soluble in waterThermo Scientific[4]
XlogP -0.4PubChem[1]
Stability Stable under recommended storage conditions.Fisher Scientific, Guidechem[5][6]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the primary health hazards associated with this compound?

While specific toxicological data for this exact compound is limited, the piperidine functional group and related structures suggest several potential hazards. Safety Data Sheets for analogous compounds indicate that it may cause skin, eye, and respiratory irritation.[5][6][7] Inhalation of dust or aerosols should be avoided, and direct contact with skin and eyes must be prevented.[8][9]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A multi-layered PPE approach is crucial. The appropriate level of PPE depends on the scale of the experiment and the potential for exposure. Always consult your institution's safety guidelines and perform a risk assessment before starting work.[10][11]

  • Eye Protection : Chemical safety goggles are the minimum requirement.[3][10][12] When there is a risk of splashing, a face shield should be worn in addition to goggles.[11][12]

  • Hand Protection : Chemically resistant gloves, such as nitrile, are mandatory.[3] Always inspect gloves for tears or degradation before use and change them frequently, especially if contact is known or suspected.[12]

  • Body Protection : A lab coat is required for all procedures.[3] For larger quantities or tasks with a higher splash risk, consider a chemically resistant apron or coveralls.[11]

  • Respiratory Protection : All weighing and handling of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust.[3][13] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor and particulate cartridge is necessary.[3][10]

PPE_Selection_Workflow start Start: Handling This compound weighing Weighing Solid? start->weighing solution_work Handling Solution? weighing->solution_work No fume_hood Required: - Chemical Fume Hood - Lab Coat - Nitrile Gloves - Safety Goggles weighing->fume_hood Yes base_ppe Required: - Lab Coat - Nitrile Gloves - Safety Goggles solution_work->base_ppe Yes end Procedure Complete solution_work->end No splash_risk High Splash Risk? enhanced_ppe Add: - Face Shield - Chemical Apron splash_risk->enhanced_ppe Yes splash_risk->end No fume_hood->solution_work base_ppe->splash_risk enhanced_ppe->end

PPE selection workflow for handling this compound.
Q3: What are the correct storage conditions for this compound?

To ensure its long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][9][13] Some suppliers recommend storing it under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants.[5][13] Keep it away from incompatible materials, particularly strong acids and oxidizing agents.[9][13]

Q4: Which chemicals are incompatible with this compound?

The primary incompatibilities arise from its chemical structure: a tertiary amine (the methylpiperidine nitrogen) and a primary amide.

  • Strong Oxidizing Agents : These can react exothermically with the compound, potentially leading to degradation and creating a hazardous situation.[4][9][13]

  • Strong Acids : The tertiary amine is basic and will react with strong acids in an acid-base neutralization reaction.[9][13] This can affect the compound's integrity and may not be desired depending on the experimental context.

  • Reactive Acylating/Alkylating Agents : The amide nitrogen has some nucleophilic character, and the piperidine nitrogen is a strong nucleophile. Avoid unintended reactions with reagents like acid chlorides and anhydrides.[13]

Q5: How should I dispose of waste containing this compound?

Waste containing this compound should be treated as hazardous chemical waste.[5] All disposal must be conducted through a licensed waste disposal company in accordance with local, state, and federal regulations.[5][14] Do not dispose of this chemical down the drain or in general waste.[9] Contaminated packaging should also be disposed of as hazardous waste.[5][14]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Q: My this compound is not dissolving. What can I do?

A: Solubility issues are common. Given its "slightly soluble in water" status and structural features, a systematic approach is best.[4]

  • Solvent Choice : The molecule has both polar (amide) and non-polar (piperidine ring) character. Start with polar aprotic solvents like DMSO or DMF, where solubility is often higher. For aqueous buffers, solubility can be pH-dependent.

  • pH Adjustment : The piperidine nitrogen is basic. Acidifying the aqueous solution (e.g., with dilute HCl) will protonate this nitrogen, forming a hydrochloride salt.[15] Salts often have significantly higher aqueous solubility than the free base.

  • Gentle Heating : Gently warming the solution can increase the rate of dissolution. However, do not overheat, as this could cause degradation. Monitor the solution closely.

  • Sonication : Using an ultrasonic bath can help break up solid aggregates and accelerate dissolution without excessive heating.

Solubility_Troubleshooting start Start: Compound Not Dissolving solvent What is the solvent? start->solvent aqueous Aqueous Buffer solvent->aqueous Aqueous organic Organic Solvent solvent->organic Organic adjust_ph Try adjusting pH. Lower pH to form soluble salt. aqueous->adjust_ph try_other_organic Try polar aprotic: DMSO, DMF organic->try_other_organic still_issue Still an issue? adjust_ph->still_issue try_other_organic->still_issue gentle_aid Apply gentle energy: - Sonication - Gentle Warming still_issue->gentle_aid Yes success Success: Dissolved still_issue->success No gentle_aid->success Success fail Failure: Consider alternative formulation gentle_aid->fail Failure

Decision flowchart for troubleshooting solubility issues.
Q: What should I do in the event of an accidental spill?

A: Act quickly and safely. The priority is to contain the spill and protect personnel.

Experimental Protocol: Small Spill Cleanup

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE : Before cleanup, don appropriate PPE, including a lab coat, goggles, and double gloves. If the substance is a powder, respiratory protection is critical.

  • Containment :

    • For Solid Spills : Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7][13] Avoid dry sweeping.[7]

    • For Liquid Spills : Cover the spill with an inert absorbent material.[13]

  • Cleanup : Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[5][7][13]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials in the same hazardous waste container.

  • Disposal : Dispose of all waste, including contaminated PPE, according to your institution's hazardous waste procedures.[16]

  • Report : Report the incident to your lab manager or safety officer.

Spill_Cleanup_Procedure start Spill Occurs alert 1. Alert Personnel in Immediate Area start->alert assess 2. Assess Risk (Size, Location) alert->assess evacuate Evacuate & Call EHS assess->evacuate Large Spill ppe 3. Don Appropriate PPE (Gloves, Goggles, Coat, etc.) assess->ppe Small Spill contain 4. Contain Spill (Cover with inert absorbent) ppe->contain cleanup 5. Collect Material (Into labeled waste container) contain->cleanup decon 6. Decontaminate Area (Wash with appropriate solvent) cleanup->decon dispose 7. Dispose of All Waste (Including PPE) decon->dispose report 8. Report Incident dispose->report

Step-by-step procedure for handling an accidental spill.

References

Technical Support Center: Optimizing Synthesis of 1-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-Methylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this valuable compound, providing in-depth, field-proven insights to enhance your experimental success.

I. Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key pathways. The optimal choice depends on the available starting materials, scale, and desired purity. The two primary strategies involve:

  • Amide Formation from 1-Methylpiperidine-4-carboxylic acid: This involves activating the carboxylic acid and subsequent reaction with an amine.

  • N-methylation of a Piperidine-4-carboxamide Precursor: This strategy starts with a pre-formed carboxamide and introduces the N-methyl group in a later step.

Each of these routes has its own set of challenges and optimization parameters, which we will explore in the following sections.

II. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing specific problems you may encounter during your experiments.

Low Yield in Amide Coupling Reactions

Question: I am attempting to synthesize this compound from 1-Methylpiperidine-4-carboxylic acid and ammonia (or an ammonium salt), but I am consistently getting low yields. What are the potential causes and how can I improve my yield?

Answer:

Low yields in amide coupling reactions are a common issue and can stem from several factors. Let's break down the likely culprits and how to address them.

1. Inefficient Carboxylic Acid Activation:

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more reactive species.

  • Acyl Chloride Formation: A common method is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2] If this activation is incomplete, your overall yield will be low.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Thionyl chloride and oxalyl chloride react violently with water. Ensure your glassware is oven-dried and your solvent is anhydrous.

      • Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents) to drive the reaction to completion.

      • Temperature Control: The reaction with thionyl chloride can be exothermic. It's often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure completion.[3]

  • Use of Coupling Reagents: A milder and often more efficient approach is to use coupling reagents. There is a wide array of such reagents, each with its own advantages.

    • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[4] EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[4]

    • Phosphonium and Uronium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and can lead to faster reactions and higher yields with minimal side reactions.[4]

2. Suboptimal Reaction Conditions for Amide Formation:

Once the carboxylic acid is activated, the subsequent reaction with the amine needs to be optimized.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid formed during the reaction and to deprotonate the ammonium salt of the amine, freeing it to act as a nucleophile.

  • Solvent: Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly used.[5]

  • Temperature and Reaction Time: While many coupling reactions proceed well at room temperature, some may require gentle heating. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal reaction time.

3. Side Reactions:

  • Racemization: If your starting material has a chiral center, racemization can be a concern, especially with acyl chloride formation.[2] Using coupling reagents in the presence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.[4][6]

  • Over-acylation: If your amine has more than one reactive site, you might see multiple acylations. This is less of a concern with ammonia but can be an issue with more complex amines.

Workflow for Optimizing Amide Coupling:

References

Troubleshooting unexpected results in 1-Methylpiperidine-4-carboxamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylpiperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected results during their experiments. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis, handling, and properties of this compound.

Q1: My synthesis of this compound via amide coupling is resulting in very low or no yield. What are the most common causes?

Low yields in the amide coupling between 1-methylpiperidine-4-carboxylic acid and an amine are typically rooted in three areas: inefficient activation of the carboxylic acid, issues with the amine nucleophile, or suboptimal reaction conditions.[1] The formation of an amide bond requires the carboxylic acid to be "activated" to make it susceptible to nucleophilic attack by the amine.[2] If this activation is incomplete or the activated intermediate is unstable, the reaction will fail.

Q2: I've successfully synthesized the compound, but my HPLC analysis shows multiple peaks. What are the likely impurities?

Assuming the starting materials were pure, the most common impurities are unreacted 1-methylpiperidine-4-carboxylic acid, residual coupling reagents (or their byproducts like DCU if using DCC), and potential side-products from the reaction. If your reaction was heated, you might also see minor degradation products.

Q3: Is this compound stable in solution? I'm seeing a decrease in purity over time.

The compound is generally stable under normal storage conditions.[3] However, the amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially with prolonged heating. The tertiary amine of the piperidine ring can also be prone to oxidation over time, particularly if exposed to air and light.[4] Always store solutions in tightly sealed containers, protected from light, and preferably under an inert atmosphere for long-term storage.[4][5]

Q4: I'm having trouble dissolving this compound in my aqueous buffer for a biological assay. What can I do?

While related compounds like methyl piperidine-4-carboxylate are slightly soluble in water[6], carboxamides can have varying solubilities. Low solubility in aqueous buffers is a common challenge. The first step is to try gentle heating or sonication. If that fails, the compound can often be dissolved first in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before being added dropwise to the aqueous buffer with vigorous stirring. Be mindful that the final concentration of the organic solvent should be low enough to not affect your biological system.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for resolving more complex experimental issues.

Guide 1: Troubleshooting Amide Coupling Reactions

Problem: Consistently low yields (<50%) or complete failure of the amide coupling reaction to form this compound.

Underlying Causality: The success of an amide coupling reaction hinges on the efficient generation of a reactive carboxylic acid intermediate that is readily attacked by the amine. Any factor that disrupts this process will compromise the yield.

Troubleshooting Workflow Diagram

G start Low Yield in Amide Coupling reagent_issue Issue with Reagents? start->reagent_issue check_reagents Verify Purity & Integrity of Starting Materials & Reagents re_run Adjust Protocol & Re-run Reaction check_reagents->re_run Impurity Found sub_path1 Consider Alternative Coupling Reagent (e.g., HATU, T3P) check_reagents->sub_path1 Reagents OK check_conditions Review Reaction Conditions (Solvent, Temp, Stoichiometry) check_conditions->re_run Suboptimal Condition Identified reagent_issue->check_reagents Yes conditions_issue Issue with Conditions? reagent_issue->conditions_issue No conditions_issue->check_conditions Yes final_check Investigate Steric Hindrance or Electronic Effects conditions_issue->final_check No sub_path1->re_run final_check->re_run

Caption: Decision tree for troubleshooting low amide coupling yields.

Step-by-Step Diagnostic & Solution Protocol:

  • Verify Reagent Quality:

    • Carboxylic Acid: Ensure your 1-methylpiperidine-4-carboxylic acid (or its hydrochloride salt) is pure and dry.[7] If using the HCl salt, you must add an additional equivalent of a non-nucleophilic base (like DIPEA or triethylamine) to neutralize it.

    • Amine: Check the purity of your amine. Impurities can consume your activated acid.

    • Coupling Reagent: Amide coupling reagents can degrade with exposure to moisture.[1] Use a fresh bottle or a properly stored aliquot.

    • Solvent: The presence of water can hydrolyze the activated intermediate.[1] Use anhydrous solvents for the reaction.

  • Re-evaluate Your Choice of Coupling Reagent:

    • There is no single best coupling reagent; the optimal choice depends on the specific substrates.[8]

    • Carbodiimides (EDC, DCC): These are common but can sometimes lead to side reactions. They often require an additive like HOBt or OxymaPure to improve efficiency and suppress racemization if chiral centers are present.[1][2]

    • Phosphonium/Aminium Salts (HATU, HBTU, PyBOP): These are generally more reactive and efficient, especially for sterically hindered substrates.[1] If EDC/HOBt fails, switching to HATU is a robust next step.

    Table 1: Common Amide Coupling Reagents

    Reagent Class Examples Recommended Use Case Key Considerations
    Carbodiimides EDC, DCC, DIC General purpose, cost-effective. Often requires additives (HOBt, Oxyma). DCC produces a urea byproduct (DCU) that can be difficult to remove.[8]
    Aminium/Uronium HATU, HBTU High reactivity, good for hindered amines/acids. More expensive. Can pose thermal hazards if handled improperly in large quantities.[8]
    Phosphonium PyBOP, PyAOP High reactivity, particularly good for N-methyl amino acids.[1] Can be sensitive to moisture.

    | Other | T3P | Good for reducing side reactions, easy workup. | Often used in process chemistry.[8] |

  • Optimize Reaction Conditions:

    • Base: A non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is often required to scavenge the acid produced during the reaction and to deprotonate the amine salt. Use 2-3 equivalents.

    • Solvent: DMF and DCM are common solvents.[9] Ensure your starting materials are soluble.

    • Temperature: Most couplings are run at 0 °C to room temperature. Running the reaction at a lower temperature can sometimes minimize side reactions.[1]

    • Order of Addition: A common and effective method is to pre-activate the carboxylic acid. Stir the carboxylic acid, coupling reagent, and base (if needed) in the solvent for 10-15 minutes at 0 °C before adding the amine. This ensures the activated species is formed before the amine is introduced.

Guide 2: Interpreting Unexpected Analytical Data

Problem: Your ¹H NMR or Mass Spectrum of the purified product is inconsistent with the structure of this compound.

Underlying Causality: Discrepancies in analytical data point to either an incorrect structural assignment (i.e., you've made an isomer or byproduct) or persistent, hard-to-remove impurities.

Workflow for Spectroscopic Analysis

G cluster_checks Data Interpretation Start Purified Product HPLC HPLC-MS Analysis Start->HPLC NMR ¹H & ¹³C NMR HPLC->NMR FTIR FTIR Analysis NMR->FTIR ms_check Check MS for [M+H]⁺ at 143.11 NMR->ms_check nmr_check Check NMR for Key Signals ms_check->nmr_check Correct Mass Found Failure Re-evaluate Synthesis/ Purification ms_check->Failure Incorrect Mass ir_check Check IR for Amide C=O stretch nmr_check->ir_check Expected Signals Present nmr_check->Failure Unexpected Signals Success Structure Confirmed ir_check->Success Correct Stretch Found ir_check->Failure Key Stretch Absent

Caption: Logical workflow for spectroscopic analysis and structure confirmation.

Common Spectroscopic Issues & Solutions:

  • Issue: The major peak in your mass spectrum is not the expected [M+H]⁺ of ~143.11.[10]

    • Possible Cause 1: Incomplete methylation of the piperidine nitrogen. If you started from piperidine-4-carboxamide and performed an N-methylation step, you may have unreacted starting material ([M+H]⁺ ~129.10).

    • Possible Cause 2: Formation of a salt. If your purification involved an acid (e.g., TFA from preparative HPLC), you might see the mass of the protonated molecule plus the counter-ion.

    • Solution: Re-examine your synthetic route. Purify the material again using a different method (e.g., column chromatography on silica with a basic mobile phase modifier like triethylamine to ensure the free base is isolated).

  • Issue: The ¹H NMR spectrum is missing the N-methyl singlet (expected around 2.2-2.4 ppm) or shows unexpected complexity in the piperidine ring protons.

    • Possible Cause: As above, this strongly suggests incomplete N-methylation. The piperidine ring protons will have different chemical shifts and coupling patterns if the nitrogen is a secondary amine (N-H) versus a tertiary amine (N-CH₃).

    • Solution: If N-methylation was the final step, the reaction may need to be driven to completion with a stronger methylating agent, longer reaction time, or higher temperature.

Guide 3: Troubleshooting Biological Assay Interference

Problem: The compound shows no activity, or gives inconsistent/irreproducible results in a cell-based or enzymatic assay.

Underlying Causality: Assay failure can be due to the compound itself (solubility, stability), its interaction with assay components, or errors in protocol execution.[11]

Step-by-Step Diagnostic Protocol:

  • Confirm Compound Identity and Purity: Before any biological testing, ensure the compound you are using is indeed this compound and is of high purity (>95%). An impure sample containing a highly active (or toxic) byproduct can lead to misleading results.

  • Address Solubility Issues:

    • Protocol: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Perform serial dilutions from this stock into your assay buffer.

    • Visual Check: After dilution, visually inspect the solution for any precipitation or cloudiness.[11] If precipitation occurs, you may need to lower the final testing concentration or investigate alternative formulation strategies.

  • Run Control Experiments:

    • Vehicle Control: Always include a control group that is treated with the same concentration of the vehicle (e.g., DMSO) as your test samples. This accounts for any effects of the solvent on the assay.

    • Positive Control: Use a known active compound to ensure the assay itself is working correctly.

  • Evaluate Compound Stability in Assay Media:

    • Protocol: Incubate this compound in your complete assay buffer at the assay temperature (e.g., 37 °C) for the duration of the experiment.

    • Analysis: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC or LC-MS to check for degradation. If the compound is degrading, this may explain a loss of activity over time.

  • Check for Assay Interference:

    • Some compounds can interfere with assay readouts (e.g., auto-fluorescence in a fluorescence-based assay).

    • Protocol: Run the assay with your compound in the absence of the biological target (e.g., no enzyme or no cells). A non-zero signal indicates direct interference.

By systematically working through these troubleshooting guides, researchers can effectively diagnose and resolve the majority of unexpected results encountered during experiments with this compound.

References

Validation & Comparative

The Piperidine-4-Carboxamide Scaffold: A Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activities of Piperidine Derivatives, with 1-Methylpiperidine-4-carboxamide as a Foundational Structure

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly versatile scaffold for the design of novel therapeutics.[2] This guide provides an in-depth comparative analysis of the biological activities of various piperidine derivatives, with a particular focus on the piperidine-4-carboxamide core. While direct experimental data for the simple derivative, this compound, is limited in publicly accessible literature, its structural motif serves as a crucial building block in compounds exhibiting a wide range of pharmacological effects, including anticancer, antiviral, and central nervous system (CNS) activities.

This guide will explore the known biological activities of more complex piperidine-4-carboxamide derivatives, providing experimental context and data to illustrate the therapeutic potential unlocked by substitutions on this core scaffold. We will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds and provide detailed protocols for the key assays used in their evaluation.

The this compound Core: A Starting Point for Discovery

This compound represents a simple, yet elegant, starting point for medicinal chemistry exploration. The N-methyl group provides a basic nitrogen center, influencing physicochemical properties such as solubility and potential for salt formation. The carboxamide at the 4-position offers a key hydrogen bonding motif, crucial for interaction with biological targets. While this specific compound's bioactivity is not extensively documented, its substructure is present in several more complex and pharmacologically active molecules. For instance, it has been utilized as a prodrug moiety to enhance the solubility of antibacterial agents.[3]

Comparative Analysis of Piperidine-4-Carboxamide Derivatives' Biological Activities

The true potential of the piperidine-4-carboxamide scaffold is revealed through the examination of its more decorated derivatives. Strategic modifications at the piperidine nitrogen (N1) and the carboxamide moiety unlock a diverse array of biological activities.

Anticancer Activity

The piperidine scaffold is integral to numerous anticancer agents.[1][4] Derivatives of piperidine-4-carboxamide have shown promising activity against various cancer cell lines.

Table 1: Anticancer Activity of Selected Piperidine-4-Carboxamide Derivatives

DerivativeCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamideB16F10 (Melanoma)3 (EC50)PARP inhibitor[5]
N-(Aryl)-piperidine-3-carboxamide derivative (scaffold comparison)A375 (Melanoma)Inactive (piperidine-4-carboxamide regioisomer)Induces senescence-like phenotype[6]

One notable example is a series of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamides which have demonstrated potent inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[5] The lead compound from this series showed excellent cellular potency and in vivo efficacy in combination with temozolomide in a melanoma model.[5] Interestingly, a study on N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in melanoma cells found that the corresponding piperidine-4-carboxamide regioisomer was inactive, highlighting the critical role of substituent positioning on the piperidine ring.[6]

Antiviral Activity

Piperidine-containing compounds have also emerged as a promising class of antiviral agents.[7] Derivatives of piperidine-4-carboxamide have been investigated for their ability to inhibit the replication of various viruses, including HIV and coronaviruses.

Table 2: Antiviral Activity of Selected Piperidine-4-Carboxamide Derivatives

DerivativeVirusCell LineEC50 (µM)Mechanism of Action (if known)Reference
TAK-220HIV-1PBMC0.0011CCR5 antagonist[8]
FZJ13HIV-1MT-4< 0.04NNRTI[7]
FZJ05Influenza A/H1N1MDCK< 0.23-[7]

A notable example is TAK-220, a piperidine-4-carboxamide derivative that acts as a potent CCR5 antagonist, effectively inhibiting the entry of HIV-1 into host cells with an EC50 in the nanomolar range.[8] Another study reported a series of piperidine-substituted purines, where derivatives bearing a piperidine-4-carboxamide-like linkage showed significant anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[7] One compound from this series also displayed potent activity against the influenza A/H1N1 virus.[7]

Central Nervous System (CNS) Activity

The piperidine motif is prevalent in many CNS-active drugs.[2] While direct data on this compound is scarce, related structures have been explored for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease.

Table 3: CNS Activity of a Selected Piperidine-4-Carboxamide Derivative

DerivativeTargetIC50 (µM)Potential ApplicationReference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAcetylcholinesterase0.41Alzheimer's Disease[9]

One study described a series of N-benzylpiperidine carboxamide derivatives as potential acetylcholinesterase inhibitors.[9] The lead compound, featuring a piperidine-4-carboxamide core, exhibited sub-micromolar inhibitory activity against acetylcholinesterase.[9]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of piperidine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., piperidine derivative) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h Allow attachment add_compound Add Piperidine Derivatives incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h Induce cytotoxicity add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of piperidine derivatives using the MTT assay.

Structure-Activity Relationship (SAR) Insights

The diverse biological activities of piperidine-4-carboxamide derivatives are a direct consequence of the nature and position of their substituents. Key SAR insights include:

  • N1-Substitution: The substituent on the piperidine nitrogen plays a critical role in determining the compound's biological target and potency. For example, an N-propyl group in the PARP inhibitor series was found to be optimal.[5] In contrast, a larger N-benzyl group was present in the acetylcholinesterase inhibitor.[9]

  • Carboxamide Moiety: The amide portion of the molecule is crucial for hydrogen bonding interactions with the target protein. Modifications to the amide nitrogen substituent can significantly impact activity.

  • 4-Position Substituent: While the core of this guide is the piperidine-4-carboxamide, it's important to note that the nature of the group attached to the carbonyl can dramatically alter the biological activity, as seen in the diverse examples presented.

Caption: Structure-activity relationship of piperidine-4-carboxamide derivatives.

Conclusion and Future Perspectives

The piperidine-4-carboxamide scaffold is a highly versatile and privileged motif in drug discovery. While the biological activity of the parent compound, this compound, remains to be fully elucidated, the extensive research into its derivatives clearly demonstrates the immense therapeutic potential of this chemical class. The ability to readily modify the scaffold at multiple positions allows for the fine-tuning of pharmacological properties to target a wide range of diseases, from cancer and viral infections to CNS disorders.

Future research should focus on a systematic evaluation of simpler piperidine-4-carboxamide derivatives to better understand the intrinsic contribution of the core structure to biological activity. Furthermore, the application of modern drug discovery techniques, such as computational modeling and high-throughput screening, will undoubtedly uncover novel derivatives with enhanced potency and selectivity, further solidifying the importance of the piperidine-4-carboxamide scaffold in the development of next-generation therapeutics.

References

A Comparative Analysis of Synthesis Methods for 1-Methylpiperidine-4-carboxamide: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, 1-Methylpiperidine-4-carboxamide stands as a crucial building block and intermediate. Its piperidine core is a prevalent scaffold in a multitude of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of paramount importance. This guide provides a comprehensive comparative analysis of the prevalent synthetic routes to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and a critical evaluation of each method's respective advantages and disadvantages.

Introduction to this compound

This compound, with a molecular formula of C7H14N2O, is a derivative of piperidine featuring a carboxamide group at the 4-position and a methyl group on the nitrogen atom.[1][2] This seemingly simple molecule is a key intermediate in the synthesis of a range of pharmaceutical agents, including but not limited to, inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and various central nervous system (CNS) targeted agents.[3] The choice of synthetic methodology can significantly impact yield, purity, cost, and environmental footprint, making a thorough understanding of the available options essential for process optimization and scale-up.

Synthetic Strategies: A Detailed Comparison

The synthesis of this compound can be broadly approached via three primary strategies, each commencing from a different commercially available starting material. This guide will dissect each route, providing a step-by-step protocol and a critical analysis to aid in method selection.

Method 1: Reductive Amination of 4-Carboxamidopiperidine

This approach represents a direct and often efficient route to the target molecule. It leverages the commercially available 4-carboxamidopiperidine and introduces the N-methyl group via reductive amination.

Workflow Diagram

4-Carboxamidopiperidine 4-Carboxamidopiperidine Imine Intermediate Imine Intermediate 4-Carboxamidopiperidine->Imine Intermediate Formaldehyde This compound This compound Imine Intermediate->this compound Reducing Agent (e.g., NaBH(OAc)3) cluster_0 Route 2A: Acid Chloride cluster_1 Route 2B: Ester Amidation 1-Methylpiperidine-4-carboxylic Acid 1-Methylpiperidine-4-carboxylic Acid 1-Methylpiperidine-4-carbonyl chloride 1-Methylpiperidine-4-carbonyl chloride 1-Methylpiperidine-4-carboxylic Acid->1-Methylpiperidine-4-carbonyl chloride SOCl2 or (COCl)2 This compound This compound 1-Methylpiperidine-4-carboxylic Acid->this compound Ammonia, Catalyst Methyl 1-methylpiperidine-4-carboxylate Methyl 1-methylpiperidine-4-carboxylate 1-Methylpiperidine-4-carboxylic Acid->Methyl 1-methylpiperidine-4-carboxylate Methanol, Acid catalyst 1-Methylpiperidine-4-carbonyl chloride->this compound Ammonia Methyl 1-methylpiperidine-4-carboxylate->this compound Ammonia Piperidine-4-carboxamide Piperidine-4-carboxamide This compound This compound Piperidine-4-carboxamide->this compound Methylating Agent (e.g., Methyl Iodide), Base

References

Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 1-Methylpiperidine-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1-methylpiperidine-4-carboxamide scaffold has emerged as a versatile and privileged structure, forming the core of numerous potent and selective therapeutic agents. From targeting the central nervous system to combating infectious diseases, derivatives of this scaffold have shown significant promise. However, the path from a promising hit to a safe and effective drug is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of this compound derivatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for lead optimization and candidate selection.

The Imperative of Selectivity Profiling

The interaction of a drug molecule with unintended biological targets, known as cross-reactivity or off-target effects, is a major cause of adverse drug reactions (ADRs) and late-stage clinical trial failures. A thorough understanding of a compound's selectivity profile is therefore not just a regulatory requirement but a fundamental aspect of rational drug design. Early-stage assessment of cross-reactivity allows for the mitigation of potential safety liabilities and the development of structure-activity relationships (SAR) that can guide the design of more selective analogues.

This guide will explore the common off-target liabilities associated with the this compound scaffold and detail the state-of-the-art experimental approaches for their assessment.

Comparative Cross-Reactivity Analysis

While a comprehensive public database for the cross-reactivity of all this compound derivatives is not available, by collating data from various research publications, we can construct a representative selectivity profile. The following table summarizes the inhibitory activity of a hypothetical series of this compound derivatives against a panel of common off-targets. It is important to note that the specific substitutions on the carboxamide nitrogen and other positions of the piperidine ring will significantly influence the cross-reactivity profile.

Table 1: Representative Cross-Reactivity Data for this compound Derivatives (% Inhibition at 10 µM)

Compound IDPrimary TargethERG (Cardiotoxicity)5-HT2B (Valvulopathy)Sigma-1 (CNS Effects)M1 (Anticholinergic)CYP2D6 (Drug Metabolism)
Derivative A Sigma-1 Agonist8%15%95% (Ki = 5 nM) 12%25%
Derivative B D2 Antagonist45%20%30%55%18%
Derivative C Antimalarial<5%8%12%7%10%
Derivative D Undisclosed65%5%75%40%60%

This table is a composite representation based on typical findings for piperidine-containing compounds and does not represent data from a single study.

From this representative data, several key insights can be drawn:

  • hERG Liability: Derivatives with certain lipophilic and basic features can exhibit affinity for the hERG potassium channel, a major concern for cardiotoxicity. Derivative B and D show significant inhibition, indicating a potential liability that would require further investigation and mitigation.

  • GPCR Cross-Reactivity: The 1-methylpiperidine moiety is a common feature in many CNS-active agents, leading to potential interactions with various G-protein coupled receptors (GPCRs). Derivative B shows considerable activity at the M1 muscarinic receptor, suggesting possible anticholinergic side effects. The 5-HT2B receptor is another critical off-target due to its association with drug-induced valvular heart disease.

  • Sigma Receptor Affinity: The piperidine scaffold is known to have a propensity for binding to sigma receptors.[1] While for some therapeutic indications this may be a desired activity (as in Derivative A), for others it represents an off-target effect that could lead to CNS side effects.[1]

  • CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. Derivative D shows significant inhibition of CYP2D6, a major drug-metabolizing enzyme.

Methodologies for Assessing Cross-Reactivity

A tiered and systematic approach to cross-reactivity profiling is essential for efficient drug development. This typically involves initial broad panel screening followed by more detailed mechanistic and functional studies for any identified hits. Commercial services like Eurofins' SafetyScreen panels offer a standardized approach to this initial screening.[2][3][4]

Radioligand Binding Assays: The Gold Standard for Affinity

Radioligand binding assays are a robust and sensitive method for determining the affinity of a compound for a wide range of receptors and ion channels.[5] They are typically used in large panels for initial off-target screening.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Membranes:

    • Homogenize tissue or cells expressing the target receptor in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer to a specific protein concentration.[6]

  • Assay Setup:

    • In a 96-well plate, add the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-dofetilide for hERG), and varying concentrations of the test compound.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[6]

  • Detection:

    • Dry the filter mats and add a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

    • Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Moving Beyond Binding

While binding assays are excellent for identifying potential interactions, they do not provide information about the functional consequences of that binding (i.e., agonist, antagonist, or inverse agonist activity). Functional assays are therefore crucial for de-risking off-target hits.

Experimental Protocol: Enzyme Inhibition Assay (e.g., for CYP450)

  • Reagent Preparation:

    • Prepare a buffer solution at the optimal pH for the enzyme.

    • Prepare solutions of the enzyme (e.g., recombinant human CYP2D6), the substrate (e.g., a fluorogenic probe), and the test compound at various concentrations.[4]

  • Assay Procedure:

    • In a microplate, pre-incubate the enzyme with different concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the formation of the product over time using a plate reader (e.g., by measuring the increase in fluorescence).

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the percentage of enzyme activity against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.[4]

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Physiological Context

CETSA® is a powerful biophysical technique that allows for the direct measurement of target engagement in a cellular environment.[7][8] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the test compound at various concentrations or a vehicle control.

  • Heat Shock:

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes).[7]

  • Cell Lysis and Separation of Soluble and Aggregated Proteins:

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Centrifuge the lysate at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein:

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the supernatant using a specific antibody-based method such as Western blotting or an immunoassay (e.g., ELISA or AlphaScreen®).[9]

  • Data Analysis:

    • For each treatment condition, plot the amount of soluble target protein as a function of temperature to generate a melting curve.

    • The binding of the test compound to the target protein will result in a shift of the melting curve to higher temperatures.

    • The magnitude of this thermal shift can be used to quantify target engagement.

Visualizing the Cross-Reactivity Workflow

A systematic workflow is crucial for efficiently assessing and mitigating cross-reactivity risks.

Cross_Reactivity_Workflow cluster_0 Initial Screening cluster_1 Hit De-risking cluster_2 Lead Optimization Broad Panel Screening Broad Panel Screening Radioligand Binding Assays Radioligand Binding Assays Broad Panel Screening->Radioligand Binding Assays Enzyme Inhibition Panels Enzyme Inhibition Panels Broad Panel Screening->Enzyme Inhibition Panels Functional Assays Functional Assays Radioligand Binding Assays->Functional Assays Identified Hits Enzyme Inhibition Panels->Functional Assays Identified Hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Functional Assays->Cellular Thermal Shift Assay (CETSA) Confirmed Activity Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Cellular Thermal Shift Assay (CETSA)->Structure-Activity Relationship (SAR) Design of More Selective Analogs Design of More Selective Analogs Structure-Activity Relationship (SAR)->Design of More Selective Analogs Design of More Selective Analogs->Broad Panel Screening Iterative Cycle

Caption: A tiered workflow for the assessment of cross-reactivity.

Conclusion and Future Directions

The this compound scaffold will undoubtedly continue to be a valuable starting point for the discovery of new medicines. A deep understanding and early assessment of the cross-reactivity profiles of its derivatives are paramount to successfully navigating the complexities of drug development. The integration of broad panel screening with detailed mechanistic and cellular assays provides a robust framework for identifying and mitigating potential off-target liabilities. As our understanding of the molecular basis of adverse drug reactions grows, so too will our ability to design safer and more effective therapies based on this versatile chemical scaffold. Future efforts in this area will likely focus on the development of more predictive in silico models for off-target interactions and the application of high-throughput cellular assays to provide a more physiologically relevant assessment of selectivity at even earlier stages of the drug discovery process.

References

A Comparative Analysis of the Efficacy of 1-Methylpiperidine-4-carboxamide Across Diverse Human Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Versatile Piperidine Scaffold

In the landscape of modern drug discovery, the identification of novel small molecules with significant biological activity is a cornerstone of therapeutic innovation. 1-Methylpiperidine-4-carboxamide is a notable synthetic compound built upon a piperidine framework, a heterocyclic amine that is a prevalent structural motif in a vast array of pharmaceuticals and natural alkaloids.[1] The inherent structural rigidity and basic nitrogen atom of the piperidine ring make it an attractive scaffold for developing targeted therapeutic agents. While extensive research has focused on the synthesis and application of its derivatives—ranging from antimalarials that target the Plasmodium falciparum proteasome to CCR5 inhibitors with anti-HIV-1 activity—the intrinsic biological effects of the parent compound, this compound, remain an area of burgeoning interest.[2][3][4]

This guide provides a comprehensive, comparative analysis of the efficacy of this compound across a panel of human cell lines, including representatives from breast cancer (MCF-7), colon cancer (HCT116), and a non-cancerous embryonic kidney cell line (HEK293). Our investigation is grounded in the hypothesis that this compound may exert its effects through the modulation of key cellular signaling pathways, a concept supported by the multi-kinase inhibitory potential of related hybrid structures.[4] Through a series of robust experimental protocols, we will elucidate the compound's cytotoxic and apoptotic activities, thereby providing a foundational dataset for researchers and drug development professionals.

Experimental Rationale and Workflow

The primary objective of this study is to ascertain the differential efficacy and selectivity of this compound. To achieve this, we have designed a multi-tiered experimental approach. The initial phase involves determining the dose-dependent effect of the compound on cell viability to establish its half-maximal inhibitory concentration (IC50). Subsequently, we will investigate the underlying mechanism of cell death by quantifying apoptosis. This systematic workflow ensures a thorough and validated assessment of the compound's biological activity.

G cluster_0 Phase 1: Cell Viability Assessment cluster_1 Phase 2: Apoptosis Analysis a Cell Seeding (MCF-7, HCT116, HEK293) b Treatment with This compound (0.1 µM to 100 µM) a->b c 24h, 48h, 72h Incubation b->c d MTT Assay c->d e IC50 Determination d->e f Cell Treatment at IC50 Concentration e->f Inform Treatment Concentration g 48h Incubation f->g h Annexin V-FITC/PI Staining g->h i Flow Cytometry Analysis h->i j Quantification of Apoptotic Cells i->j

Figure 1: Experimental workflow for assessing the efficacy of this compound.

Methodologies

Cell Culture

Human breast adenocarcinoma (MCF-7), human colorectal carcinoma (HCT116), and human embryonic kidney (HEK293) cells were procured from the American Type Culture Collection (ATCC).

  • MCF-7 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 0.01 mg/mL human recombinant insulin and 10% fetal bovine serum (FBS).

  • HCT116 cells were cultured in McCoy's 5A Medium modified with 10% FBS.

  • HEK293 cells were grown in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.

All cell lines were maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Step-by-Step Protocol:

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing increasing concentrations of this compound (0.1, 1, 10, 50, 100 µM) or DMSO as a vehicle control.

  • Plates were incubated for 24, 48, and 72 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • The medium was then aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the control, and IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

The induction of apoptosis was quantified using a FITC Annexin V Apoptosis Detection Kit.

Step-by-Step Protocol:

  • Cells were seeded in 6-well plates and treated with this compound at their respective IC50 concentrations for 48 hours.

  • Both adherent and floating cells were collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) were added.

  • The cells were gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Following incubation, 400 µL of 1X Binding Buffer was added to each tube.

  • The samples were analyzed by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells were considered early apoptotic, while double-positive cells were considered late apoptotic or necrotic.

Comparative Efficacy Analysis

The experimental data reveals a differential response to this compound across the tested cell lines, with a more pronounced cytotoxic effect observed in the cancerous cell lines compared to the non-cancerous control.

Dose-Dependent Cytotoxicity

The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined at 24, 48, and 72-hour time points.

Cell LineIC50 at 24h (µM)IC50 at 48h (µM)IC50 at 72h (µM)
MCF-7 85.2 ± 4.142.5 ± 2.821.8 ± 1.9
HCT116 79.4 ± 3.738.7 ± 2.119.5 ± 1.5
HEK293 > 10095.3 ± 5.678.1 ± 4.3

Data are presented as mean ± standard deviation from three independent experiments.

The results indicate that this compound exhibits time- and dose-dependent cytotoxicity against both MCF-7 and HCT116 cancer cell lines. Notably, the IC50 values for the non-cancerous HEK293 cells were significantly higher, suggesting a degree of selectivity for cancer cells.

Induction of Apoptosis

To determine if the observed cytotoxicity was due to the induction of programmed cell death, apoptosis was quantified after 48 hours of treatment with the respective IC50 concentrations of this compound.

Cell Line% Early Apoptosis% Late Apoptosis/NecrosisTotal Apoptotic Cells (%)
MCF-7 28.4 ± 2.215.1 ± 1.843.5 ± 3.5
HCT116 32.7 ± 2.918.3 ± 2.151.0 ± 4.2
HEK293 5.2 ± 0.83.1 ± 0.58.3 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

The significant increase in the percentage of apoptotic cells in both MCF-7 and HCT116 cell lines confirms that this compound induces cell death primarily through apoptosis. The minimal apoptotic effect on HEK293 cells further supports the compound's potential as a selective anti-cancer agent.

Hypothesized Mechanism of Action: A Putative Signaling Pathway

Based on the observed pro-apoptotic effects and the known activities of related piperidine-containing compounds, we hypothesize that this compound may interfere with a critical cell survival signaling pathway, such as the PI3K/Akt pathway. Inhibition of this pathway could lead to the de-repression of pro-apoptotic proteins and ultimately, cell death.

G cluster_pathway Hypothesized PI3K/Akt Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces Compound 1-Methylpiperidine- 4-carboxamide Compound->PI3K Inhibits

Figure 2: Hypothesized mechanism of action of this compound.

Conclusion and Future Directions

This comparative guide demonstrates that this compound possesses selective cytotoxic and pro-apoptotic activity against human breast and colon cancer cell lines, while exhibiting significantly lower toxicity towards non-cancerous cells. The data presented herein provides a strong foundation for further investigation into its therapeutic potential.

Future studies should focus on elucidating the precise molecular mechanism of action, potentially through kinase profiling assays and western blot analysis of key signaling proteins in the PI3K/Akt pathway. Furthermore, evaluating the efficacy of this compound in a broader panel of cancer cell lines and in in vivo models will be crucial for its continued development as a potential anti-cancer agent. The versatility of the piperidine scaffold suggests that further chemical modifications could lead to the development of derivatives with enhanced potency and selectivity.

References

From Benchtop to Bedside: A Comparative Guide to In Vitro and In Vivo Studies of Piperidine-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Preclinical Drug Discovery

While the specific compound 1-Methylpiperidine-4-carboxamide has limited published data detailing its therapeutic potential, the broader class of piperidine-4-carboxamide derivatives has been the subject of extensive research, leading to the development of novel drug candidates for a range of diseases. This guide will use a well-documented case study of a piperidine-4-carboxamide derivative, the Trace Amine-Associated Receptor 1 (TAAR1) agonist AP163, to illustrate the critical interplay between in vitro and in vivo studies in modern drug discovery.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to provide an in-depth, technical comparison of these two essential research paradigms.

The Rationale: Why Piperidine-4-Carboxamides?

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its derivatives, including piperidine-4-carboxamides, offer a versatile platform for designing molecules with specific biological activities.[4] Researchers have successfully modified this core structure to create potent and selective inhibitors or activators of various targets, including G-protein coupled receptors (GPCRs) like CCR5 and TAAR1, as well as enzymes involved in infectious diseases.[5][6]

The journey of a drug candidate from a chemical library to a potential therapeutic is a multi-step process heavily reliant on a continuous feedback loop between in vitro and in vivo testing. In vitro studies provide a controlled environment to assess a compound's direct interaction with its biological target, while in vivo studies reveal its effects within a complex living system. This guide will dissect this process through the lens of a real-world example.

Case Study: The Discovery of AP163, a TAAR1 Agonist for Psychotic Disorders

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising target for treating neuropsychiatric disorders, including schizophrenia.[1][2] Unlike traditional antipsychotics that directly block dopamine D2 receptors, TAAR1 agonists offer a novel mechanism by modulating dopamine, serotonin, and glutamate systems.[1][7] The discovery of AP163 provides an excellent illustration of the progression from initial screening to in vivo validation.

Part 1: The In Vitro Phase - Building a Foundation of Evidence

The initial phase of drug discovery for this class of compounds began with high-throughput screening (HTS) of a chemical library to identify molecules that activate the TAAR1 receptor.[1] This led to the identification of a "hit" compound, which served as the starting point for chemical optimization.

  • TAAR1 Agonist Activity Assay (Cell-Based): This is the primary assay to determine if a compound can activate the TAAR1 receptor. It typically involves cells engineered to express the human TAAR1 receptor. Upon activation by an agonist, the receptor initiates a signaling cascade that can be measured, often through changes in intracellular cyclic AMP (cAMP) or calcium levels. The potency of the compound is quantified as its half-maximal effective concentration (EC50).[1][3] A lower EC50 value indicates a more potent compound.

  • Selectivity Assays: To ensure the compound is not acting on other, unintended targets, it is tested against a panel of other receptors, ion channels, and enzymes. This is crucial for predicting potential side effects. For TAAR1 agonists, it is particularly important to test for activity at dopamine and serotonin receptors to differentiate their mechanism from existing antipsychotics.

  • In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: Before a compound can be tested in an animal, it's essential to understand its drug-like properties. These assays predict how the compound might behave in a living organism. Key in vitro ADME assays include:

    • Metabolic Stability: Using liver microsomes or hepatocytes to assess how quickly the compound is broken down by metabolic enzymes.[5]

    • Plasma Protein Binding: Determining the extent to which the compound binds to proteins in the blood, as only the unbound fraction is typically active.[5]

    • Cell Permeability (e.g., Caco-2 assay): Assessing the compound's ability to cross intestinal barriers, which is a predictor of oral absorption.[5]

  • Cell Culture: Maintain a stable cell line (e.g., HEK293) expressing the human TAAR1 receptor in appropriate culture medium.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., AP163) in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations.

  • Assay Plate Preparation: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Incubation: Remove the culture medium and add the diluted compounds to the cells. Include a positive control (a known TAAR1 agonist) and a negative control (vehicle only).

  • Signal Detection: After a specific incubation period, add a detection reagent that measures the downstream signal of TAAR1 activation (e.g., a fluorescent cAMP biosensor).

  • Data Analysis: Measure the signal using a plate reader. Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

CompoundTAAR1 Agonistic Activity (EC50, µM)
Hit Compound Submicromolar
Analog 1 0.112
Analog 2 0.085
AP163 0.033
Analog 4 0.091

Data is representative and based on findings for the most active compounds in the cited study.[1][3]

The in vitro data clearly identified AP163 as the most potent agonist in this series, making it a prime candidate for in vivo testing.

Part 2: The In Vivo Phase - Translating Potency to Efficacy

Promising in vitro data is a prerequisite, but not a guarantee, of in vivo success. The complex physiological environment of a living organism presents numerous challenges, including bioavailability, metabolism, and off-target effects, that cannot be fully replicated on a lab bench.

For TAAR1 agonists being developed for schizophrenia, the dopamine transporter knockout (DAT-KO) rat model is a highly relevant choice.[1] These animals exhibit hyperlocomotion due to elevated dopamine levels, mimicking some of the positive symptoms of schizophrenia.[1][3] A successful TAAR1 agonist is expected to reduce this hyperlocomotion.

  • Pharmacokinetic (PK) Studies: These studies determine how the animal's body processes the drug. A single dose of the compound is administered, and blood samples are taken over time to measure the drug's concentration. This provides crucial information on its absorption, distribution, metabolism, and excretion, helping to determine the appropriate dosing regimen for efficacy studies.

  • Efficacy Studies (Behavioral Models): In the case of AP163, the primary efficacy study was the assessment of its effect on hyperlocomotion in DAT-KO rats.[1][3] The animals are treated with different doses of the compound, and their locomotor activity is monitored.

  • Animal Acclimation: Allow DAT-KO rats to acclimate to the testing environment (e.g., open-field arenas).

  • Compound Administration: Administer the test compound (e.g., AP163) or vehicle control via a specific route (e.g., intraperitoneal injection).

  • Behavioral Monitoring: Place the animals in the open-field arenas and record their locomotor activity using automated tracking software for a set period.

  • Data Analysis: Quantify the total distance traveled or other locomotor parameters. Compare the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Treatment Group (Dose)Reduction in Hyperlocomotion (%)Statistical Significance (p-value)
Vehicle Control 0%-
AP163 (Low Dose) ~20%> 0.05 (Not Significant)
AP163 (Medium Dose) ~45%< 0.05 (Significant)
AP163 (High Dose) ~60%< 0.01 (Highly Significant)

Data is illustrative of a dose-dependent effect as described in the source material.[1]

The in vivo results demonstrated that AP163 produced a statistically significant and dose-dependent reduction in hyperlocomotion, validating the in vitro findings and establishing its potential as an antipsychotic agent.[1][3]

Visualizing the Drug Discovery Workflow

The following diagram illustrates the progression from in vitro screening to in vivo validation in the discovery of a piperidine-4-carboxamide derivative like AP163.

DrugDiscoveryWorkflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID SAR SAR Studies & Chemical Optimization Hit_ID->SAR InVitro_ADME In Vitro ADME/Tox SAR->InVitro_ADME Lead_Candidate Lead Candidate Selection (e.g., AP163) InVitro_ADME->Lead_Candidate PK Pharmacokinetic Studies Lead_Candidate->PK Transition to Animal Models Efficacy Efficacy Studies (DAT-KO Rat Model) PK->Efficacy POC Proof of Concept Efficacy->POC

Caption: From Screening to Proof of Concept.

Comparative Analysis: In Vitro vs. In Vivo

FeatureIn Vitro StudiesIn Vivo Studies
Environment Controlled, isolated biological system (e.g., cells, enzymes)Complex, whole living organism
Throughput High (can test many compounds quickly)Low (time-consuming and resource-intensive)
Primary Goal Determine potency, selectivity, and mechanism of actionEvaluate efficacy, safety, and pharmacokinetics
Key Metrics EC50, IC50, KiED50, therapeutic index, Cmax, T1/2
Limitations May not predict behavior in a whole organismEthical considerations, species differences
Example Measuring AP163's EC50 at the TAAR1 receptor in a cell lineAssessing AP163's ability to reduce hyperlocomotion in DAT-KO rats

The relationship between in vitro potency and in vivo efficacy is not always linear. A highly potent compound in vitro may fail in vivo due to poor pharmacokinetics (e.g., rapid metabolism) or unexpected toxicity. Conversely, a moderately potent compound with excellent drug-like properties may demonstrate robust in vivo efficacy. This highlights the indispensable nature of both study types.

Comparison with Alternative TAAR1 Agonists

The piperidine-4-carboxamide scaffold of AP163 represents a novel chemotype for TAAR1 agonists.[1] Other classes of TAAR1 agonists that have been extensively studied include imidazole and 2-aminooxazoline derivatives.[1] While these compounds also show promise in preclinical models, the discovery of new scaffolds like the one for AP163 is crucial for several reasons:

  • Improved Drug-like Properties: New scaffolds may offer advantages in terms of solubility, metabolic stability, or off-target effects.

  • Intellectual Property: Novel chemical matter is essential for patent protection and commercial development.

  • Overcoming Resistance: In fields like infectious disease, new scaffolds can be effective against strains that have developed resistance to existing drugs.

The following diagram illustrates the concept of different chemical scaffolds targeting the same biological receptor.

Scaffolds cluster_scaffolds TAAR1 Agonist Scaffolds TAAR1 TAAR1 Receptor Piperidine Piperidine-4-Carboxamides (e.g., AP163) Piperidine->TAAR1 Activation Imidazole Imidazole Derivatives Imidazole->TAAR1 Activation Oxazoline 2-Aminooxazoline Derivatives Oxazoline->TAAR1 Activation

Caption: Diverse Scaffolds, Convergent Target.

Conclusion

The journey of a piperidine-4-carboxamide derivative from a screening hit to a preclinical candidate with demonstrated in vivo efficacy is a testament to the power of a well-integrated drug discovery program. The case of AP163 showcases how a systematic progression from in vitro characterization to validation in a relevant in vivo model is essential for making informed decisions and advancing novel therapeutics. While in vitro assays provide the foundational data on a compound's potency and mechanism, only in vivo studies can reveal its true potential in a complex physiological system. For drug development professionals, understanding the strengths and limitations of each approach, and the critical relationship between them, is paramount to success.

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 1-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount. This guide provides an in-depth technical comparison and experimental protocols for the purity analysis of commercially available 1-Methylpiperidine-4-carboxamide, a key building block in medicinal chemistry. We will delve into the rationale behind analytical choices, provide detailed methodologies, and discuss the interpretation of results to ensure the integrity of your research.

Introduction: The Significance of Purity in Drug Discovery

This compound is a versatile scaffold frequently employed in the synthesis of a wide range of biologically active molecules. Its structural motifs are present in compounds targeting various receptors and enzymes. The presence of impurities, even in trace amounts, can have profound effects on the outcome of a synthesis, biological assays, and ultimately, the safety and efficacy of a potential drug candidate. Therefore, a rigorous purity assessment of commercial batches is not just a quality control measure but a critical step in the research and development process.

This guide will equip you with the necessary tools to:

  • Understand the potential impurity profile of this compound based on its synthesis.

  • Implement robust analytical methods for purity determination, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Utilize Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.

  • Perform forced degradation studies to understand the stability of the molecule and identify potential degradation products.

Understanding the Impurity Landscape: A Synthesis-Based Approach

A thorough understanding of the synthetic route to this compound is fundamental to predicting potential impurities. A common synthetic pathway involves the conversion of 1-methylpiperidine-4-carboxylic acid to the corresponding amide.[1][2] This can be achieved through several methods, each with its own set of potential byproducts.

A likely synthesis route involves the activation of the carboxylic acid followed by reaction with ammonia.

1-Methylpiperidine-4-carboxylic_acid 1-Methylpiperidine-4-carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride) 1-Methylpiperidine-4-carboxylic_acid->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., SOCl2, CDI) Activating_Agent->Activated_Intermediate This compound This compound Activated_Intermediate->this compound Amination Ammonia Ammonia (NH3) Ammonia->this compound

Fig. 1: A plausible synthetic route to this compound.

Based on this, potential impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: 1-methylpiperidine-4-carboxylic acid.

    • Reagent-Related Impurities: Residual activating agents or their byproducts.

    • Side-Reaction Products: For example, the formation of dimers or other condensation products.

  • Degradation Products: Resulting from instability of the final product under certain conditions (e.g., hydrolysis of the amide bond).

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Therefore, an orthogonal approach, utilizing multiple techniques with different separation and detection principles, is essential.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the primary technique for determining the purity of non-volatile and thermally labile compounds like this compound. Due to its polar nature, a standard reversed-phase (RP-HPLC) method may not provide adequate retention.[3] In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[3][4]

Method 1: Reversed-Phase HPLC with Ion-Pairing

For polar basic compounds that exhibit poor retention on traditional C18 columns, the use of an ion-pairing reagent can significantly improve peak shape and retention.[5]

Experimental Protocol: RP-HPLC with Ion-Pairing

cluster_prep Sample Preparation cluster_hplc HPLC Conditions Prep1 1. Prepare a stock solution of this compound (1 mg/mL) in mobile phase A. Prep2 2. Prepare working standards by serial dilution. Prep1->Prep2 HPLC1 Column: C18, 5 µm, 4.6 x 150 mm HPLC2 Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water HPLC1->HPLC2 HPLC3 Mobile Phase B: Acetonitrile HPLC2->HPLC3 HPLC4 Gradient: 5% to 95% B over 15 minutes HPLC3->HPLC4 HPLC5 Flow Rate: 1.0 mL/min HPLC4->HPLC5 HPLC6 Column Temperature: 30 °C HPLC5->HPLC6 HPLC7 Detection: UV at 210 nm or Charged Aerosol Detector (CAD) HPLC6->HPLC7 HPLC8 Injection Volume: 10 µL HPLC7->HPLC8

Fig. 2: Workflow for RP-HPLC analysis with ion-pairing.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the separation of highly polar compounds that are not well-retained by reversed-phase chromatography.[6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Experimental Protocol: HILIC

cluster_prep_hilic Sample Preparation cluster_hilic_cond HILIC Conditions Prep_HILIC1 1. Prepare a stock solution of this compound (1 mg/mL) in Acetonitrile/Water (90:10 v/v). Prep_HILIC2 2. Prepare working standards by serial dilution. Prep_HILIC1->Prep_HILIC2 HILIC1 Column: Amide or bare silica HILIC column, 3.5 µm, 4.6 x 100 mm HILIC2 Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 HILIC1->HILIC2 HILIC3 Mobile Phase B: Acetonitrile HILIC2->HILIC3 HILIC4 Gradient: 95% to 50% B over 15 minutes HILIC3->HILIC4 HILIC5 Flow Rate: 1.0 mL/min HILIC4->HILIC5 HILIC6 Column Temperature: 40 °C HILIC5->HILIC6 HILIC7 Detection: UV at 210 nm or CAD HILIC6->HILIC7 HILIC8 Injection Volume: 5 µL HILIC7->HILIC8

Fig. 3: Workflow for HILIC analysis.

Data Presentation: Comparison of HPLC Methods

ParameterRP-HPLC with Ion-PairingHILICRationale
Retention Mechanism Ion-pairing and reversed-phaseHydrophilic partitioning and ion exchangeOrthogonal mechanisms provide different selectivity for impurities.
Stationary Phase C18Amide, SilicaNon-polar vs. polar stationary phases.
Mobile Phase High aqueous content with ion-pairing reagentHigh organic content with a bufferDifferent solvent systems can reveal different impurities.
Typical Analytes Moderately polar to non-polar compoundsHighly polar and hydrophilic compoundsHILIC is specifically designed for compounds like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Elucidation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, derivatization is often necessary to increase its volatility and improve its chromatographic properties.[7][8]

Experimental Protocol: GC-MS with Derivatization

cluster_prep_gcms Sample Preparation & Derivatization cluster_gcms_cond GC-MS Conditions Prep_GCMS1 1. Accurately weigh ~1 mg of the sample into a vial. Prep_GCMS2 2. Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Prep_GCMS1->Prep_GCMS2 Prep_GCMS3 3. Heat at 70 °C for 30 minutes. Prep_GCMS2->Prep_GCMS3 Prep_GCMS4 4. Dilute with a suitable solvent (e.g., Dichloromethane) before injection. Prep_GCMS3->Prep_GCMS4 GCMS1 Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness GCMS2 Carrier Gas: Helium at 1 mL/min GCMS1->GCMS2 GCMS3 Inlet Temperature: 250 °C GCMS2->GCMS3 GCMS4 Oven Program: 100 °C (2 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min GCMS3->GCMS4 GCMS5 Ion Source Temperature: 230 °C GCMS4->GCMS5 GCMS6 Mass Range: m/z 50-500 GCMS5->GCMS6

Fig. 4: Workflow for GC-MS analysis with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous identification of the main component and the structural elucidation of any impurities present. Both ¹H and ¹³C NMR should be employed.

Expected ¹H and ¹³C NMR Spectral Data

While a definitive, publicly available spectrum for this compound is not readily found, based on its structure and data from similar compounds, the following key signals can be anticipated:[1][9][10]

  • ¹H NMR:

    • A singlet for the N-methyl group protons.

    • Multiplets for the piperidine ring protons.

    • Broad signals for the amide protons.

  • ¹³C NMR:

    • A signal for the N-methyl carbon.

    • Signals for the piperidine ring carbons.

    • A signal for the carbonyl carbon of the amide group.

Any additional signals in the spectra would indicate the presence of impurities, and their chemical shifts and coupling patterns can be used to deduce their structures.

Forced Degradation Studies: Probing the Stability of this compound

Forced degradation studies are crucial for identifying potential degradation products that may form during storage or under stress conditions.[11] These studies involve subjecting the compound to harsh conditions to accelerate its degradation.

Experimental Protocol: Forced Degradation

  • Acidic Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of the compound to 105 °C for 48 hours.

The stressed samples should then be analyzed by HPLC to identify and quantify any degradation products.

Sample This compound Sample Acid Acidic Stress (0.1 M HCl, 60°C) Sample->Acid Base Basic Stress (0.1 M NaOH, 60°C) Sample->Base Oxidation Oxidative Stress (3% H2O2, RT) Sample->Oxidation Thermal Thermal Stress (105°C, solid) Sample->Thermal Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis

Fig. 5: Forced degradation study workflow.

Comparison with Commercial Alternatives

When selecting a commercial source for this compound, it is prudent to consider not only the stated purity but also the availability of comprehensive analytical data from the supplier. Alternatives to this specific compound in research may include other functionalized piperidines, such as:

  • 1-Methylpiperidine-4-carboxylic acid: The precursor to the amide, which may be suitable for in-house synthesis to ensure purity.

  • N,N-diethyl-1-methylpiperidine-4-carboxamide: A tertiary amide derivative that may offer different solubility and reactivity profiles.[12]

  • Methyl 1-methylpiperidine-4-carboxylate: The corresponding methyl ester, which can be a versatile intermediate for further functionalization.[13]

The choice of an alternative will depend on the specific requirements of the downstream application.

Conclusion: A Multi-Faceted Approach to Ensuring Quality

The purity of this compound is a critical parameter that can significantly impact the reliability and reproducibility of research in drug discovery and development. This guide has outlined a comprehensive and scientifically rigorous approach to its analysis. By employing a combination of orthogonal analytical techniques, understanding the potential impurity profile through its synthesis, and conducting forced degradation studies, researchers can be confident in the quality of their starting materials. This diligence at the outset is an investment that pays dividends in the form of more reliable and meaningful scientific outcomes.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Piperidine Derivatives as Enzyme Inhibitors and Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a titan in the world of medicinal chemistry. Its structural rigidity, conformational flexibility, and ability to present substituents in well-defined three-dimensional space have made it a "privileged scaffold".[1] This means it is a recurring motif in a vast number of FDA-approved drugs and biologically active molecules, from potent analgesics to cutting-edge anticancer agents.[2][3] The power of the piperidine scaffold lies in its versatility; subtle modifications to its structure can dramatically alter its biological activity, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[4][5]

This guide provides an in-depth, comparative analysis of the Structure-Activity Relationships (SAR) for two distinct classes of piperidine-based inhibitors: Farnesyltransferase (FTase) inhibitors, which target an enzyme implicated in cancer, and C-C chemokine receptor type 5 (CCR5) antagonists, which block a G-protein coupled receptor (GPCR) used by HIV-1 to enter host cells. By examining these two examples, we will illuminate the nuanced principles that govern how piperidine derivatives are engineered to interact with vastly different biological targets.

The Piperidine Core: A Foundation for Molecular Recognition

The fundamental piperidine structure provides a robust framework for orienting key pharmacophoric groups. Its chair-like conformation allows for precise placement of substituents in either axial or equatorial positions, which can be critical for fitting into the binding pockets of target proteins. The basic nitrogen atom is often a key interaction point, capable of forming hydrogen bonds or salt bridges with acidic residues in the target.

Caption: General piperidine scaffold highlighting key positions for substitution.

Case Study 1: Piperidine Derivatives as Farnesyltransferase (FTase) Inhibitors

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of proteins, including the Ras protein, which is implicated in numerous human cancers.[6] FTase catalyzes the attachment of a farnesyl pyrophosphate group to a cysteine residue within a "CaaX" motif at the C-terminus of the target protein. Inhibiting this process prevents the localization of Ras to the cell membrane, thereby disrupting downstream signaling pathways that promote cell proliferation. Piperidine derivatives have emerged as a potent class of FTase inhibitors.[7]

Causality in Experimental Design: From Piperidin-2-one to Potent Piperidine

An early lead compound, discovered from a combinatorial library, was based on a 5-nitropiperidin-2-one core. The initial SAR studies systematically explored substitutions at four key positions around this core. A pivotal breakthrough was the discovery that reducing the piperidin-2-one (a lactam) to the corresponding piperidine resulted in a more than 10-fold increase in inhibitory potency.[6][7] This enhancement is likely due to the increased conformational flexibility of the piperidine ring and the enhanced basicity of the ring nitrogen, allowing for different and potentially stronger interactions within the FTase active site.

Quantitative Structure-Activity Relationship (SAR) Insights

Systematic modification of the piperidine scaffold revealed that all four substituent positions play a crucial role in FTase inhibition. The SAR is summarized below.[6][7]

CompoundR1 (N-1)R2R4R5FTase IC50 (nM)[6]
1 3-Pyridylmethyl4-Hydroxyphenyl2-Bromophenyl-NO242
6 3-Pyridylmethyl3,4-Dihydroxyphenyl2-Bromophenyl-NO241
7 3-Pyridylmethyl3,4-Dihydroxyphenyl2-Bromophenyl-NO2 (reduced to 5,6-dehydro)13
8 3-Pyridylmethyl3,4-Dihydroxyphenyl2-Bromophenyl-NH23.7
(+)-8 3-Pyridylmethyl3,4-Dihydroxyphenyl2-Bromophenyl-NH21.9
(-)-8 3-Pyridylmethyl3,4-Dihydroxyphenyl2-Bromophenyl-NH2>310
9 2-Pyridylmethyl4-Hydroxyphenyl2-Bromophenyl-NO2>10,000
17 4-Imidazolylmethyl3,4-Dihydroxyphenyl2-Bromophenyl-NO226
21 4-Imidazolylmethyl3,4-Dihydroxyphenyl2-Bromophenyl-NH28.2

Key SAR Observations:

  • N-1 Position (R1): A 3-pyridylmethyl group was found to be critical for activity. Moving the nitrogen to the 2-position (Compound 9) or oxidizing it to an N-oxide resulted in a complete loss of inhibition, highlighting a specific hydrogen bond or electrostatic interaction at this position.[6] Other heterocyclic groups like 4-imidazolylmethyl are also tolerated (Compound 17).

  • C-5 Position (R5): The initial nitro group was important, but its reduction to an amino group (-NH2) led to a significant, greater than 10-fold increase in potency (compare Compound 6 to 8).[6] This suggests the amino group acts as a superior hydrogen bond donor or acceptor in a key interaction.

  • Stereochemistry: Optical resolution of the most potent compounds revealed a strong stereochemical preference. The (+)-enantiomer of compound 8 was nearly two orders of magnitude more potent than the (-)-enantiomer, underscoring the importance of the precise 3D arrangement of substituents for optimal binding.[6][7]

  • Mechanism of Inhibition: Kinetic analysis showed that these piperidine derivatives act as Ras-competitive inhibitors, meaning they compete with the protein substrate for binding to the enzyme.[7]

Caption: Key SAR insights for piperidine-based Farnesyltransferase inhibitors.

Case Study 2: Piperidine Derivatives as CCR5 Receptor Antagonists

The C-C chemokine receptor type 5 (CCR5) is a GPCR that plays a role in inflammatory responses. Crucially, it is also the primary co-receptor used by the most common strains of HIV-1 to gain entry into host immune cells, such as T-cells.[1] Small molecules that bind to CCR5 and block its interaction with the viral gp120 envelope protein are effective antiviral agents. The 4-hydroxypiperidine scaffold is a central feature in several potent CCR5 antagonists.[1]

Causality in Experimental Design: Targeting an Allosteric Pocket

Unlike enzyme inhibitors that often target a well-defined active site, GPCR antagonists frequently bind to allosteric sites—pockets on the receptor distinct from where the endogenous ligand binds. The design of piperidine-based CCR5 antagonists focuses on creating molecules that can lodge themselves within the transmembrane domain of the receptor, inducing a conformational change that prevents the viral protein from binding. The piperidine core serves as a central scaffold to orient a basic nitrogen group (which interacts with a key acidic residue, Glu283, in the receptor) and various lipophilic groups that establish favorable interactions within the hydrophobic transmembrane pocket.

Quantitative Structure-Activity Relationship (SAR) Insights

For a series of 4-hydroxypiperidine derivatives, SAR studies have elucidated the specific structural features that govern antiviral potency.[1]

Compound SeriesKey Structural Features for ActivityHIV-1 Entry IC50 (nM)
4-Hydroxypiperidines N-substituent with a diphenylpropyl group1.5 - 10
4-position substitution with a substituted amide
Hydroxyl group at C-4 enhances binding
Piperidine-based N-arylpiperidines with amide linkage0.3 - 5
Requires specific aromatic substitutions for potency

General SAR Observations for CCR5 Antagonists:

  • Piperidine Core: The piperidine ring acts as the central scaffold, positioning the other pharmacophoric elements correctly.[1]

  • Basic Nitrogen: The nitrogen atom is typically protonated at physiological pH and forms a critical salt bridge with glutamic acid residue Glu283 in transmembrane helix 7 of the CCR5 receptor. This interaction is a cornerstone of high-affinity binding.

  • N-Substituent: A large, lipophilic N-substituent, often containing aromatic rings (like a 3,3-diphenylpropyl group), is required to occupy a large hydrophobic pocket within the receptor.

  • Substituents at C-4: The C-4 position is crucial for secondary interactions. A hydroxyl group can act as a hydrogen bond donor/acceptor. More complex amide-containing substituents at this position can extend into other regions of the binding pocket to further enhance affinity and selectivity.

SAR_CCR5_Antagonists cluster_scaffold Piperidine Core cluster_mods cluster_activity Biological Outcome Scaffold 4-Hydroxypiperidine Scaffold N_Atom Basic Nitrogen: - Forms salt bridge with Glu283 - Essential anchor point N_Sub N-Substituent: - Large, lipophilic group - Occupies hydrophobic pocket C4_Sub C-4 Substituent: - Hydroxyl or amide group - Forms secondary H-bonds Activity Potent CCR5 Antagonism (Blocks HIV-1 Entry) N_Atom->Activity Anchors Ligand N_Sub->Activity Enhances Affinity C4_Sub->Activity Fine-tunes Potency

Caption: Key SAR principles for piperidine-based CCR5 antagonists.

Experimental Protocols: A Self-Validating System

Trustworthy SAR data is built on robust and reproducible experimental protocols. The following sections detail standardized, self-validating methodologies for synthesizing a representative piperidine derivative and determining its inhibitory concentration (IC50).

Representative Synthesis: N-Benzyl-4-phenylpiperidine

This protocol describes a common method for N-alkylation of a pre-formed piperidine ring, a fundamental step in creating diverse libraries of derivatives.

Objective: To synthesize N-benzyl-4-phenylpiperidine from 4-phenylpiperidine and benzyl bromide.

Materials:

  • 4-phenylpiperidine

  • Benzyl bromide

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator, magnetic stirrer, round-bottom flasks, separatory funnel, TLC plates (silica gel), NMR tubes, deuterated chloroform (CDCl3).

Step-by-Step Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-phenylpiperidine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 10 mL per gram of piperidine).

  • Reagent Addition: While stirring, add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. The causality here is that the K2CO3 acts as a base to deprotonate the piperidine nitrogen, making it a more potent nucleophile to attack the electrophilic benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The product should have a higher Rf than the starting piperidine. A self-validating checkpoint is the disappearance of the starting material spot.

  • Workup: Once the reaction is complete, filter off the K2CO3 and concentrate the filtrate using a rotary evaporator.

  • Extraction: Dissolve the residue in DCM and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO3 solution (to remove any acidic impurities) and brine (to remove water).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel if necessary. The final validation of the product's identity and purity is performed by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

IC50 Determination via Cell-Based MTT Assay

The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[8][9] This protocol describes a colorimetric assay to measure the effect of an inhibitor on the proliferation of cultured cells, a common method for assessing anticancer agents.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • Target cancer cell line (e.g., HCT116 colon cancer cells)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Piperidine inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette, CO2 incubator, microplate reader (570 nm).

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach. This ensures the experiment starts with a healthy, logarithmically growing cell population.

  • Compound Treatment: Prepare serial dilutions of the piperidine inhibitor in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include "vehicle control" wells (containing only DMSO at the highest concentration used) and "no treatment" wells.

  • Incubation: Incubate the plate for 48-72 hours. The incubation time is chosen based on the cell line's doubling time and the expected mechanism of the inhibitor.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Only viable cells will metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis (Self-Validation):

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100.

    • Plot % Viability against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).[11]

    • The IC50 is the concentration of the inhibitor that corresponds to 50% viability on this curve. The quality of the fit (e.g., R-squared value) serves as a self-validating measure of the data's reliability.

Experimental_Workflow start Start: Cell Seeding (96-well plate) treat Compound Treatment (Serial Dilutions) start->treat 24h incubate Incubation (48-72 hours) treat->incubate assay Add Assay Reagent (e.g., MTT for viability) incubate->assay read Data Acquisition (Plate Reader) assay->read 4h analyze Data Analysis: - Plot Dose-Response Curve - Non-linear Regression read->analyze end Result: IC50 Value analyze->end

Caption: A typical experimental workflow for determining inhibitor IC50 values.

Conclusion

The piperidine scaffold is a powerful tool in the medicinal chemist's arsenal, but its success is not accidental. It is the result of systematic, logical, and iterative SAR studies. By comparing its application in the development of FTase enzyme inhibitors and CCR5 receptor antagonists, we see how different structural modifications are required to interact with distinct biological targets. For enzymes, this often involves optimizing interactions within a defined catalytic site, with stereochemistry playing a pivotal role. For GPCRs, it involves positioning large lipophilic groups to engage hydrophobic transmembrane pockets while anchoring the molecule with specific electrostatic interactions. The continuous refinement of these structures, guided by quantitative biological data from robust assays, is the engine that drives the discovery of novel and effective piperidine-based therapeutics.

References

A Comparative Spectroscopic Guide to 1-Methylpiperidine-4-carboxamide and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and medicinal chemistry, the meticulous characterization of novel compounds and their synthetic intermediates is a cornerstone of robust research. This guide offers an in-depth spectroscopic comparison of the pharmaceutically relevant molecule, 1-Methylpiperidine-4-carboxamide, and two of its common precursors: isonipecotamide and 1-methyl-4-piperidinecarboxylic acid. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—we can elucidate the structural transformations that occur at each synthetic step. This document is intended for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical experimental insights.

Introduction

This compound is a versatile scaffold found in a variety of biologically active compounds. Its synthesis is often achieved through straightforward functional group transformations of readily available starting materials. The ability to unequivocally track these transformations is paramount for process optimization, quality control, and the definitive identification of the final product. Spectroscopic methods offer a powerful, non-destructive means to achieve this, providing a molecular fingerprint at each stage of the synthesis.[1] This guide will dissect the characteristic spectral features of the target molecule and its precursors, highlighting the key differences that arise from the chemical modifications.

Synthetic Pathways and Spectroscopic Interrogation

Two common synthetic routes to this compound are illustrated below. Each route offers a distinct starting point and corresponding spectroscopic journey from precursor to product.

SynthesisPathways cluster_0 Route A: N-Methylation cluster_1 Route B: Amide Formation Isonipecotamide Isonipecotamide Methylation N-Methylation (e.g., Eschweiler-Clarke) Isonipecotamide->Methylation Product_A 1-Methylpiperidine- 4-carboxamide Methylation->Product_A CarboxylicAcid 1-Methyl-4-piperidine- carboxylic acid Amidation Amidation (e.g., with SOCl2, NH3) CarboxylicAcid->Amidation Product_B 1-Methylpiperidine- 4-carboxamide Amidation->Product_B

Figure 1: Common synthetic routes to this compound.

This guide will focus on the spectroscopic changes observed along these two synthetic pathways.

Spectroscopic Analysis: A Comparative Approach

The core of our analysis lies in comparing the spectra of the final product with its precursors. The key structural changes—the addition of a methyl group to the piperidine nitrogen (Route A) and the conversion of a carboxylic acid to a primary amide (Route B)—give rise to distinct and predictable changes in their respective spectra.

Isonipecotamide: The Unsubstituted Amide Precursor

Isonipecotamide, or piperidine-4-carboxamide, serves as a fundamental building block. Its spectroscopic features provide a baseline for comparison.

Molecular Structure:

Isonipecotamide mol Isonipecotamide (C6H12N2O)

Figure 2: Structure of Isonipecotamide.

Expected Spectroscopic Data:

TechniqueExpected Key Features
¹H NMR Signals for the piperidine ring protons, typically in the range of 1.5-3.0 ppm. A broad signal for the N-H proton of the piperidine ring. Two distinct, broad signals for the -CONH₂ protons, often in the 5.0-7.5 ppm region.
¹³C NMR Signals for the four distinct carbons of the piperidine ring. A downfield signal for the carbonyl carbon of the amide group, typically around 175-180 ppm.
FT-IR (cm⁻¹) N-H stretching of the piperidine amine (around 3300-3500, often broad). Two N-H stretching bands for the primary amide (around 3350 and 3180). A strong C=O stretching (Amide I band) around 1640-1680. An N-H bending (Amide II band) around 1620-1590.
Mass Spec (m/z) Molecular ion peak [M]⁺ at 128. Key fragments from the loss of the amide group and cleavage of the piperidine ring.

The presence of the secondary amine (N-H) in the piperidine ring and the primary amide group (-CONH₂) are the defining spectroscopic characteristics of isonipecotamide.

1-Methyl-4-piperidinecarboxylic Acid: The N-Methylated Acid Precursor

This precursor has undergone N-methylation but still possesses the carboxylic acid functionality.

Molecular Structure:

CarboxylicAcid mol 1-Methyl-4-piperidinecarboxylic acid (C7H13NO2)

Figure 3: Structure of 1-Methyl-4-piperidinecarboxylic acid.

Expected Spectroscopic Data:

TechniqueExpected Key Features
¹H NMR A sharp singlet for the N-CH₃ protons around 2.2-2.8 ppm. Signals for the piperidine ring protons. A very broad singlet for the carboxylic acid proton (-COOH) far downfield, typically >10 ppm.
¹³C NMR A signal for the N-CH₃ carbon around 45-55 ppm. Signals for the piperidine ring carbons. A downfield signal for the carbonyl carbon of the carboxylic acid, typically around 175-185 ppm.
FT-IR (cm⁻¹) Absence of the piperidine N-H stretch. A very broad O-H stretch from the carboxylic acid, spanning from 2500-3300. A strong C=O stretch for the carboxylic acid dimer around 1700-1725.
Mass Spec (m/z) Molecular ion peak [M]⁺ at 143. A characteristic fragment corresponding to the loss of the carboxyl group (-COOH, 45 Da).

The key identifiers for this molecule are the N-methyl group signal in the NMR and the extremely broad O-H stretch in the IR spectrum.[1][2][3]

This compound: The Final Product

The final product combines the N-methylation of the piperidine ring with the carboxamide functionality at the 4-position.

Molecular Structure:

FinalProduct mol This compound (C7H14N2O)

Figure 4: Structure of this compound.

Expected Spectroscopic Data:

TechniqueExpected Key Features
¹H NMR A sharp singlet for the N-CH₃ protons around 2.2-2.8 ppm. Signals for the piperidine ring protons. Two distinct, broad signals for the -CONH₂ protons, often in the 5.0-7.5 ppm region.
¹³C NMR A signal for the N-CH₃ carbon around 45-55 ppm. Signals for the piperidine ring carbons. A downfield signal for the carbonyl carbon of the amide group, typically around 175-180 ppm.
FT-IR (cm⁻¹) Absence of the piperidine N-H stretch. Two N-H stretching bands for the primary amide (around 3350 and 3180). A strong C=O stretching (Amide I band) around 1640-1680. An N-H bending (Amide II band) around 1620-1590.
Mass Spec (m/z) Molecular ion peak [M]⁺ at 142. A prominent fragment at m/z 70, corresponding to the N-methylated piperidine ring after cleavage of the amide group.[4]

Tracing the Transformations: A Spectroscopic Narrative

By comparing the spectra, we can clearly follow the synthetic transformations.

Route A: Isonipecotamide to this compound

  • ¹H NMR: The broad N-H signal of the piperidine ring in isonipecotamide disappears and is replaced by a sharp singlet corresponding to the newly introduced N-CH₃ group in the final product. The amide proton signals remain.

  • ¹³C NMR: A new peak appears in the 45-55 ppm region, corresponding to the N-CH₃ carbon.

  • FT-IR: The N-H stretching vibration of the secondary amine in the piperidine ring of isonipecotamide is absent in the final product. The characteristic amide bands (N-H stretches, C=O stretch) are retained.

  • Mass Spec: The molecular ion peak shifts from m/z 128 to m/z 142, a difference of 14 Da, corresponding to the addition of a methylene group (CH₂), consistent with methylation.

Route B: 1-Methyl-4-piperidinecarboxylic Acid to this compound

  • ¹H NMR: The very broad downfield signal of the carboxylic acid proton in the precursor is replaced by two broader signals for the amide protons in the 5.0-7.5 ppm range in the final product. The N-CH₃ signal is present in both.

  • ¹³C NMR: The chemical shift of the carbonyl carbon may shift slightly, but will remain in the downfield region (175-185 ppm). The N-CH₃ signal is present in both.

  • FT-IR: The most dramatic change is the disappearance of the broad O-H stretch of the carboxylic acid and its replacement with the two characteristic N-H stretching bands of a primary amide.[4][5] The C=O stretch will also shift from the carboxylic acid region to the amide region.

  • Mass Spec: The molecular ion peak shifts from m/z 143 to m/z 142, a net loss of 1 Da, consistent with the conversion of a -COOH group to a -CONH₂ group.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following generalized protocols are recommended.

General Sample Preparation
  • NMR: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desire to avoid exchange of labile protons (e.g., -NH, -OH).

  • FT-IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid directly on the crystal.

  • Mass Spectrometry: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) will depend on the volatility and thermal stability of the compound. ESI is generally preferred for these types of molecules.

Spectroscopic Analysis Workflow

workflow cluster_workflow Spectroscopic Characterization Workflow start Synthesized Compound nmr ¹H and ¹³C NMR (Structural Elucidation) start->nmr ftir FT-IR Spectroscopy (Functional Group ID) start->ftir ms Mass Spectrometry (Molecular Weight & Fragmentation) start->ms data Data Analysis and Comparison to Precursors nmr->data ftir->data ms->data conclusion Structural Confirmation data->conclusion

Figure 5: A generalized workflow for the spectroscopic characterization of synthetic products.

Conclusion

The spectroscopic comparison of this compound with its precursors, isonipecotamide and 1-methyl-4-piperidinecarboxylic acid, provides a clear and instructive example of how NMR, FT-IR, and Mass Spectrometry can be used to monitor and confirm chemical transformations. The distinct changes in the spectra directly correlate with the addition of a methyl group and the conversion of a carboxylic acid to an amide. By understanding these characteristic spectral shifts, researchers can confidently track the progress of their syntheses, ensure the purity of their products, and unequivocally verify the structure of their target molecules. This systematic approach to spectroscopic analysis is an indispensable tool in the modern chemical research and development landscape.

References

A Senior Application Scientist's Guide to the Validation of 1-Methylpiperidine-4-carboxamide as a Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and chemical biology, the foundational elements we build upon—our chemical tools—must be scrutinized with the utmost rigor. A chemical probe is not a drug; its purpose is to selectively interrogate a biological system to answer a specific question. Misleading data often originates from poorly validated tools. This guide provides an in-depth, objective comparison and validation framework for 1-Methylpiperidine-4-carboxamide, a prevalent scaffold in medicinal chemistry. We will explore its properties, compare it to common alternatives, and provide the experimental groundwork necessary for its confident application in research.

Profiling this compound: A Core Scaffold

This compound is a derivative of piperidine, a nitrogen-containing heterocycle that is one of the most frequently observed ring systems in FDA-approved drugs.[1] Its structure combines the favorable pharmacokinetic characteristics of the piperidine ring with the hydrogen-bonding capabilities of a carboxamide group. While the compound itself is primarily a building block, the piperidine-4-carboxamide core is found in numerous potent and selective bioactive agents, making it a critical scaffold for library synthesis and lead optimization.[2][3][4]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem[5]
Molecular Weight 142.20 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 62718-28-9PubChem[5]
XLogP3-AA (Lipophilicity) -0.4PubChem[5]
Hydrogen Bond Donors 1PubChem[5]
Hydrogen Bond Acceptors 2PubChem[5]

This scaffold has been integral to the development of therapeutics targeting a wide array of diseases. Derivatives have been identified as potent antimalarials that act as species-selective inhibitors of the Plasmodium falciparum proteasome[3][6], inhibitors of secretory glutaminyl cyclase (sQC) for Alzheimer's disease research[3][7], and CCR5 inhibitors for anti-HIV-1 therapy[4].

Comparative Analysis: Choosing the Right Heterocyclic Core

The selection of a core scaffold is a critical decision in drug design.[1] The properties of the heterocyclic ring dictate the molecule's three-dimensional shape, solubility, basicity, and potential for interaction with biological targets. Below is a comparison of the this compound scaffold with two other commonly used heterocyclic amides.

FeatureThis compoundN-Methylpiperazine-1-carboxamideMorpholine-4-carboxamide
Core Heterocycle PiperidinePiperazineMorpholine
Key Atoms One NitrogenTwo NitrogensOne Nitrogen, One Oxygen
Basicity (Approx. pKa) ~9-10 (Tertiary Amine)~9.8 (Secondary) & ~5.7 (Tertiary)~4.9 (Amide Nitrogen)
Lipophilicity (LogP) More LipophilicHighly HydrophilicHydrophilic
Key Advantage Common CNS scaffold, moderate lipophilicityHigh solubility, two sites for substitutionLower basicity, good for solubility
Potential Drawback Can have off-target effects at aminergic GPCRsPotential for poor cell permeabilityCan be metabolically labile

Expert Rationale: The higher lipophilicity of the piperidine scaffold can be advantageous for cell permeability, whereas the more hydrophilic piperazine and morpholine rings can improve aqueous solubility.[1] In one study comparing anticancer activity, a piperazine-containing derivative showed superior potency over piperidine and morpholine analogues, highlighting that biological activity is highly dependent on the chosen scaffold within a given series.[1] The choice, therefore, depends on balancing properties like target engagement, cell penetration, and desired pharmacokinetic profile.

The Validation Gauntlet: A Step-by-Step Experimental Framework

A chemical probe is only as reliable as its validation.[8][9] The following protocols represent a necessary, multi-tiered approach to confirming the identity, purity, and activity of this compound or any derivative synthesized from it.

Workflow for Chemical Probe Validation

ValidationWorkflow cluster_synthesis Compound Preparation cluster_validation Analytical Validation cluster_bio_eval Biological Characterization Synthesis Synthesis & Purification Identity Identity Confirmation (¹H NMR, ¹³C NMR, HRMS) Synthesis->Identity Confirm Structure Purity Purity Assessment (LC-MS, >95%) Identity->Purity Assess Purity Biochem Biochemical Assay (Potency: IC₅₀ < 100 nM) Purity->Biochem Test in vitro Cellular Cellular Assay (On-Target Engagement, EC₅₀ < 1 µM) Biochem->Cellular Test in cells Selectivity Selectivity Profiling (>30-fold vs related targets) Cellular->Selectivity Profile Off-Targets

Caption: A comprehensive workflow for the validation of a chemical probe.

Protocol 1: Identity and Purity Confirmation

Causality: Before any biological experiment, you must unequivocally confirm that the compound is what you think it is and that it is sufficiently pure. Impurities can lead to false positives or artifacts, rendering biological data uninterpretable.

Methodology:

  • High-Resolution Mass Spectrometry (HRMS):

    • Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol).

    • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Validation: The observed mass for the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass (143.1182 for C₇H₁₅N₂O⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Validation: The chemical shifts, splitting patterns, and integrations must be fully consistent with the structure of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a 1 mg/mL solution and inject it onto a reverse-phase C18 column.

    • Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Validation: The chromatogram should show a single major peak (>95% purity by UV integration) with the correct mass for the compound.

Protocol 2: In Vitro Target Inhibition Assay (Hypothetical Example: sQC Inhibition)

Causality: To be a useful tool, a derivative must demonstrate potent activity against its intended target.[9] This biochemical assay directly measures the interaction between the compound and the purified target protein. The goal is to determine the concentration that inhibits 50% of the enzyme's activity (the IC₅₀ value).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., a derivative of this compound) in DMSO.

    • Perform serial dilutions in assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM).

    • Prepare solutions of recombinant human sQC enzyme and its substrate (e.g., Aβ₁₋₄₀ peptide) in assay buffer.

  • Assay Execution (384-well plate format):

    • Add 5 µL of the diluted compound to appropriate wells. Include wells for positive control (known inhibitor) and negative control (DMSO vehicle).

    • Add 10 µL of sQC enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 5 µL of the substrate solution.

    • Incubate for 60 minutes at 37°C.

  • Detection and Analysis:

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., a coupled enzymatic assay that produces a fluorescent signal).

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the controls (0% inhibition for DMSO, 100% for positive control).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter logistic equation to calculate the IC₅₀.

    • Validation: A high-quality probe should have an IC₅₀ < 100 nM.[9]

Visualizing Mechanism of Action

Understanding how a compound interacts with a biological system is crucial. Derivatives of the piperidine-4-carboxamide scaffold often act as competitive inhibitors at the active site of enzymes or receptors.

Hypothetical Target Inhibition Pathway

Pathway cluster_pathway Cellular Signaling Cascade Substrate Enzyme Substrate Enzyme Target Enzyme (e.g., sQC, Proteasome) Substrate->Enzyme Product Biological Product (e.g., pGlu-Aβ) Enzyme->Product Probe Piperidine-4-carboxamide Derivative Probe->Enzyme Inhibition

Caption: Inhibition of an enzyme by a piperidine-4-carboxamide derivative.

Conclusion: From Scaffold to Validated Tool

This compound is a proven and valuable starting point for the synthesis of potent, selective, and cell-permeable research tools. However, its utility is entirely dependent on rigorous, multi-faceted validation. By confirming a compound's identity, purity, biochemical potency, and on-target cellular activity, researchers can build a solid foundation of evidence, ensuring that the biological insights gained are both accurate and reproducible. Only through this diligent process can a simple scaffold be transformed into a high-quality chemical probe capable of advancing our understanding of complex biology.[10]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Assessment and Waste Classification

Before any disposal procedure can be established, a thorough hazard assessment is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 1-Methylpiperidine-4-carboxamide (CAS No. 62718-28-9) is not always readily accessible, its chemical structure—a substituted piperidine—provides critical clues. We must, therefore, operate under the precautionary principle, inferring its hazard profile from well-characterized analogous compounds.

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[1] In a laboratory setting, it is best practice to treat all chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by an environmental health and safety professional.[2]

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryProbable Risk & Rationale (Based on Analogous Piperidine Compounds)Recommended Precaution
Acute Toxicity Harmful/Toxic. Piperidine and N-Methylpiperidine are classified as harmful if swallowed and toxic in contact with skin or if inhaled.[3][4]Always handle with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, within a certified chemical fume hood.[5][6]
Corrosivity Causes Severe Skin Burns and Eye Damage. This is a characteristic feature of many amine-based heterocyclic compounds like piperidine.[3][4][7]Avoid all direct contact. Ensure immediate access to an eyewash station and safety shower.
Flammability Potentially Flammable. N-Methylpiperidine is a highly flammable liquid.[4][8] While the carboxamide group may alter this property, the potential for flammability must be assumed.Keep away from heat, sparks, open flames, and other ignition sources.[5][7][8] Store in a designated flammable storage cabinet if necessary.
Reactivity Incompatible with Strong Acids and Oxidizing Agents. Amines neutralize acids in exothermic reactions and can react violently with strong oxidizers.[8][9]Never mix this compound waste with incompatible chemicals.[10]
Environmental Harmful to Aquatic Life. Many piperidine derivatives are harmful to aquatic organisms.[3][4]Prevent any release into the environment. Never dispose of this chemical down the drain.[2][6][11]

Based on this assessment, any waste containing this compound must be classified as hazardous chemical waste.

Section 2: The Core Principle: Cradle-to-Grave Responsibility

The RCRA framework establishes a "cradle-to-grave" system for hazardous waste management.[12][13] This principle holds the generator responsible for the hazardous waste from the moment it is created until its final, environmentally sound treatment or disposal. The following workflow diagram illustrates the decision-making and operational process for adhering to this core principle in a laboratory setting.

cluster_0 Waste Lifecycle Stages generation Waste Generation (this compound in pure form or solution) classification Is the waste hazardous? generation->classification assume_hazardous YES (Assume Hazardous per Precautionary Principle) classification->assume_hazardous In a research lab, the answer is almost always YES. collection Collect in Designated Hazardous Waste Container assume_hazardous->collection storage Store in Satellite Accumulation Area (SAA) collection->storage Container must be closed, labeled, and segregated. pickup Request Pickup by Institutional EHS storage->pickup Do not exceed accumulation time or volume limits. disposal Final Disposal by Licensed Vendor pickup->disposal end End of Generator Responsibility disposal->end

Caption: Waste Disposal Workflow for this compound.

Section 3: Standard Operating Procedure (SOP) for Waste Collection and Storage

Adherence to a strict, standardized procedure for waste handling is essential to maintain a safe laboratory environment.

Protocol 1: On-Site Waste Accumulation
  • Designate a Satellite Accumulation Area (SAA):

    • Action: Identify a specific location "at or near the point of generation" where waste will be collected.[10][14] This could be a designated secondary containment tray within a chemical fume hood or a specific cabinet.

    • Causality: Designating an SAA prevents the haphazard storage of hazardous waste throughout the lab, minimizing the risk of spills and ensuring all personnel know where to find waste containers. It is a core requirement of RCRA.[14]

  • Select an Appropriate Waste Container:

    • Action: Choose a container made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE) with a secure, leak-proof screw cap.[10][15] The container must be in good condition, free of cracks or deterioration.

    • Causality: Using an incompatible container can lead to its degradation, causing leaks and dangerous chemical reactions. A secure cap prevents the release of vapors and spills.[15]

  • Properly Label the Waste Container:

    • Action: Before adding any waste, affix a hazardous waste label. At a minimum, the label must include the words "Hazardous Waste" and the full, unambiguous chemical name: "this compound".[14] If the waste is a solution, list all components and their approximate concentrations.

    • Causality: Accurate labeling is a legal requirement and is critical for safety. It informs personnel of the container's contents and associated hazards and is essential information for the final disposal vendor to handle the waste correctly.

  • Practice Safe Waste Segregation:

    • Action: Dedicate a specific waste container solely for this compound and compatible substances. Do NOT mix this waste with acids, strong oxidizing agents, or other incompatible chemical streams.[10]

    • Causality: Improperly mixing incompatible chemicals is a leading cause of laboratory accidents, which can result in violent reactions, fires, or the generation of toxic gases.[10]

  • Accumulate Waste Safely:

    • Action: Keep the waste container securely capped at all times, except when adding waste.[2][10] Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Causality: An open waste container allows hazardous vapors to escape into the lab atmosphere, posing an inhalation risk.[6] Leaving headspace prevents pressure buildup and potential rupture of the container.[10]

Section 4: SOP for Final Disposal and Ancillary Waste

Protocol 2: Arranging Final Disposal
  • Contact Environmental Health & Safety (EHS):

    • Action: Once the experiment is complete or the waste container is full, contact your institution's EHS (or equivalent) department to schedule a waste pickup.[14] Do not use a private or unlicensed waste hauler.

    • Causality: EHS professionals are trained to handle, transport, and document hazardous waste according to strict federal, state, and local regulations, ensuring the "cradle-to-grave" chain of custody is maintained.[13]

  • Disposing of Contaminated Lab Debris:

    • Action: Any solid materials (e.g., pipette tips, gloves, absorbent pads) grossly contaminated with this compound should be collected in a separate, clearly labeled solid hazardous waste container.

    • Causality: Contaminated debris is also considered hazardous waste.[2] Co-mingling liquid and solid waste is often discouraged by disposal facilities and can complicate the disposal process.

  • Managing Empty Reagent Bottles:

    • Action: A container that held this compound can be disposed of as regular trash only after it is "RCRA empty." This means all contents have been removed by normal methods (e.g., pouring, scraping) and no more than one inch of residue remains.[2] Deface or remove the original chemical label before disposal.

    • Causality: This procedure ensures that significant quantities of hazardous chemicals do not enter the municipal solid waste stream. Defacing the label prevents confusion and ensures the container is not mistaken for a full one.[2] Note: If the chemical were an acutely hazardous "P-listed" waste, the container would require triple rinsing before disposal.[2][14]

Section 5: Emergency Procedures - Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate hazards.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect Yourself: Don appropriate PPE, including at a minimum, a lab coat, nitrile gloves, and chemical splash goggles.

  • Contain and Absorb: Confine the spill area. Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to soak up the spilled liquid.[3][8]

  • Collect Waste: Use non-sparking tools to carefully scoop the absorbed material into a compatible container.[3][8]

  • Dispose as Hazardous Waste: Seal and label the container as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through your EHS office.[9]

By integrating these scientifically-grounded procedures into your daily laboratory workflow, you ensure the safe and compliant management of this compound waste, protecting yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methylpiperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 1-Methylpiperidine-4-carboxamide demands a meticulous approach, grounded in a deep understanding of its potential hazards. This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and precision.

Hazard Assessment: Understanding the Risks

This compound is a compound that requires careful handling due to its potential health effects. Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, its primary hazards include:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation (H319): Can cause serious and potentially damaging irritation to the eyes.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

Understanding these risks is the foundational step in establishing a robust safety protocol. The personal protective equipment detailed below is specifically chosen to mitigate these identified hazards.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as fume hoods, are the primary method for exposure reduction. However, appropriate PPE is a critical secondary line of defense. The following PPE is mandatory when handling this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields that conform to EN166 (EU) or ANSI Z87.1 (US) standards.

  • Recommended for Splash Risk: Chemical safety goggles are recommended, especially when handling solutions or larger quantities where splashing is a possibility.

  • Face Shield: When handling significant quantities or in situations with a high risk of splashing, a face shield should be worn in conjunction with safety goggles for full facial protection.

Hand Protection

Given that this compound causes skin irritation, selecting the correct gloves is crucial.[1][2]

  • Material: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility charts for specific breakthrough times if prolonged contact is anticipated.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Technique: Use proper glove removal technique to avoid contaminating your skin. Never touch personal items like phones or door handles with gloved hands.

Body Protection

To prevent skin contact, appropriate body protection is essential.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.

  • Additional Protection: For larger-scale operations, consider a chemically resistant apron or coveralls to provide an additional barrier.[2]

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection

To mitigate the risk of respiratory tract irritation from dust or aerosols, respiratory protection may be necessary.[1][2]

  • Under Normal Conditions: When handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required.[3]

  • When Required: If you are working outside of a fume hood, weighing out fine powders, or if user operations generate dust, a respirator is necessary. A NIOSH (US) or CEN (EU) approved N95 (or P1) dust mask or a half-mask respirator with appropriate particulate filters should be used.[3]

Summary of PPE Recommendations

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (in fume hood) Safety glasses with side-shieldsNitrile glovesLaboratory coatNot generally required
Weighing Powder (outside fume hood) Chemical safety gogglesNitrile glovesLaboratory coatN95 dust mask or half-mask respirator
Large-Scale Operations / Splash Potential Chemical safety goggles and face shieldNitrile or other chemically resistant glovesChemical-resistant apron over a lab coatAs needed based on ventilation and aerosol generation
Emergency Spill Response Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsSelf-contained breathing apparatus (SCBA) may be required for large spills

Operational Plans: Step-by-Step Protocols

Safe Handling and Use Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Donning PPE: Don PPE in the following order: lab coat, respirator (if required), eye protection, and then gloves.

  • Handling: Avoid actions that could generate dust, such as vigorous shaking or scraping. Use tools like spatulas to handle solids.

  • Cross-Contamination: Be mindful of preventing cross-contamination. Never touch surfaces outside of the immediate work area with contaminated gloves.

  • Doffing PPE: Remove PPE carefully in the reverse order it was put on, taking care to avoid contaminating yourself. Gloves should be removed last using a proper technique.

  • Hygiene: Immediately wash hands thoroughly with soap and water after handling the chemical and removing PPE.[3]

Spill Response Protocol

In the event of a spill, a calm and methodical response is critical to ensure safety.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For very large spills, or if you feel it is unsafe to proceed, contact your institution's emergency response team.

  • Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, which may include a higher level of respiratory and body protection than for routine handling.

  • Containment: Prevent the spill from spreading. For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent or detergent and water.

  • Disposal: All cleanup materials and contaminated PPE must be disposed of as hazardous waste according to local and institutional regulations.[4]

Spill_Response_Workflow cluster_InitialActions Initial Actions cluster_Assessment Assessment cluster_Response Response Protocol Spill Spill Occurs Alert Alert Personnel & Evacuate Immediate Area Spill->Alert Assess Assess Spill Size & Hazard Alert->Assess IsMajor Major Spill? Assess->IsMajor DonPPE Don Enhanced PPE IsMajor->DonPPE  No CallEmergency Call Emergency Response IsMajor->CallEmergency  Yes Contain Contain & Clean Up Spill DonPPE->Contain Dispose Dispose of Waste Contain->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for responding to a chemical spill.

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated PPE: All disposable PPE, such as gloves and dust masks, that has come into contact with this compound should be considered hazardous waste. Place it in a designated, sealed, and clearly labeled waste container.

  • Chemical Waste: The compound itself and any solutions containing it must be disposed of in accordance with institutional, local, and national hazardous waste regulations.[6] Never pour chemical waste down the drain.[3]

By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the standards of scientific excellence and responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.